Mth-DL-leucine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUATVCMZVINTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910376 | |
| Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-72-8 | |
| Record name | 4-Imidazolidinone, 3-methyl-5-(2-methylpropyl)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl-DL-leucine: Properties, Synthesis, and Applications in Drug Development
This guide provides an in-depth exploration of methyl-DL-leucine, a non-canonical amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core attributes of two primary isomers, N-Methyl-DL-leucine and α-Methyl-DL-leucine, examining their unique chemical properties, synthesis methodologies, and their strategic applications in modern pharmacology. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the rationale for their use in creating more effective therapeutics.
Introduction: The Rationale for Leucine Methylation
Leucine, a fundamental branched-chain amino acid, is a critical component of protein synthesis and a key activator of the mTOR signaling pathway, which regulates cell growth and proliferation.[1] However, in its natural form, its utility in peptide-based therapeutics is often limited by rapid enzymatic degradation and poor oral bioavailability. Methylation, the addition of a methyl group, is a strategic chemical modification that addresses these limitations.[2] This guide will focus on two key methylated variants of DL-leucine (the racemic mixture of D and L enantiomers):
-
N-Methyl-DL-leucine: Methylation occurs on the alpha-amino group.
-
α-Methyl-DL-leucine: Methylation occurs at the alpha-carbon.
These seemingly minor structural changes impart profound effects on the molecule's physicochemical and biological properties, making them valuable tools in drug discovery.[3]
Nomenclature and Physicochemical Properties
A clear understanding of the fundamental properties of these compounds is essential for their effective application. The following tables summarize the key identifiers and physicochemical properties of N-Methyl-DL-leucine and α-Methyl-DL-leucine.
Table 1: Compound Identification
| Property | N-Methyl-DL-leucine | α-Methyl-DL-leucine |
| IUPAC Name | 2-(Methylamino)-4-methylpentanoic acid | 2-Amino-2,4-dimethylpentanoic acid[4] |
| Synonyms | DL-N-Methylleucine | (RS)-2-Amino-2,4-dimethylpentanoic acid, α-Me-DL-Leu-OH[5] |
| CAS Number | 2566-33-8 | 144-24-1[4] |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂[4] |
| Molecular Weight | 145.20 g/mol | 145.20 g/mol [4] |
Table 2: Physicochemical Properties
| Property | N-Methyl-DL-leucine | α-Methyl-DL-leucine |
| Appearance | White to off-white powder | White powder[5] |
| Melting Point | Not available | 300 °C[6] |
| Boiling Point | Not available | 236°C at 760 mmHg (Predicted)[6] |
| Solubility | Soluble in water (as hydrochloride salt) | Data not readily available |
| pKa (Predicted) | Strongest Acidic: 2.42, Strongest Basic: 10.58 | Data not readily available |
Biological Significance and Mechanism of Action
The strategic placement of a methyl group on the leucine scaffold dramatically alters its interaction with biological systems.
N-Methyl-DL-leucine: Enhancing Pharmacokinetics
N-methylation is a cornerstone of peptidomimetic chemistry, primarily because it enhances a peptide's drug-like properties.[1] The causality is rooted in the replacement of an amide proton with a methyl group.
-
Increased Proteolytic Stability: The N-methylated peptide bond is sterically hindered, making it a poor substrate for proteases that would otherwise rapidly cleave the peptide in vivo.[2]
-
Enhanced Membrane Permeability and Oral Bioavailability: The removal of the amide proton reduces the molecule's ability to form hydrogen bonds, which in turn increases its lipophilicity.[7] This allows the peptide to more readily cross cellular membranes, a critical factor for improving oral absorption.[3]
The diagram below illustrates how N-methylation can improve the properties of a peptide therapeutic.
Caption: Impact of N-Methylation on Peptide Drug Properties.
α-Methyl-DL-leucine: Enforcing Conformational Rigidity
The introduction of a methyl group at the alpha-carbon provides a different set of advantages, primarily by imposing steric constraints.
-
Conformational Locking: The α-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) angles. This pre-organizes the peptide into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Inhibition of Racemization: The α-proton is susceptible to abstraction under certain chemical conditions, leading to racemization. Replacing this proton with a methyl group prevents this, ensuring stereochemical integrity during synthesis and in vivo.
Synthesis of Methyl-DL-leucine Derivatives
The synthesis of these unnatural amino acids requires specific chemical strategies. The following are representative protocols that illustrate the core chemical principles.
Representative Synthesis of N-Methyl-DL-leucine
A common approach for N-methylation involves the formation of an oxazolidinone intermediate from the parent amino acid, followed by reductive cleavage.[7]
Experimental Protocol: N-Methylation via Oxazolidinone Intermediate
-
Oxazolidinone Formation:
-
Suspend DL-leucine (1 equivalent) in toluene.
-
Add paraformaldehyde (excess) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting oxazolidinone intermediate by chromatography.
-
-
Reductive Cleavage:
-
Dissolve the purified oxazolidinone (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a reducing agent, such as triethylsilane (excess), and a Lewis acid, such as trifluoroacetic acid.
-
Stir the reaction at room temperature until the oxazolidinone is fully consumed (monitored by TLC).
-
Quench the reaction carefully with a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent.
-
Dry the organic layers, concentrate under reduced pressure, and purify the crude N-Methyl-DL-leucine by recrystallization or chromatography.[8]
-
The causality here lies in the temporary protection of the carboxyl and amino groups within the oxazolidinone ring, which directs the subsequent reduction to cleave the ring and leave a methyl group on the nitrogen atom.
Caption: Synthesis workflow for N-Methyl-DL-leucine.
Representative Synthesis of α-Methyl-DL-leucine
The synthesis of α-methylated amino acids can be achieved through methods like the Strecker synthesis or by alkylating a protected amino acid precursor. A multi-step chemical synthesis is often employed.[9]
Experimental Protocol: Synthesis via Bromination and Ammonolysis
-
α-Bromination:
-
React 4-methyl-2-pentanone with a suitable brominating agent (e.g., N-bromosuccinimide) in the presence of an acid catalyst to form α-bromo-4-methyl-2-pentanone.
-
-
Ammonolysis:
-
Treat the α-bromo ketone with an excess of ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, forming an α-amino ketone.
-
-
Oxidation and Hydrolysis:
-
The α-amino ketone is then oxidized (e.g., using hydrogen peroxide) and subsequently hydrolyzed under acidic conditions to yield α-Methyl-DL-leucine.
-
-
Purification:
-
The final product is purified from the reaction mixture by techniques such as ion-exchange chromatography or recrystallization.[8]
-
This process is self-validating in that the purity and identity of the final product can be confirmed at each step using standard analytical techniques.
Analytical Characterization
The purity and identity of synthesized Methyl-DL-leucine must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.
Protocol: HPLC Analysis of Methyl-DL-leucine
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
-
Derivatization (Pre-column): React the amino acid with a derivatizing agent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to make it detectable by UV or fluorescence detectors.[10]
-
Chromatography:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[11]
-
Detection: UV detector (for PITC derivatives) or fluorescence detector (for OPA derivatives).
-
-
Quantification: Compare the peak area of the sample to a standard curve prepared from a known concentration of a reference standard.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to look for include:
-
For N-Methyl-DL-leucine: A singlet in the ¹H NMR spectrum corresponding to the N-methyl protons.
-
For α-Methyl-DL-leucine: A singlet in the ¹H NMR spectrum for the α-methyl protons and the absence of the α-proton signal that would be present in leucine.[12]
Applications in Drug Development
The unique properties of methylated leucines make them highly valuable in the development of new therapeutics, particularly peptide-based drugs.[3]
-
Improving Peptide Therapeutics: As discussed, incorporating these unnatural amino acids can enhance metabolic stability, improve oral bioavailability, and increase binding affinity.[1][2] This has been a successful strategy in developing peptide drugs for a range of diseases, from metabolic disorders to cancer.
-
Probing Biological Systems: Isotopically labeled versions of methyl-leucines are used in NMR studies to investigate protein structure and dynamics in large and complex systems.[13]
-
Development of Novel Pharmaceuticals: These compounds serve as building blocks in the synthesis of small molecule drugs, where their steric and electronic properties can be leveraged to optimize drug-target interactions.[5] For example, α-methylated amino acids are used in the development of protease inhibitors.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling methyl-DL-leucine derivatives.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
N-Methyl-DL-leucine and α-Methyl-DL-leucine are powerful tools in the arsenal of the medicinal chemist and drug development scientist. Through strategic methylation, the inherent limitations of natural leucine can be overcome, leading to the creation of more stable, bioavailable, and potent therapeutics. A thorough understanding of their synthesis, properties, and the causal mechanisms behind their advantages is crucial for their successful application in the next generation of pharmaceuticals.
References
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(13), 1158-1173.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95515, alpha-Methyl-DL-leucine. Retrieved from [Link].
-
Comparison of ¹H NMR spectra highlighting methyl signals for leucine,... (n.d.). ResearchGate. Retrieved from [Link]
- Bolisetty, S., & Jaimes, E. A. (2014). The mTOR signaling pathway in the kidney: a critical modulator of renal physiology and disease. American Journal of Physiology-Renal Physiology, 306(12), F1319-F1331.
- Google Patents. (n.d.). CN103709054A - Preparation method of DL-leucine.
- Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
- Kerfah, R., Plevin, M. J., Sounier, R., Gans, P., & Boisbouvier, J. (2015). Intra-residue methyl–methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment. Journal of biomolecular NMR, 63(3), 275-283.
- Beh, C. L., & Ganesan, A. (2022). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Biomolecules, 14(3), 264.
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
-
National Center for Biotechnology Information. (n.d.). Leucine Biosynthesis. In PubChem Pathways. Retrieved from [Link]
- Di, L. (2015). The role of drug transporters in the disposition and drug-drug interactions of therapeutic peptides. The AAPS journal, 17(1), 63-72.
- Singh, Y., Sharma, R., & Sharma, A. K. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7321.
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). Synthetic Preparation of N-Methyl-?-amino Acids. Chemical Reviews, 102(6), 2111-2134.
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine. Retrieved from [Link]
- Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(25), 15473-15479.
-
ClinicalTrials.gov. (n.d.). Influence of Leucine Enriched Amino Acids on Myofibrillar and Collagen Protein Synthesis. Retrieved from [Link]
- Soloshonok, V. A., & Sorochinsky, A. E. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6562.
-
PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]
- Analytical Methods Committee. (2013). Analytical Methods. Royal Society of Chemistry.
Sources
- 1. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103709054A - Preparation method of DL-leucine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Intra-residue methyl–methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of Methylthiohydantoin-DL-leucine
This guide provides a comprehensive overview of the synthesis and characterization of methylthiohydantoin-DL-leucine, a compound of significant interest in the fields of proteomics and drug discovery. As a derivative of the amino acid leucine, its preparation and analysis are fundamental to understanding protein structure and developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Thiohydantoin Derivatives
Thiohydantoins are a class of heterocyclic compounds that serve as crucial intermediates in organic synthesis and are core structures in many biologically active molecules.[1] Their applications are diverse, ranging from their use in the Edman degradation method for protein sequencing to their roles as anticonvulsant, anticancer, and antimicrobial agents.[2][3] The synthesis of specific thiohydantoin derivatives, such as methylthiohydantoin-DL-leucine, is a key step in accessing novel chemical entities for drug screening and in the fundamental study of protein composition.
The structure of 2-thiohydantoins, the most common analogues, features a five-membered ring with a thiocarbonyl group at the 2-position and a carbonyl group at the 4-position.[1] The substituent at the 5-position is derived from the side chain of the parent amino acid, in this case, the isobutyl group of leucine.
Part 1: Synthesis of Methylthiohydantoin-DL-leucine
The synthesis of methylthiohydantoin-DL-leucine can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Here, we detail a robust and widely applicable two-step procedure involving the reaction of DL-leucine with methyl isothiocyanate.[4][5] This method is favored for its efficiency and the high purity of the resulting product.
Reaction Scheme:
The overall reaction proceeds as follows:
-
Coupling Reaction: The amino group of DL-leucine acts as a nucleophile, attacking the electrophilic carbon of methyl isothiocyanate in a basic medium to form an N-methylthiocarbamoyl-DL-leucine intermediate.
-
Cyclization-Cleavage: Under acidic conditions, the intermediate undergoes intramolecular cyclization. The sulfur atom attacks the carboxyl carbon, leading to the formation of a five-membered ring and the elimination of a water molecule to yield methylthiohydantoin-DL-leucine. This is analogous to the cyclization step in the Edman degradation.[2][6]
Experimental Workflow for Synthesis
Caption: A workflow diagram illustrating the two-step synthesis of methylthiohydantoin-DL-leucine.
Detailed Synthesis Protocol:
Materials and Reagents:
-
DL-Leucine
-
Methyl isothiocyanate
-
Pyridine
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve DL-leucine (1.0 g, 7.62 mmol) in a mixture of pyridine and deionized water (2:1 v/v, 15 mL).
-
To this solution, add methyl isothiocyanate (0.61 mL, 8.38 mmol) dropwise while stirring.
-
Heat the reaction mixture at 40°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization and Extraction:
-
After the coupling reaction is complete, acidify the mixture to pH 1-2 with 6M HCl.
-
Heat the acidified solution at 60°C for 10 minutes to facilitate the cyclization and formation of the methylthiohydantoin.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure methylthiohydantoin-DL-leucine as a crystalline solid.
-
Part 2: Characterization of Methylthiohydantoin-DL-leucine
A comprehensive characterization of the synthesized methylthiohydantoin-DL-leucine is essential to confirm its identity, purity, and structure. A multi-technique approach is employed for this purpose.
Characterization Workflow Overview
Caption: An overview of the analytical techniques used for the characterization of methylthiohydantoin-DL-leucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[7]
¹H NMR Spectroscopy: The protons on the nitrogen atoms of the thiohydantoin ring are particularly sensitive to their chemical environment and typically resonate at a lower field (higher ppm) compared to their hydantoin counterparts.[7] The characteristic chemical shifts for the thiohydantoin ring protons are generally observed at 4.0-4.5 ppm for the proton at C-5, 8.9-9.5 ppm for the proton at N-1, and 10.5-11.0 ppm for the proton at N-3.[8]
¹³C NMR Spectroscopy: The most significant feature in the ¹³C NMR spectrum of a thiohydantoin is the chemical shift of the C2 carbon. The thiocarbonyl carbon (C=S) is deshielded and appears at a much lower field (higher ppm value) than the corresponding carbonyl carbon in a hydantoin.[7] Characteristic peaks for the thiohydantoin ring in the ¹³C NMR spectra are observed at 50-70 ppm for C-5 and 156-187 ppm for the thiocarbonyl and carbonyl groups.[8]
Expected NMR Data for Methylthiohydantoin-DL-leucine:
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-CH₃ | ~3.0 | ~25 |
| C5-H | ~4.2 | ~55 |
| Leucine CH₂ | ~1.8 | ~40 |
| Leucine CH | ~2.1 | ~25 |
| Leucine CH₃ | ~0.9 | ~22 |
| N1-H | ~9.0 | - |
| N3-H | - | - |
| C2 (C=S) | - | ~180 |
| C4 (C=O) | - | ~175 |
Experimental Protocol for NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.[9] Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of analysis.
Expected Mass Spectrum Data:
-
Molecular Ion Peak: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. For methylthiohydantoin-DL-leucine (C₈H₁₄N₂OS), the calculated molecular weight is 186.28 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z 187.29.
-
Fragmentation: Fragmentation of the parent ion can provide structural information. For instance, the loss of the isobutyl side chain from the C5 position is a possible fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[10] The replacement of a carbonyl group with a thiocarbonyl group in thiohydantoins leads to distinct and predictable differences in their IR spectra compared to hydantoins.[7]
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (amide) | Stretching | 1700 - 1750 |
| C=S (thioamide) | Stretching | 1100 - 1300 |
| N-C=S | "Thioureide band" | ~1500 |
Experimental Protocol for FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized methylthiohydantoin-DL-leucine. Reversed-phase HPLC is particularly well-suited for the separation of these moderately polar compounds.[11][12]
Typical HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm, as thiohydantoins exhibit a characteristic UV absorbance in the 260-270 nm range.[8]
-
Injection Volume: 10 µL.
Experimental Protocol for HPLC Analysis:
-
Prepare a standard solution of the purified product at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Set up the HPLC system with the specified column and mobile phase conditions.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for the retention time and peak area of the product. Purity can be calculated based on the relative peak areas.
Conclusion
This guide has provided a detailed, step-by-step methodology for the synthesis and comprehensive characterization of methylthiohydantoin-DL-leucine. By following the outlined protocols and understanding the underlying principles of each analytical technique, researchers can confidently prepare and validate this important thiohydantoin derivative. The successful synthesis and characterization of such compounds are foundational to advancing research in proteomics, medicinal chemistry, and drug development.
References
-
A Simple Synthesis of 2-Thiohydantoins† - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews, 3(3), 209-242. [Link]
-
Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018). ResearchGate. Retrieved from [Link]
-
Edman Degradation. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
HPLC-Analysis of PTH-Amino Acids: Journal of Liquid Chromatography: Vol 3, No 9. (1980). Taylor & Francis Online. Retrieved from [Link]
-
A Simple Method for Differentiating Leu and Ile in Peptides. The Negative-Ion Mass Spectra of [M-H]− Ions of Phenylthiohydantoin Leu and Ile. (1995). PubMed. Retrieved from [Link]
-
IR Spectroscopic Characterization of 2-thiohydantoins and 2-thiobarbiturates. (1971). PubMed. Retrieved from [Link]
-
A Simple Synthesis of 2-Thiohydantoins. (2006). ResearchGate. Retrieved from [Link]
- Synthesis and spectroscopic studies of new leucine acid derivative with their metal complexes. (2013). Journal of University of Anbar for Pure Science, 7(1), 66-73.
-
Infrared Spectra of 3-Phenyl-2-thiohydantoins of Amino Acids and Their Application to Identification of N-Terminal Groups in Peptides. (1954). ACS Publications. Retrieved from [Link]
- Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. (2022). Journal of Kerbala for Pharmaceutical Sciences, 14(25), 1-11.
-
Studies on the reaction of proteins and peptides with methyl isothiocyanate and identification of the methylthuohydantoins by gas-liquid chrormatography. (1970). Sci-Hub. Retrieved from [Link]
-
Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. (1950). SciSpace. Retrieved from [Link]
-
Infrared Spectra of 3-Phenyl-2-thiohydantoins of Amino Acids and Their Application to Identification of N-Terminal Groups in Pep. (n.d.). Retrieved January 26, 2026, from [Link]
-
MSModDetector: a tool for detecting mass shifts and post-translational modifications in individual ion mass spectrometry data. (2024). Bioinformatics, 40(5), btae264. [Link]
-
BMRB entry bmse000042 - L-Leucine. (n.d.). Retrieved January 26, 2026, from [Link]
-
Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas. (2018). PubMed. Retrieved from [Link]
-
Edman Degradation. (2019). YouTube. Retrieved from [Link]
-
Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (2022). PMC - PubMed Central - NIH. Retrieved from [Link]
-
MASS AND IR SPECTRAL STUDIES OF THE REACTION PRODUCT OF L-LEUCINE AND Se4N3Br. (2013). TSI Journals. Retrieved from [Link]
-
Identification of PTH-amino acids by HPLC. (2015). ResearchGate. Retrieved from [Link]
-
26.6: Peptide Sequencing- The Edman Degradation. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute. Retrieved from [Link]
-
Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. (2000). RSC Publishing. Retrieved from [Link]
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2021). RSC Publishing. Retrieved from [Link]
-
U V O D - SCIDAR. (n.d.). Retrieved January 26, 2026, from [Link]
-
Leucine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2021). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. Retrieved from [Link]
-
4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved from [Link]
-
Theory of Edman Sequencing. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Mass spectrometry for proteomics - part 2. (2016). YouTube. Retrieved from [Link]
-
HPLC-Analysis of PTH-Amino Acids. (n.d.). Retrieved January 26, 2026, from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Studies on the reaction of proteins and peptides with methyl isothiocyanate and identification of the methylthuohydantoins by gas-liquid chrormatography / Analytical Biochemistry, 1970 [sci-hub.box]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vcp.upf.edu [vcp.upf.edu]
- 10. IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-methyl-DL-leucine: A Non-Proteinogenic Amino Acid for Advanced Research and Drug Development
Foreword: The Expanding Role of Non-Proteinogenic Amino Acids in Modern Science
In the landscape of contemporary drug discovery and chemical biology, the toolkit of available building blocks is a critical determinant of innovation. Beyond the canonical 20 proteinogenic amino acids, the exploration of non-proteinogenic amino acids (NPAAs) has unlocked new avenues for designing molecules with enhanced therapeutic properties.[1][2] These unique structural motifs offer the ability to fine-tune peptide and small molecule characteristics, including stability, potency, and bioavailability.[1] Among these, N-methylated amino acids represent a subtle yet powerful modification, and N-methyl-DL-leucine stands as a noteworthy example with significant potential in various research and development endeavors. This guide provides a comprehensive technical overview of N-methyl-DL-leucine, from its fundamental properties and synthesis to its analytical characterization and applications.
Core Characteristics of N-methyl-DL-leucine
N-methyl-DL-leucine is a derivative of the essential amino acid leucine, distinguished by the presence of a methyl group on the alpha-amino nitrogen.[1] This seemingly minor alteration has profound implications for its chemical behavior and its utility in constructing novel molecular entities.
Structure and Stereochemistry
N-methyl-DL-leucine possesses a chiral center at the alpha-carbon, and as the "DL" designation indicates, it is a racemic mixture of the D- and L-enantiomers.[3] The IUPAC name for the L-isomer is (2S)-4-methyl-2-(methylamino)pentanoic acid, while the D-isomer is (2R)-4-methyl-2-(methylamino)pentanoic acid.[4][5]
Figure 1: Chemical structures of N-methyl-L-leucine and N-methyl-D-leucine.
Physicochemical Properties
The physicochemical properties of N-methyl-DL-leucine are crucial for its handling, formulation, and application in synthetic chemistry. A summary of its key properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂ | [6] |
| Molecular Weight | 145.20 g/mol | [4][6] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 159-163 °C (hydrochloride salt) | [3] |
| Solubility | Predicted water solubility: 35.0 mg/mL. The hydrochloride salt is soluble in water. | [3] |
| pKa (Predicted) | Strongest Acidic: 2.42, Strongest Basic: 10.58 | [3] |
| CAS Number | 2566-33-8 | [6] |
Synthesis of N-methyl-DL-leucine: A Step-by-Step Protocol
The synthesis of N-methyl-DL-leucine can be achieved through various methods, with reductive amination being a common and effective approach.[7][8] The following protocol details a representative synthesis starting from a protected leucine derivative.
General N-methylation Procedure
A widely used method for the N-methylation of N-protected amino acids involves the use of a strong base and a methylating agent.[3]
Protocol 1: N-methylation of a Protected Leucine Precursor
-
Protection of Leucine: Begin with a suitably protected form of DL-leucine, such as N-benzyloxycarbonyl-DL-leucine (Cbz-DL-Leu). This protection is crucial to prevent unwanted side reactions.
-
Dissolution: Dissolve the N-benzyloxycarbonylamino acid (10 mmol) and methyl iodide (5 ml; 80 mmol) in anhydrous tetrahydrofuran (THF) (30 ml) in a flask protected from moisture.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
Base Addition: Cautiously add sodium hydride (NaH) dispersion (1.32 g; 30 mmol) to the cooled solution.[3] The NaH acts as a strong base to deprotonate the amide nitrogen, making it nucleophilic.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature while monitoring its progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water and extract the N-methylated product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product using column chromatography.
-
Deprotection: The protecting group (e.g., Cbz) is then removed to yield N-methyl-DL-leucine. This can be achieved through catalytic hydrogenation for the Cbz group.
-
Final Purification: The final product can be further purified by recrystallization or ion-exchange chromatography.[9]
Figure 2: General workflow for the synthesis of N-methyl-DL-leucine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized N-methyl-DL-leucine. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of N-methyl-DL-leucine and for separating the D and L enantiomers if a chiral stationary phase is used. A typical method for underivatized amino acids involves a C18 column with a phosphate buffer and acetonitrile gradient, with UV detection at around 225 nm.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of N-methylamino acids, often after derivatization to increase their volatility.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of N-methyl-DL-leucine will show characteristic signals for the N-methyl protons, the alpha-proton, and the protons of the isobutyl side chain.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Specific labeling with ¹³C can be used to simplify spectra and aid in structural elucidation, particularly in the context of larger peptides.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of N-methyl-DL-leucine and to study its fragmentation patterns, which can aid in its identification.[11] Under collision-induced dissociation, leucine and its derivatives typically show characteristic fragmentation patterns.[11]
Applications in Research and Drug Development
The unique properties conferred by N-methylation make N-methyl-DL-leucine a valuable building block in several areas of research and drug development.
Peptide Synthesis and Medicinal Chemistry
The incorporation of N-methylated amino acids into peptides can significantly enhance their therapeutic potential.[12]
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond more resistant to enzymatic cleavage. This leads to a longer in vivo half-life of the peptide.[13]
-
Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes.[8]
-
Conformational Constraint: The N-methyl group restricts the rotation around the Cα-N bond, which can lock the peptide into a more bioactive conformation and potentially increase its binding affinity and selectivity for its target.
-
Modulation of Biological Activity: The introduction of an N-methyl group can sometimes convert a receptor agonist into an antagonist, providing a valuable tool for probing biological systems and developing new therapeutics.
For solid-phase peptide synthesis, Fmoc-N-methyl-L-leucine is a commonly used derivative.[3][14]
Natural Products and Bioactive Molecules
N-methylated amino acids are found in a variety of natural products with potent biological activities. The presence of N-methyl-leucine in natural products often contributes to their pharmacological properties.
Biological Significance and Potential Mechanisms of Action
While the direct biological roles of N-methyl-DL-leucine are still an area of active investigation, insights can be drawn from its parent amino acid, leucine.
The mTOR Pathway
Leucine is a key activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5] Leucine's activation of mTORC1 is crucial for muscle protein synthesis.[5] It is plausible that N-methyl-leucine could interact with this pathway, although further research is needed to elucidate its specific effects.[3]
Figure 3: Simplified diagram of the mTORC1 signaling pathway, highlighting the established role of leucine and the potential modulatory role of N-methyl-DL-leucine.
Conclusion and Future Perspectives
N-methyl-DL-leucine represents a valuable tool for researchers and drug development professionals seeking to create novel molecules with enhanced properties. Its ability to impart proteolytic resistance, increase membrane permeability, and constrain peptide conformation makes it a powerful building block in medicinal chemistry. While its direct biological activities are still being fully explored, the foundation laid by its parent amino acid, leucine, suggests intriguing possibilities. As synthetic methodologies become more refined and our understanding of the biological implications of N-methylation deepens, the importance of N-methyl-DL-leucine and other non-proteinogenic amino acids in the development of next-generation therapeutics is set to grow.
References
-
BenchChem. N-Methylleucine chemical properties and structure.
-
Chem-Impex. Fmoc-N-methyl-L-leucine.
-
Sigma-Aldrich. N-Methyl- L -leucine = 98.0 66866-69-1.
-
PubChem. alpha-Methyl-DL-leucine.
-
Wikipedia. Norleucine.
-
CymitQuimica. CAS 3060-46-6: N-methyl-L-leucine.
-
Aapptec Peptides. Fmoc-MeLeu-OH [103478-62-2].
-
PubChem. N-Methylleucine, D-.
-
PubChem. N-Methyl-dl-leucine.
-
Aladdin Scientific. N-Methyl-DL-leucine, min 97%, 1 gram.
-
PubChem. N-Methylleucine.
-
ResearchGate. Effective Methods for the Synthesis of N‐Methyl β‐Amino Acids from All Twenty Common α‐Amino Acids Using 1,3‐Oxazolidin‐5‐ones and 1,3‐Oxazinan‐6‐ones.
-
ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
-
European Patent Office. Method for purifying branched chain amino acids.
-
PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
-
ChemicalBook. L-Leucine(61-90-5) 13C NMR spectrum.
-
ACS Publications. The Preparation of Pure N-Acetyl-L-leucine and L-Leucine1.
-
Chem-Impex. N-Methyl-L-norleucine hydrochloride.
-
PubMed. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies.
-
ResearchGate. Synthetic Preparation of N-Methyl-?-amino Acids.
-
ResearchGate. Synthesis of nonmethylated and N-methylated cyclic peptides.
-
ChemicalBook. DL-Norleucine(616-06-8) 1H NMR spectrum.
-
MPG.PuRe. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraint.
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
-
ChemScene. Building blocks | Bioactive small molecules.
-
RSC Publishing. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.
-
ACS Figshare. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
-
MDPI. Chemical Composition, Nutritional Profile, and Bioactive Properties of Diplotaxis tenuifolia, a Health-Promoting Food.
-
ACS Publications. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
-
ChemicalBook. Fmoc-α-methyl-L-Leucine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Double-Edge Effects of Leucine on Cancer Cells [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Methylleucine | C7H15NO2 | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. diaion.com [diaion.com]
- 10. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 12. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
Physical and chemical properties of Mth-DL-leucine
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methyl-DL-leucine
Introduction
N-Methyl-DL-leucine (Mth-DL-leucine) is a derivative of the essential amino acid DL-leucine, characterized by the presence of a methyl group on the alpha-amino group. This modification has significant implications for the molecule's physical and chemical properties, influencing its reactivity, conformational flexibility, and potential applications in various scientific domains. This guide provides a comprehensive overview of the core physical and chemical characteristics of N-Methyl-DL-leucine, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
The fundamental structure of N-Methyl-DL-leucine involves the addition of a methyl group to the nitrogen atom of the amino group of DL-leucine. This N-methylation alters the steric and electronic environment of the chiral center.
Molecular Formula: C₇H₁₅NO₂
Molecular Weight: 145.20 g/mol
SMILES: CC(C)CC(C(=O)O)NC
InChI Key: BGHMGRWPSJVOEA-UHFFFAOYSA-N
Diagram: Molecular Structure of N-Methyl-DL-leucine
Caption: 2D representation of N-Methyl-DL-leucine's chemical structure.
Physicochemical Properties
The introduction of the N-methyl group leads to distinct physicochemical properties compared to its parent amino acid, DL-leucine.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 283-285 °C (decomposes) | |
| Solubility | Soluble in water. | |
| pKa (Carboxyl) | ~2.3 | Estimated |
| pKa (Amino) | ~9.8 | Estimated |
Note: pKa values are estimated based on similar N-methylated amino acids and may vary depending on experimental conditions.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-DL-leucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the N-methyl protons, typically in the range of 2.2-2.8 ppm. The alpha-proton signal will be a multiplet, and the signals for the isobutyl side chain protons will appear further upfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The N-methyl carbon will have a characteristic chemical shift, and the carbonyl carbon will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of N-Methyl-DL-leucine will exhibit characteristic absorption bands:
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (secondary amine): A weaker band around 3300-3500 cm⁻¹ compared to a primary amine.
-
C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹
-
C-H stretch (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of N-Methyl-DL-leucine. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 146.2.
Chemical Properties and Reactivity
The N-methylation significantly influences the chemical reactivity of the amino acid.
-
Reduced Nucleophilicity: The presence of the methyl group on the nitrogen atom reduces its nucleophilicity compared to the primary amine of DL-leucine.
-
Peptide Synthesis: In peptide synthesis, the N-methyl group prevents the formation of a standard peptide bond at its nitrogen. This property is utilized to create peptidomimetics with altered conformational properties and resistance to enzymatic degradation.
-
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of an acid catalyst.
-
Salt Formation: As an amino acid, it can form salts with both acids and bases.
Diagram: Reactivity of N-Methyl-DL-leucine
Caption: Simplified workflow for the synthesis of N-Methyl-DL-leucine.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Stationary Phase: C18 reverse-phase column. Detection: UV detection at 210 nm or by mass spectrometry (LC-MS).
Protocol:
-
Prepare a standard solution of N-Methyl-DL-leucine of known concentration.
-
Dissolve the sample to be analyzed in the mobile phase.
-
Inject the sample and the standard into the HPLC system.
-
Run the gradient elution method.
-
Compare the retention time of the sample peak with the standard to confirm identity.
-
Calculate the purity based on the peak area percentage.
Applications in Research and Development
N-Methyl-DL-leucine and other N-methylated amino acids are valuable tools in medicinal chemistry and drug design.
-
Peptidomimetics: Incorporation of N-methylated amino acids into peptides can increase their metabolic stability by making them resistant to cleavage by proteases.
-
Conformational Constraints: The N-methyl group restricts the rotation around the N-Cα bond, leading to a more defined peptide backbone conformation. This can be used to probe receptor binding requirements and to design peptides with enhanced biological activity and selectivity.
-
Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the amino acid and the resulting peptide, which can improve membrane permeability and oral bioavailability.
Safety and Handling
N-Methyl-DL-leucine should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
References
-
- Sigma-Aldrich.
A Comprehensive Technical Guide to the Solubility and Stability of Leucine and its Derivatives
This guide provides an in-depth analysis of the solubility and stability of DL-leucine and its methylated derivatives, compounds of significant interest to researchers and professionals in drug development. Due to the limited availability of public data specifically for "Mth-DL-leucine," this document will focus on the well-characterized parent compound, DL-leucine, as well as its relevant methylated forms, such as α-Methyl-DL-leucine and N-Methyl-DL-leucine. The principles, protocols, and data presented herein provide a robust framework for understanding and working with these molecules.
Introduction: The Significance of Leucine in Pharmaceutical Sciences
Leucine, an essential branched-chain amino acid (BCAA), plays a critical role not only in protein synthesis but also as a signaling molecule, notably in activating the mammalian target of rapamycin (mTOR) pathway, which is central to cell growth and metabolism.[1][2] Its racemic form, DL-leucine, and various derivatives are versatile building blocks in pharmaceutical synthesis, serving as starting materials for chiral drugs or being incorporated into peptide-based therapeutics.[3] The physicochemical properties of these molecules, particularly their solubility and stability, are paramount for developing effective and reliable drug formulations, from oral dosage forms to complex parenteral systems.[4][5]
This guide will elucidate the factors governing the solubility and stability of these compounds, provide validated protocols for their assessment, and discuss the analytical methodologies required for their accurate quantification.
Physicochemical Properties of Leucine and its Methylated Derivatives
A foundational understanding of the basic physicochemical properties is essential before delving into solubility and stability studies. The introduction of a methyl group can alter properties such as lipophilicity and molecular volume, which in turn influences solubility and interaction with other molecules.
| Property | DL-Leucine | α-Methyl-DL-leucine | N-Methyl-DL-leucine |
| CAS Number | 328-39-2 | 144-24-1[6] | 2566-33-8[7] |
| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₅NO₂[6] | C₇H₁₅NO₂[7] |
| Molecular Weight | 131.17 g/mol | 145.20 g/mol [6] | 145.20 g/mol [7] |
| LogP (Octanol/Water) | 0.444 | -1.5 | -1.2 |
| Melting Point | 321.39 K (48.24 °C) | Not Available | Not Available |
Data sourced from PubChem and Cheméo databases.[6][7][8]
Solubility Profile: A Critical Parameter for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Leucine is known to be a hydrophobic amino acid, presenting challenges in formulation.[4]
Factors Influencing Solubility
The solubility of leucine and its derivatives is not a static value but is influenced by several factors:
-
Solvent System: While leucine has limited solubility in water, its solubility can be enhanced in acidic or basic solutions. For instance, L-leucine is soluble in 1 M HCl at 50 mg/mL.[9] Derivatives like DL-Leucine methyl ester hydrochloride are specifically designed to enhance solubility.[10]
-
pH: As amphoteric molecules, the solubility of amino acids is lowest at their isoelectric point (pI) and increases as the pH moves away from the pI, due to the formation of charged species.
-
Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically for each specific compound and solvent system.
-
Crystalline Form (Polymorphism): Different crystalline forms or polymorphs of the same compound can exhibit different solubility profiles. It is crucial to characterize the solid-state form of the material being studied.[11]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| L-Leucine | Water | 24.3 mg/mL[9] | Sigma-Aldrich[9] |
| L-Leucine | 1 M HCl | 50 mg/mL[9] | Sigma-Aldrich[9] |
| DL-Leucine | Water | log10(solubility in mol/l) = -0.74 | Cheméo[8] |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol outlines a robust method for determining the equilibrium solubility of a compound, a self-validating system that ensures the solution is saturated.
Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. The extended equilibration time ensures that the dissolution process is complete.
-
Preparation: Add an excess amount of the test compound (e.g., Mth-DL-leucine) to a series of vials containing the desired solvent systems (e.g., water, pH-buffered solutions, ethanol/water mixtures). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to prevent artificially high results.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 5.2).
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Ensuring Product Integrity and Shelf-Life
The chemical stability of a drug substance is critical for ensuring its safety, efficacy, and shelf-life. Amino acids can degrade through various pathways, and understanding these is key to developing stable formulations.
Degradation Pathways of Leucine
The primary degradation pathway for leucine in biological systems is catabolism, which begins with transamination.[12] While not a direct measure of pharmaceutical stability, this pathway highlights the reactive sites of the molecule.
-
Transamination: The amino group is transferred to an α-keto acid, typically α-ketoglutarate, to form α-ketoisocaproate. This reaction is catalyzed by branched-chain aminotransferases.
-
Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Further Oxidation: Isovaleryl-CoA is further metabolized, ultimately yielding acetyl-CoA and acetoacetate.[13]
From a pharmaceutical perspective, key stability concerns include:
-
Oxidation: The alkyl side chain can be susceptible to oxidation, especially in the presence of initiators like light, heat, or metal ions.
-
Maillard Reaction: In the presence of reducing sugars, the primary amine of leucine can undergo non-enzymatic browning, leading to degradation and discoloration.
-
Deamidation/Hydrolysis (for derivatives): Ester or amide derivatives of leucine can be susceptible to hydrolysis, especially at non-neutral pH.
Visualization: Leucine Degradation Pathway (Catabolic)
Caption: Simplified Catabolic Pathway of Leucine.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. This protocol provides a self-validating system by exposing the compound to conditions more severe than those expected during storage.
Causality: By intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light), we can rapidly identify its degradation liabilities. This information is crucial for developing a stability-indicating analytical method and for designing robust formulations.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose the solid compound and a solution to 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 5.2). The method should be capable of separating the intact drug from all major degradation products.
-
Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the decrease in the main peak area corresponds to the increase in degradation product peak areas).
Analytical Methods for Quantification
Accurate and precise analytical methods are the bedrock of solubility and stability testing.
Overview of Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The most common technique for quantifying leucine and its derivatives. Reversed-phase HPLC with UV detection (after derivatization) or mass spectrometry (LC-MS) is typically used.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, allowing for the determination of enantiomers (D- and L-isomers) and analysis in complex matrices like plasma.[15]
-
Ion-Exchange Chromatography (IEC): A standard method for amino acid analysis, often involving post-column derivatization with ninhydrin for detection.[16]
-
Thin-Layer Chromatography (TLC): A simpler method that can be used for simultaneous determination of multiple amino acids, often with densitometric quantification.[17]
Protocol for a Stability-Indicating HPLC-UV Method
This protocol describes the development of a method capable of separating the parent compound from its degradation products, a requirement for valid stability studies.
Causality: The use of gradient elution is crucial for resolving compounds with different polarities, which is expected in a sample containing both the parent drug and its degradation products. A photodiode array (PDA) detector is used to assess peak purity, confirming that the main peak is free from co-eluting impurities.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 20 minutes to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring at a wavelength determined by the UV absorbance maximum of the compound (or its derivative).
-
-
Sample Preparation: Dilute samples from solubility or stability studies to fall within the linear range of the calibration curve.
-
Derivatization (if necessary): Since leucine lacks a strong chromophore, pre-column derivatization (e.g., with o-phthalaldehyde (OPA) or di-tert-butyl dicarbonate) may be necessary for sensitive UV detection.[14]
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by successfully separating the main peak from degradation products generated during forced degradation studies.
-
Analysis: Inject the prepared samples and calculate the concentration based on a standard calibration curve.
Conclusion
While specific public data for "Mth-DL-leucine" is scarce, a comprehensive understanding of its potential physicochemical properties can be extrapolated from the extensive knowledge base of DL-leucine and its known methylated derivatives. The solubility of these hydrophobic amino acids is a significant formulation challenge, influenced by pH, solvent choice, and solid-state form. Their stability is governed by susceptibility to oxidation and hydrolysis, which can be thoroughly investigated using forced degradation studies. The protocols and principles detailed in this guide provide a robust framework for researchers and drug development professionals to accurately characterize the solubility and stability of Mth-DL-leucine or any related compound, ensuring the development of safe, effective, and stable pharmaceutical products.
References
-
Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements. (2020). ResearchGate. Available at: [Link]
-
L-leucine degradation I. PubChem. Available at: [Link]
-
The Processing Space of the Spray-Dried Mannitol-Leucine System for Pulmonary Drug Delivery. (2024). PMC - NIH. Available at: [Link]
-
Leucine as a pharmaconutrient in health and disease. PubMed. Available at: [Link]
-
alpha-Methyl-DL-leucine. PubChem. Available at: [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2018). European Union. Available at: [Link]
-
Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. (2023). MDPI. Available at: [Link]
-
Leucine degradation pathway in muscle tissue mitochondria. ResearchGate. Available at: [Link]
- Leucine/Peptide Composition and Method of Formulation. Google Patents.
-
N-Methyl-dl-leucine. PubChem. Available at: [Link]
-
Alterations in protein and amino acid metabolism in honeybees (Apis mellifera) fed different L-leucine diets during the larval stage. ResearchGate. Available at: [Link]
-
Therapeutic potential of acetyl-DL-leucine and its L-enantiomer in posterior fossa syndrome: Mechanistic insights. PubMed. Available at: [Link]
-
Validation of TLC densitometric method for simultaneous analysis of L-Leucine and L-Valine in additives. ResearchGate. Available at: [Link]
-
Investigation Into The Effect of Varying L-leucine Concentration on the product characteristics of Spray-dried Liposome Powders. ResearchGate. Available at: [Link]
-
Leucine Degradation (Arabidopsis thaliana). PathBank. Available at: [Link]
-
Beneficial Effects of Acetyl-DL-Leucine (ADLL) in a Mouse Model of Sandhoff Disease. MDPI. Available at: [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]
-
Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. PubMed. Available at: [Link]
-
Leucine as a Moisture-Protective Excipient in Spray-Dried Protein/Trehalose Formulation. Journal of Pharmaceutical Sciences. Available at: [Link]
-
HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. METHODS AND OBJECTS OF CHEMICAL ANALYSIS. Available at: [Link]
-
Biochemistry | Leucine Deamination & Oxidation. YouTube. Available at: [Link]
-
Innovations in Amino Acid Synthesis: The Case of DL-Leucine. Peninsula-chem.com. Available at: [Link]
-
Chemical Properties of DL-Leucine. Cheméo. Available at: [Link]
-
Valine, Leucine, and Isoleucine Degradation. PubChem. Available at: [Link]
-
Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US20110233469A1 - Leucine/Peptide Composition and Method of Formulation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DL-Leucine (CAS 328-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 15. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Advanced Analytical Strategies for the Identification and Chiral Resolution of Mth-DL-Leucine
Abstract
This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the unequivocal identification and chiral resolution of Methylthiohydantoin (Mth)-DL-leucine. As a derivative of the Edman degradation process for peptide sequencing, the accurate characterization of Mth-amino acids is paramount for proteomics and protein research. The racemic nature of synthetic Mth-DL-leucine, however, presents a significant analytical challenge, necessitating methods that can distinguish between its D and L enantiomers. This document details robust protocols and field-proven insights for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Significance of Mth-DL-Leucine in Proteomics
The Edman degradation, a cornerstone of protein sequencing, involves the stepwise cleavage of amino acids from the N-terminus of a peptide.[1][2][3] This process utilizes a coupling reagent, historically phenyl isothiocyanate (PITC), which reacts with the terminal amino group.[1][2] A similar process can yield methylthiohydantoin (Mth) derivatives. The resulting Mth-amino acid, in this case, Mth-leucine, is then cleaved and identified, revealing the sequence of the peptide one residue at a time.
The use of a racemic mixture of leucine (DL-leucine) in certain research contexts, such as in the study of stereospecific metabolism or in synthetic peptide chemistry, necessitates analytical methods that can not only identify the Mth-leucine derivative but also resolve its D and L enantiomers.[4] Biological systems often exhibit high stereospecificity, meaning the D and L forms of a molecule can have vastly different activities or metabolic fates.[4] Therefore, the ability to separate and quantify these enantiomers is critical for accurate biological interpretation.[4]
This guide provides a multi-faceted analytical approach to address the challenges associated with Mth-DL-leucine identification and chiral separation.
The Analytical Imperative: Chirality and Isomeric Complexity
The primary analytical hurdle in characterizing Mth-DL-leucine lies in the identical physicochemical properties of its enantiomers, making them indistinguishable by standard chromatographic and mass spectrometric techniques.[4] Furthermore, leucine shares the same mass as isoleucine, another common amino acid, which can lead to ambiguity in mass spectrometry-based identification without careful chromatographic separation or specific fragmentation patterns.[5]
Our analytical strategy, therefore, focuses on two key objectives:
-
Chiral Resolution: The separation of Mth-D-leucine from Mth-L-leucine.
-
Structural Confirmation: Unambiguous identification of the Mth-leucine molecule.
The following sections detail the application of specialized analytical techniques to achieve these objectives.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation
Chiral HPLC is the most direct and widely used method for resolving enantiomers.[6][7][8][9] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin) have shown excellent enantioselectivity.[8][9] These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for differential interaction with the D and L enantiomers.
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and any additives (e.g., acids, bases, or buffers), significantly impacts the separation.[8][9] Optimization of the mobile phase is crucial to achieve baseline resolution of the enantiomeric peaks. For Mth-DL-leucine, a polar organic or polar ionic mobile phase is often effective.[8]
-
Detection: Mth-amino acids contain a chromophore that allows for UV detection, typically in the range of 250-280 nm.[10] For higher sensitivity and selectivity, coupling HPLC to a mass spectrometer is recommended.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis of Mth-DL-Leucine.
Protocol: Chiral HPLC Separation of Mth-DL-Leucine
-
System Preparation:
-
Column: Chirobiotic T2 or a similar macrocyclic glycopeptide-based column.[8]
-
Mobile Phase: A starting mobile phase of 80:20 (v/v) Acetonitrile/0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 269 nm.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Mth-DL-leucine in the mobile phase.
-
Serially dilute the stock solution to create calibration standards.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Processing:
-
Identify the two peaks corresponding to Mth-D-leucine and Mth-L-leucine based on their retention times.
-
Integrate the peak areas to determine the relative proportions of each enantiomer.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Specificity
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[4] It is particularly valuable for analyzing Mth-DL-leucine in complex biological matrices.[4]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for Mth-amino acids as it is a soft ionization technique that minimizes fragmentation in the source, preserving the molecular ion.
-
Mass Analyzer: A triple quadrupole or a quadrupole-linear ion trap mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[11] This mode provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
-
Chromatography: For LC-MS/MS, a reversed-phase C18 column can be used for initial separation from other components in a mixture. For chiral separation prior to MS detection, a chiral column as described in the HPLC section should be employed.[4]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Chiral LC-MS/MS Analysis of Mth-DL-Leucine.
Protocol: LC-MS/MS Identification of Mth-DL-Leucine
-
LC System:
-
Column: A chiral column as described previously for enantiomeric separation, or a C18 column for general identification.
-
Mobile Phase: Gradient elution from 10% to 90% acetonitrile in water with 0.1% formic acid over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS System:
-
Ionization Mode: ESI positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of protonated Mth-leucine.
-
Product Ion (Q3): A characteristic fragment ion of Mth-leucine (determined by initial product ion scans).
-
Collision Energy: Optimized for the specific precursor-product transition.
-
-
Sample Preparation:
-
As described in the HPLC protocol. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
-
Use of a stable isotope-labeled internal standard (e.g., Mth-DL-leucine-d3) is highly recommended for accurate quantification.[4]
-
-
Analysis and Data Processing:
-
Inject the sample and acquire data in MRM mode.
-
The presence of the specific precursor-to-product ion transition at the expected retention time confirms the identity of Mth-leucine.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of a molecule.[12][13][14] While not typically used for routine quantification or chiral separation without chiral solvating agents, it is invaluable for verifying the synthesis of Mth-DL-leucine standards and for structural characterization.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling patterns of the methyl, methine, and methylene protons of the leucine side chain, as well as the protons of the Mth ring, are characteristic.[13][14]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[15] The chemical shifts of the carbonyl, thiocarbonyl, and aliphatic carbons provide a unique fingerprint of the Mth-leucine structure.
-
2D NMR (COSY, HSQC): These experiments establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the complete assignment of the ¹H and ¹³C spectra and confirming the overall structure.
Protocol: NMR Analysis of Mth-DL-Leucine
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified Mth-DL-leucine sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[13]
-
-
Spectral Interpretation:
-
¹H NMR: Expect to see distinct signals for the diastereotopic methyl groups of the leucine side chain, the CH and CH₂ groups of the side chain, and the protons of the Mth ring.[13][14]
-
¹³C NMR: Identify the characteristic resonances for the carbonyl and thiocarbonyl carbons in the Mth ring, as well as the aliphatic carbons of the leucine moiety.[15]
-
2D NMR: Use the correlation peaks in the COSY and HSQC spectra to confirm the bonding network and assign all signals unequivocally.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| Chiral HPLC-UV | Enantiomeric separation and quantification | Robust, direct method for chiral resolution, cost-effective. | Lower sensitivity compared to MS, potential for interfering peaks. |
| LC-MS/MS | High-sensitivity identification and quantification | Excellent sensitivity and selectivity, suitable for complex matrices.[4] | Requires specialized equipment, may not provide chiral separation without a chiral column. |
| NMR Spectroscopy | Unambiguous structural confirmation | Provides detailed structural information, definitive identification.[12][13] | Low sensitivity, not suitable for routine quantification or chiral separation without specialized reagents. |
Conclusion
The successful identification and chiral resolution of Mth-DL-leucine require a multi-pronged analytical approach. Chiral HPLC stands as the primary technique for enantiomeric separation, providing robust and reliable results. For applications demanding higher sensitivity and for analysis within complex biological matrices, LC-MS/MS is the method of choice. Finally, NMR spectroscopy serves as the ultimate tool for the definitive structural elucidation of the Mth-DL-leucine molecule. By understanding the principles and applying the protocols outlined in this application note, researchers can confidently and accurately characterize this important amino acid derivative in their studies.
References
- Benchchem. (n.d.). Technical Support Center: N-Acetyl-N-methyl-D-leucine Metabolite Analysis.
- Sci-Hub. (n.d.). Mass spectrometric differentiation of leucine and isoleucine in proteins derived from bacteria or cell culture.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography.
- ResearchGate. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives.
- PubMed. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein.
- MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine.
- PubMed. (n.d.). Leucine enkephalin--a mass spectrometry standard.
- ResearchGate. (2020). Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements.
- PubMed. (2010). Comprehensive and cost-effective NMR spectroscopy of methyl groups in large proteins.
- PubMed. (n.d.). Identification and interaction of amino acids with leucine-anthracene reagent by TLC and spectrophotometry: experimental and theoretical studies.
- RSC Publishing. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- ResearchGate. (2025). Identification and Interaction of Amino Acids with Leucine-Anthracene Reagent by TLC and Spectrophotometry: Experimental and Theoretical Studies.
- ResearchGate. (n.d.). Comparison of ¹H NMR spectra highlighting methyl signals for leucine, isoleucine, and valine.
- RSC Publishing. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from
- Chinese Journal of Analytical Chemistry. (2025). Mass spectra of leucine (a) and its internal standard (b).
- ResearchGate. (n.d.). NMR spectra of valine, leucine and methionine-labelled proteins.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation.
- PubMed. (n.d.). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase.
- University of Anbar. (n.d.). Synthesis and spectroscopic studies of new leucine acid derivative with their metal complexes.
- The Royal Society of Chemistry. (n.d.). Supporting Information (SI) Chiral Resolution of DL-Leucine via Tartaric Acid Derivatives Salifying.
- ChemicalBook. (n.d.). L-Leucine(61-90-5) 13C NMR spectrum.
- YouTube. (2016). Mass spectrometry for proteomics - part 2.
- PubMed. (n.d.). Leucine and protein synthesis: mTOR and beyond.
- YouTube. (2019). Edman Degradation.
- ResearchGate. (n.d.). Synthesis and Characterization of a Leucine-Based Block Co-Polypeptide: The Effect of the Leucine Zipper on Self-Assembly.
- Baitaipeik Biotechnology. (n.d.). How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis.
- ResearchGate. (2025). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
Sources
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. Mass spectrometric differentiation of leucine and isoleucine in proteins derived from bacteria or cell culture / Biochemical and Biophysical Research Communications, 1981 [sci-hub.jp]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Mass spectra of leucine (a) and its internal standard (b) [zpxb.xml-journal.net]
- 12. Comprehensive and cost-effective NMR spectroscopy of methyl groups in large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. L-Leucine(61-90-5) 13C NMR spectrum [chemicalbook.com]
Application and Protocol for the HPLC Separation of DL-Leucine Derivatives
Introduction: The Analytical Imperative for Leucine Enantiomer Separation
Leucine, an essential branched-chain amino acid (BCAA), is a fundamental component of proteins and plays a critical role in various physiological processes, including muscle protein synthesis, metabolic regulation, and neurological function. Its stereochemistry is of paramount importance, as the L- and D-enantiomers can exhibit distinct biological activities and metabolic fates. For instance, while L-leucine is the proteogenic form, the presence of D-leucine can be indicative of bacterial contamination or specific racemization processes. In the context of drug development, leucine derivatives are utilized as chiral building blocks, and the enantiomeric purity of these compounds is a critical quality attribute.
This comprehensive guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of DL-leucine and its derivatives. We will delve into the theoretical underpinnings and practical applications of various chromatographic techniques, including reversed-phase, chiral, and hydrophilic interaction chromatography. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for the stereoselective analysis of leucine and its analogues.
I. Foundational Principles of Leucine Derivative Separation by HPLC
The successful separation of DL-leucine derivatives hinges on exploiting the subtle differences in their physicochemical properties. The choice of the HPLC method is dictated by the specific analytical challenge, whether it be the separation of enantiomers, the resolution of structural isomers like leucine and isoleucine, or the quantification of derivatives in complex matrices.
A. Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization
Leucine and its derivatives often lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging at low concentrations.[1][2] Pre-column derivatization addresses this limitation by introducing a UV-active or fluorescent tag to the amino acid molecule.[1][3] This process not only enhances detection sensitivity but also increases the hydrophobicity of the analytes, making them amenable to separation on nonpolar stationary phases like C18.[3][4]
Common derivatizing agents include:
-
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][4][5]
-
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, fluorescent derivatives.[1][4][6]
-
Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detected by UV.[3][7]
-
Di-tert-butyl dicarbonate: A reagent used for protecting amino groups that can also be employed for pre-column derivatization.[8][9]
The causality behind this choice lies in the dual benefit of enhanced detectability and improved chromatographic retention on widely available and robust reversed-phase columns.
B. Chiral HPLC for Enantiomeric Resolution
The separation of enantiomers requires a chiral environment, which can be achieved through the use of a chiral stationary phase (CSP).[10] These phases are designed to interact differently with the two enantiomers, leading to differential retention and, consequently, separation. The mechanism of chiral recognition often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.[11]
Several types of CSPs are effective for the separation of underivatized amino acid enantiomers:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin): These are particularly successful for resolving the enantiomers of native amino acids.[12] The Astec CHIROBIOTIC® T column, which utilizes teicoplanin, is a prime example.
-
Polysaccharide-Based CSPs: While challenging for underivatized amino acids due to their zwitterionic nature, these can be effective for derivatized forms.[12]
-
Crown Ether-Based CSPs: These have also demonstrated utility in the chiral separation of amino acids.[12]
Direct analysis of enantiomers on a CSP is often preferred as it eliminates the need for derivatization, which can be a source of impurities and variability.
C. Hydrophilic Interaction Chromatography (HILIC)
HILIC is a powerful technique for the separation of highly polar compounds, such as underivatized amino acids.[2][13][14][15][16] In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic phases), and the mobile phase is a high-percentage organic solvent with a small amount of aqueous buffer.[2][13] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[2]
The primary advantage of HILIC is its ability to analyze amino acids in their native form, simplifying sample preparation and avoiding potential derivatization-related issues.[2][16] HILIC is often coupled with mass spectrometry (MS) for sensitive and selective detection.[13][14][15]
II. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the separation of DL-leucine derivatives using the aforementioned HPLC techniques.
Protocol 1: RP-HPLC with Automated Pre-Column Derivatization (OPA/FMOC)
This protocol is suitable for the quantification of leucine and its primary and secondary amine-containing derivatives.
1. Materials and Reagents:
- DL-Leucine standard
- HPLC-grade acetonitrile, methanol, and water
- Boric acid
- o-Phthaldialdehyde (OPA)
- 3-Mercaptopropionic acid (3-MPA)
- 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
- Sodium hydroxide
- Hydrochloric acid
2. Instrument and Column:
- HPLC system with a fluorescence detector and an autosampler capable of automated derivatization.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Reagent Preparation:
- Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH with concentrated sodium hydroxide, and bring to final volume.
- OPA Reagent: Dissolve OPA in borate buffer, add 3-MPA, and mix.
- FMOC Reagent: Dissolve FMOC-Cl in acetonitrile.
4. Sample Preparation:
- Dissolve the DL-leucine derivative sample in a suitable diluent (e.g., water or a weak buffer) to a known concentration.
- Filter the sample through a 0.45 µm syringe filter.
5. Automated Derivatization and HPLC Analysis:
- The derivatization is performed automatically by the HPLC autosampler just before injection.[5]
- Injection Program:
- Draw 1 µL of sample.
- Draw 2.5 µL of borate buffer.
- Draw 0.5 µL of OPA reagent.
- Mix in the needle for 0.2 minutes.
- Draw 0.5 µL of FMOC reagent.
- Mix in the needle for 0.2 minutes.
- Inject the derivatized sample.
6. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 40 mM Sodium Phosphate, pH 7.8 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC) |
| Injection Volume | 1 µL |
7. Data Analysis:
- Identify and quantify the peaks corresponding to the derivatized leucine enantiomers based on their retention times and peak areas compared to standards.
Protocol 2: Chiral HPLC for Direct Enantioseparation of Underivatized DL-Leucine
This protocol is designed for the direct separation of D- and L-leucine without derivatization.
1. Materials and Reagents:
- DL-Leucine standard
- HPLC-grade methanol and water
- Formic acid
2. Instrument and Column:
- HPLC system with a UV detector.
- Astec® CHIROBIOTIC® T Chiral HPLC Column (e.g., 25 cm × 4.6 mm, 5 µm).
3. Sample Preparation:
- Dissolve DL-leucine in the mobile phase to a concentration of approximately 300 µg/mL.
- Filter the sample through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
- Identify the peaks for D- and L-leucine based on their retention times. Quantify each enantiomer by comparing its peak area to that of a standard of known concentration and enantiomeric purity.
Protocol 3: HILIC-MS for Underivatized Leucine and Isoleucine Separation
This protocol is suitable for the separation and quantification of underivatized leucine and its isobaric isomer, isoleucine, in complex matrices.
1. Materials and Reagents:
- Leucine and Isoleucine standards
- LC-MS grade acetonitrile and water
- Ammonium formate
- Formic acid
2. Instrument and Column:
- LC-MS/MS system (e.g., triple quadrupole).
- HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).[15]
3. Sample Preparation:
- For plasma samples, perform a protein precipitation step (e.g., with acetonitrile or methanol).
- Centrifuge the sample and collect the supernatant.
- Dilute the supernatant with the initial mobile phase conditions.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 18 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
5. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Leucine/Isoleucine: Precursor ion (m/z) 132.1 -> Product ion (m/z) 86.1
- Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.
6. Data Analysis:
- The baseline separation of leucine and isoleucine is achieved chromatographically.[15]
- Quantify each isomer using the peak area from the MRM chromatogram and a calibration curve generated from standards.
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of DL-leucine derivatives.
Caption: General workflow for the HPLC analysis of DL-leucine derivatives.
IV. Data Presentation and Interpretation
The following table summarizes typical chromatographic parameters for the separation of leucine and related compounds using the described methods.
| Method | Analyte | Column | Retention Time (min) | Resolution (Rs) |
| RP-HPLC with Derivatization | Derivatized Isoleucine | C18 | ~7.8 | > 2.0 (between Ile and Leu) |
| Derivatized Leucine | C18 | Varies with method | ||
| Chiral HPLC | D-Leucine | Astec® CHIROBIOTIC® T | Varies | > 1.5 |
| L-Leucine | Astec® CHIROBIOTIC® T | Varies | ||
| HILIC-MS | Isoleucine | HILIC Amide | Baseline separated[15] | > 1.5 |
| Leucine | HILIC Amide | Baseline separated[15] |
V. Trustworthiness and Self-Validation
To ensure the trustworthiness of the described protocols, a robust validation process is essential. This should be performed in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is particularly crucial for separating leucine from isoleucine.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Calibration curves should be generated over a range of concentrations.[8]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
VI. Conclusion
The HPLC separation of DL-leucine derivatives is a multifaceted analytical challenge that can be effectively addressed through the judicious selection of chromatographic mode, stationary phase, and detection method. Reversed-phase HPLC with pre-column derivatization offers excellent sensitivity for quantification, while chiral HPLC provides the necessary stereoselectivity for enantiomeric resolution. HILIC, particularly when coupled with mass spectrometry, presents a powerful approach for the analysis of underivatized and highly polar leucine analogues. The protocols and principles outlined in this guide provide a solid foundation for the development and validation of robust and reliable HPLC methods for the analysis of DL-leucine derivatives in various scientific and industrial settings.
References
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]
-
Yegorova, A., & Fedosenko, G. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. Methods and Objects of Chemical Analysis, 12(3), 95-101. Retrieved from [Link]
-
ResearchGate. (2021). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2017). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Experience with An UPLC-MS/MS Method for Analysis of Branched Chain Amino Acids in Dried Blood Spots. Retrieved from [Link]
-
Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Retrieved from [Link]
-
ResearchGate. (2020). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved from [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Retrieved from [Link]
-
AnalyteGuru. (2023). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. PLoS ONE, 17(4), e0267126. Retrieved from [Link]
-
Chromatography Online. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]
-
te Meerman, M. A., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical Chemistry and Laboratory Medicine, 54(9), 1487-1494. Retrieved from [Link]
-
la Marca, G., et al. (2013). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). International Journal of Neonatal Screening, 1(1), 2-10. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Ates, H., & Ceylan, A. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 1-10. Retrieved from [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Retrieved from [Link]
-
Shimadzu. (2018). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]
-
Kumar, V., et al. (2013). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 1-10. Retrieved from [Link]
Sources
- 1. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 2. halocolumns.com [halocolumns.com]
- 3. Analytical Methods for Amino Acids : Shimadzu (Deutschland) [shimadzu.de]
- 4. agilent.com [agilent.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 9. semanticscholar.org [semanticscholar.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Strategic Incorporation of N-methyl-DL-leucine into Peptide Chains
Abstract
The incorporation of N-methylated amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity.[1][2] N-methyl-DL-leucine, a racemic mixture of N-methylated leucine isomers, presents unique opportunities and significant synthetic challenges. These challenges primarily stem from the steric hindrance and reduced nucleophilicity of the secondary amine, which complicates peptide bond formation.[3][4] This guide provides a comprehensive overview of the underlying chemical principles and offers detailed, field-proven protocols for the successful incorporation of N-methyl-DL-leucine into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques. It addresses the selection of optimal coupling reagents, reaction conditions, and analytical characterization methods, with a special focus on troubleshooting and managing the diastereomeric complexity arising from the racemic starting material.
Introduction: The Rationale and the Hurdle
N-methylation of the peptide backbone is a subtle yet profound modification. By replacing an amide proton with a methyl group, we disrupt the hydrogen-bonding network, increase lipophilicity, and provide steric shielding against proteolytic enzymes.[1][5][6] These alterations can transform a biologically active but pharmacokinetically fragile peptide into a viable drug candidate.
However, the very features that confer these benefits also create significant synthetic hurdles. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is sterically encumbered, making the acylation step—the formation of the peptide bond—kinetically challenging.[3][7] This is particularly true when coupling an amino acid onto an N-methylated residue.[4][7] The use of N-methyl-DL-leucine introduces an additional layer of complexity: the final peptide product will be a mixture of diastereomers, which may be difficult to separate and could exhibit different biological activities.
This document serves as a strategic guide for researchers to navigate these challenges, ensuring efficient and verifiable incorporation of this valuable building block.
The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling
The success of incorporating N-methyl-DL-leucine hinges on overcoming the kinetic barrier to peptide bond formation. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with HOBt, are often inefficient for this task.[3][8] The key is to generate a highly activated acylating species that can react efficiently with the sterically hindered secondary amine.
The Causality of Reagent Selection
Modern coupling reagents are designed to create highly reactive esters of the incoming Fmoc-amino acid. The most effective reagents for N-methylated residues are typically uronium/aminium or phosphonium salts, especially those based on the HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure leaving groups.[9]
-
HATU and HCTU: These reagents form OAt and O-6-ClBt esters, respectively. The electron-withdrawing nature of the triazole core makes the carbonyl carbon of the activated amino acid highly electrophilic. Furthermore, the nitrogen atom in the pyridine ring of HOAt can act as a base, facilitating the reaction through anchimeric assistance, which makes HATU particularly effective.
-
PyAOP and PyBOP: These are phosphonium salt-based reagents that also generate highly reactive esters.[7][10][11] PyAOP, which forms an OAt ester, is considered one of the most powerful reagents for difficult couplings, including those involving consecutive N-methylated residues.[7][11]
-
COMU: This newer generation uronium salt is based on OxymaPure. It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[9]
The choice of reagent is paramount, as less effective reagents like HBTU show diminished performance in these sterically demanding couplings.[10]
Figure 1: Workflow illustrating the critical activation and coupling steps for overcoming the steric hindrance of N-methylated amino acids.
Experimental Protocols: A Validated Approach
The following protocols are designed for solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.[12][13] They have been optimized for the incorporation of Fmoc-N-methyl-DL-leucine.
Materials and Reagents
-
Resin: Rink Amide or Wang resin, appropriate for the desired C-terminus.
-
Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection: 20% Piperidine in DMF.
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-N-methyl-DL-leucine.
-
Coupling Reagents: HATU, HCTU, or PyAOP.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Protocol 1: Standard HATU-Mediated Coupling
This protocol is recommended for coupling any amino acid onto the N-terminal N-methyl-DL-leucine residue.
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, pre-activate the incoming Fmoc-amino acid by dissolving it (4 equivalents relative to resin substitution) in DMF. Add the coupling reagent (e.g., HATU, 3.9 equivalents) and DIEA (8 equivalents). Allow to pre-activate for 1-2 minutes.[10]
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate at room temperature for 1 to 4 hours.
-
Expert Insight: The extended coupling time is crucial. For N-methylated residues, a standard 30-60 minute coupling is often insufficient. Double coupling (repeating steps 4-5) is highly recommended to drive the reaction to completion, especially when coupling a sterically hindered amino acid like Val or Ile onto N-Me-Leu.[7]
-
-
Monitoring: Monitor the coupling completion. Note that the standard ninhydrin test will not work on the secondary amine of N-methyl-leucine. The bromophenol blue test is a suitable alternative.[10] A small bead of resin will remain blue if free amine is present and turn yellow/green upon successful coupling.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Proceed to the next cycle of deprotection and coupling.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
Microwave energy can significantly accelerate slow coupling reactions by providing controlled, rapid heating.[4][5][14] This is particularly effective for N-methylated residues.[5][14][15]
-
Follow Steps 1-4 from the standard protocol.
-
Microwave Coupling: Place the reaction vessel in a dedicated peptide microwave synthesizer. Irradiate at a controlled temperature (e.g., 75°C) for 5-20 minutes.[14][15]
-
Proceed with Steps 6-8 from the standard protocol.
Reagent Comparison and Performance
The selection of the coupling reagent directly impacts the success and purity of the synthesis.
| Coupling Reagent | Class | Relative Reactivity for N-Me-AA | Typical Coupling Time (RT) | Notes |
| DCC/HOBt | Carbodiimide | Low | 4-12 h | Not recommended; low yields and high risk of side reactions. |
| HBTU | Uronium/Aminium | Moderate | 2-6 h | Less effective than HATU for N-methylated residues.[10] |
| HCTU | Uronium/Aminium | High | 1-4 h | A very effective and common choice.[16] |
| HATU | Uronium/Aminium | Very High | 1-4 h | Often considered the gold standard due to the catalytic effect of HOAt.[9][10][17] |
| PyAOP/PyBOP | Phosphonium | Very High | 1-4 h | Excellent for sterically demanding couplings; PyAOP is particularly robust.[7][10][11] |
Managing Diastereomeric Complexity
Since N-methyl-DL-leucine is a racemic mixture, its incorporation will result in two diastereomeric peptides for each incorporation site. For a peptide with a single N-methyl-DL-leucine, the final product will be a ~1:1 mixture of the (L)-N-Me-Leu and (D)-N-Me-Leu containing peptides.
-
Racemization vs. Diastereomers: It's important to distinguish between the use of a racemic starting material and the risk of racemization during coupling. While modern reagents like HATU are designed to suppress racemization of the activated amino acid, the inherent racemic nature of N-methyl-DL-leucine means a diastereomeric mixture is the intended outcome.[18][19]
-
Analytical Separation: These diastereomers often have very similar hydrophobicities and can be challenging to separate by standard reversed-phase HPLC (RP-HPLC).[20][21] Chiral chromatography or specialized gradient optimization may be required if separation is necessary. For many applications, the mixture is tested as a whole.
-
Characterization: High-resolution mass spectrometry will confirm the correct mass for both diastereomers (as they are isobaric). NMR spectroscopy can be used to identify the presence of both species, as they will have distinct, albeit often overlapping, signals.
Figure 2: Logical workflow for the synthesis and analysis of peptides containing N-methyl-DL-leucine, highlighting the resulting diastereomeric mixture.
Analytical Characterization and Validation
Rigorous analytical chemistry is essential to validate the successful incorporation of N-methyl-DL-leucine.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-MS to confirm the molecular weight of the final peptide. The observed mass should correspond to the theoretical mass of the peptide containing one N-methyl-leucine residue.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess purity. The presence of two closely eluting or co-eluting peaks of equal intensity is indicative of the diastereomeric pair. Peptides containing N-methylated residues, especially bulky ones like leucine, can sometimes show peak broadening or multiple conformer peaks due to slow cis/trans isomerization of the tertiary amide bond on the HPLC timescale.[7][11]
-
Nuclear Magnetic Resonance (NMR): 1H NMR is a powerful tool. The N-methyl group will give a characteristic singlet peak, typically between 2.7 and 3.1 ppm. In a diastereomeric mixture, you may observe two distinct N-methyl singlets. 2D NMR experiments like COSY and TOCSY can help assign the full spin system of the leucine residue.[22][23]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Coupling | Insufficient reactivity of coupling reagent; insufficient coupling time; steric hindrance. | Switch to a higher-activity reagent (HATU, PyAOP). Perform a double or triple coupling.[7] Use microwave-assisted synthesis.[5] |
| Deletion Peptides | Incomplete coupling followed by capping (if used) or coupling of the next amino acid. | Optimize the coupling step as above. Ensure thorough washing after deprotection to remove all piperidine. |
| Broad or Multiple HPLC Peaks | Presence of diastereomers; slow cis/trans isomerization on the column. | Confirm mass by MS. Try varying the HPLC temperature (e.g., 40-60°C) to coalesce conformer peaks. If separation of diastereomers is needed, explore chiral columns. |
| Side Reactions during Cleavage | Acid-catalyzed fragmentation, especially between two consecutive N-methylated residues.[7][11] | Minimize cleavage time (e.g., 1-2 hours) and keep the reaction at room temperature. |
Conclusion
The incorporation of N-methyl-DL-leucine is a challenging but highly rewarding endeavor in peptide chemistry. Success is predicated on a clear understanding of the kinetic barriers imposed by steric hindrance and the strategic selection of highly potent coupling reagents and optimized reaction conditions. By employing robust protocols, such as HATU-mediated or microwave-assisted couplings, and utilizing rigorous analytical validation, researchers can confidently synthesize novel peptide analogues. The inherent diastereomeric nature of the final product should be anticipated and managed through appropriate analytical strategies. These field-tested guidelines provide a self-validating framework for harnessing the full potential of N-methyl-DL-leucine in modern drug discovery and development.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. (URL: [Link])
-
Bock, D., Gavenonis, J., & Toth, M. J. (2015). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Microwave-Assisted Synthesis of Peptides. Springer. (URL: [Link])
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. AMiner. (URL: [Link])
-
Moody, P. C., & Worth, G. A. (2017). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition. (URL: [Link])
-
Miranda, L. P., & Kent, S. B. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences. (URL: [Link])
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. (URL: [Link])
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. (URL: [Link])
-
Klimek, A., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters. (URL: [Link])
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (URL: [Link])
-
Kawakami, T., Murakami, H., & Suga, H. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society. (URL: [Link])
-
Zhang, W., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Organic Letters. (URL: [Link])
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. (URL: [Link])
-
Coupling Reagents. Aapptec Peptides. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. (URL: [Link])
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. (URL: [Link])
-
Wang, Y., et al. (2014). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Analytical Chemistry. (URL: [Link])
-
Peptide/Protein NMR. (URL: [Link])
-
Akai, Y., et al. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin. (URL: [Link])
-
Eeltink, S., et al. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. (URL: [Link])
-
Lee, J., et al. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules. (URL: [Link])
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. (URL: [Link])
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. (URL: [Link])
-
Marcus, S. E., et al. (2012). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Biopolymers. (URL: [Link])
-
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. (URL: [Link])
-
Albericio, F., & Carpino, L. A. (2002). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (URL: [Link])
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (URL: [Link])
-
El-Faham, A., & Albericio, F. (2011). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science. (URL: [Link])
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. pnas.org [pnas.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 21. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Research Using N-methyl-DL-leucine
Introduction: The Rationale for N-methyl-DL-leucine in Cellular Studies
N-methyl-DL-leucine is a synthetic derivative of the essential branched-chain amino acid (BCAA) L-leucine. The strategic addition of a methyl group to the alpha-amine (Nα-methylation) confers unique physicochemical properties not present in its parent molecule. In drug development and peptide synthesis, N-methylation is a well-established strategy to enhance metabolic stability, increase proteolytic resistance, and improve membrane permeability and oral bioavailability.[1] These characteristics make N-methylated amino acids, and peptides containing them, valuable tools for creating more robust and effective therapeutic agents.[2]
For the cell biologist and drug discovery scientist, N-methyl-DL-leucine presents an intriguing tool to probe fundamental cellular processes. While L-leucine is renowned as a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis, the effects of its N-methylated counterpart are not as well-defined and may be surprisingly different.[3][4] The N-methylation may alter its recognition by cellular amino acid sensors and transporters, potentially leading to distinct downstream signaling outcomes.
This guide provides a comprehensive framework for researchers beginning to work with N-methyl-DL-leucine in cell culture. It consolidates field-proven insights on handling, experimental design, and detailed protocols for investigating its effects on cell signaling and viability.
Hypothesized Mechanism of Action: Modulating the mTORC1 Pathway
The primary hypothesized target of N-methyl-DL-leucine is the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, given the canonical role of L-leucine as its key activator. L-leucine signals amino acid sufficiency, prompting mTORC1 to phosphorylate downstream targets like p70S6K and 4E-BP1, thereby promoting protein synthesis, cell growth, and proliferation.[5]
However, the N-methylation of leucine introduces a critical uncertainty. This modification could either:
-
Mimic L-leucine , leading to the activation of mTORC1.
-
Act as an antagonist , blocking the L-leucine binding site on its cellular sensors (e.g., Sestrin2) and thereby inhibiting mTORC1 activation.
-
Engage alternative pathways , independent of mTORC1, related to cellular metabolism or stress responses.
Intriguingly, research on a related compound, N-acetylleucine amide, demonstrated an inhibitory effect on mTOR signaling, leading to G1 cell cycle arrest in a manner similar to the mTOR inhibitor rapamycin.[6] This precedent underscores the importance of empirically testing the effects of N-methyl-DL-leucine rather than assuming it will behave identically to L-leucine. Therefore, the central experimental question is whether N-methyl-DL-leucine acts as an mTORC1 agonist or antagonist in the specific cell system being studied.
Caption: Hypothesized mechanism of N-methyl-DL-leucine action.
Application Notes: Best Practices for Experimental Design
Reagent Characteristics and Handling
Proper handling and storage are paramount for experimental reproducibility.
| Property | Value | Source |
| Chemical Name | N-methyl-DL-leucine | [7] |
| Molecular Formula | C₇H₁₅NO₂ | [7] |
| Molecular Weight | 145.20 g/mol | [7] |
| CAS Number | 2566-33-8 | [7] |
| Appearance | White crystalline powder | [8] |
| Storage | Store at room temperature, desiccated. | [8] |
Solubility and Stock Solution Preparation
Unlike its parent amino acid, L-leucine, which has poor water solubility (~24 mg/mL), N-methylation is known to increase water solubility and inhibit aggregation.[2][9] However, for cell culture applications where high concentration, sterile stocks are required, using a solvent like dimethyl sulfoxide (DMSO) is recommended.
Recommendation: Prepare a 100 mM primary stock solution in sterile DMSO. This concentration provides ample flexibility for dilution into cell culture media while keeping the final DMSO concentration well below cytotoxic levels (typically <0.5% v/v).
Cell Line Selection and Culture Conditions
The choice of cell line should be guided by the research question.
-
For studying protein synthesis and growth: Use cell lines known to have robust mTOR signaling, such as HEK293T, HeLa, or C2C12 myoblasts.[5][10]
-
For cancer research: Select cancer cell lines where mTOR is frequently hyperactivated (e.g., PTEN-null lines like PC3 or U87-MG).
Cells should be maintained in standard, complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless the experiment requires serum starvation.[5]
Experimental Controls: A Self-Validating System
To ensure the trustworthiness of your results, every experiment should include a comprehensive set of controls:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest dose of N-methyl-DL-leucine.
-
Positive Control (Activation): Treat cells with L-leucine (e.g., 2-5 mM) to confirm the pathway is responsive to activation.
-
Positive Control (Inhibition): Treat cells with a known mTORC1 inhibitor like Rapamycin (e.g., 20-100 nM) to establish a baseline for pathway inhibition.
-
Untreated Control: Cells maintained in normal culture medium.
Experimental Protocols
Protocol 1: Preparation of 100 mM N-methyl-DL-leucine Stock Solution
This protocol details the preparation of a sterile, high-concentration stock solution for cell culture use.
Materials:
-
N-methyl-DL-leucine powder (MW: 145.20 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:
-
Mass (mg) = 145.20 g/mol * (100 mmol/L) * (1 L/1000 mL) * 1 mL * (1000 mg/g) = 14.52 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 14.52 mg of N-methyl-DL-leucine powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Aseptically add 1.0 mL of sterile, cell culture-grade DMSO to the tube.
-
Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Treating Adherent Cells
This protocol provides a general workflow for a dose-response experiment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. foundmyfitness.com [foundmyfitness.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103709054A - Preparation method of DL-leucine - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
How to use Mth-DL-leucine in enzyme inhibition assays
Application Note & Protocol
Topic: A General Protocol for Leucine Aminopeptidase Inhibition Assays Using Bestatin as a Model Competitive Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Leucine Aminopeptidases and Their Inhibition
Leucine aminopeptidases (LAPs) are a class of exopeptidases (EC 3.4.11.1) that play a crucial role in protein degradation and turnover by catalyzing the hydrolysis of leucine residues from the N-termini of proteins and peptides.[1] These metalloenzymes are ubiquitous, found in organisms ranging from microbes to mammals, and are essential for various physiological processes.[1] In humans, LAPs are involved in the processing of bioactive peptides like oxytocin and vasopressin, and they play a role in the major histocompatibility complex (MHC) class I antigen presentation pathway.[1]
Given their importance in cellular function, the inhibition of aminopeptidase activity can have profound effects on cell survival and proliferation. This makes LAPs attractive therapeutic targets for a range of diseases, including cancer, malaria, and bacterial infections.[2] Consequently, the development and characterization of potent and specific LAP inhibitors are of significant interest in drug discovery.
This application note provides a comprehensive guide to performing an in vitro enzyme inhibition assay for LAPs. While the user's original query mentioned "Mth-DL-leucine," this compound is not found in the scientific literature as a recognized enzyme inhibitor. Therefore, we will use Bestatin , a well-characterized, slow-binding competitive inhibitor of LAPs, as a model compound to establish a robust and self-validating protocol.[3][4] This framework can be readily adapted for testing novel compounds against LAPs.
Principle of the Assay
The assay quantifies the enzymatic activity of Leucine Aminopeptidase by monitoring the cleavage of a synthetic substrate. A common and effective substrate is L-Leucine-p-nitroanilide . When cleaved by LAP, it releases p-nitroaniline, a chromophore that can be detected spectrophotometrically by its absorbance at approximately 405 nm.
In the presence of a competitive inhibitor like Bestatin, the inhibitor molecule binds to the active site of the enzyme, competing with the substrate. This competition reduces the rate at which the enzyme can process the substrate, leading to a decrease in the production of p-nitroaniline. The degree of inhibition is directly proportional to the concentration of the inhibitor, allowing for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).
Figure 1: Mechanism of competitive inhibition in a LAP assay.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Typical Supplier |
| Enzyme | Porcine Kidney Leucine Aminopeptidase (LAP) | Sigma-Aldrich |
| Substrate | L-Leucine-p-nitroanilide hydrochloride | Sigma-Aldrich |
| Inhibitor | Bestatin hydrochloride | Santa Cruz Biotechnology |
| Buffer | Tris-HCl, pH 8.0 | Fisher Scientific |
| Activator | Manganese Chloride (MnCl₂) | Sigma-Aldrich |
| Solvent | Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific |
| Microplates | 96-well, clear, flat-bottom | Corning |
| Instrumentation | Microplate Spectrophotometer | Molecular Devices, etc. |
Experimental Protocols
Part 1: Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 1 mM MnCl₂, pH 8.0):
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Prepare a 1 M stock solution of MnCl₂.
-
To prepare 100 mL of assay buffer, add 5 mL of 1 M Tris-HCl and 100 µL of 1 M MnCl₂ to 94.9 mL of deionized water.
-
Verify the pH is 8.0 and adjust if necessary. Store at 4°C. The manganese ion is a critical cofactor for LAP activity.
-
-
Enzyme Stock Solution (1 mg/mL):
-
Reconstitute lyophilized LAP in the assay buffer to a final concentration of 1 mg/mL.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Substrate Stock Solution (20 mM):
-
Dissolve L-Leucine-p-nitroanilide hydrochloride in DMSO to a final concentration of 20 mM.
-
Store in small aliquots at -20°C, protected from light.
-
-
Inhibitor Stock Solution (10 mM Bestatin):
-
Dissolve Bestatin hydrochloride in deionized water to a final concentration of 10 mM.
-
Store in small aliquots at -20°C.
-
Part 2: Assay Workflow for IC₅₀ Determination
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
Figure 2: Step-by-step workflow for the LAP inhibition assay.
Part 3: Detailed Step-by-Step Procedure
-
Prepare Working Solutions:
-
Working Enzyme Solution: Dilute the LAP stock solution in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes. A starting point is a 1:1000 dilution.
-
Working Substrate Solution: Dilute the 20 mM substrate stock solution in assay buffer to a final concentration of 2 mM.
-
Inhibitor Dilutions: Perform a serial dilution of the 10 mM Bestatin stock solution in assay buffer to create a range of concentrations (e.g., from 200 µM down to 0 µM).
-
-
Set up the 96-Well Plate:
-
Design a plate map including all necessary controls.
-
Controls are essential for a self-validating system:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and buffer (with DMSO equivalent to inhibitor wells).
-
0% Activity Control (No Enzyme): Contains substrate and buffer only, to measure background substrate hydrolysis.
-
Test Wells: Contain enzyme, substrate, buffer, and varying concentrations of Bestatin.
-
-
-
Assay Execution:
-
Add 100 µL of assay buffer to all designated wells.
-
Add 2 µL of the serially diluted Bestatin solutions to the test wells. Add 2 µL of assay buffer (or DMSO if used as solvent) to the control wells.
-
Add 50 µL of the working enzyme solution to all wells except the "No Enzyme" control wells (add 50 µL of assay buffer to these instead).
-
Mix gently by tapping the plate. Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 50 µL of the working substrate solution to all wells. The final substrate concentration will be 500 µM.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 30 minutes.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates (V):
-
For each well, plot absorbance (OD₄₀₅) versus time (minutes).
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of this curve (mOD/min).
-
-
Calculate Percent Inhibition:
-
First, correct the rates by subtracting the average rate of the "No Enzyme" control from all other wells.
-
Calculate the percent inhibition for each Bestatin concentration using the following formula:
% Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
Where:
-
V_inhibitor is the reaction rate in the presence of Bestatin.
-
V_no_inhibitor is the reaction rate of the 100% activity control.
-
-
Determine the IC₅₀ Value:
-
Plot the Percent Inhibition versus the logarithm of the Bestatin concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Sample Data Presentation
| Bestatin [nM] | log[Bestatin] | Avg. Rate (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 25.0 | 0.0 |
| 1 | 0 | 22.5 | 10.0 |
| 5 | 0.70 | 18.8 | 24.8 |
| 10 | 1.00 | 15.1 | 39.6 |
| 20 | 1.30 | 12.4 | 50.4 |
| 50 | 1.70 | 6.5 | 74.0 |
| 100 | 2.00 | 3.1 | 87.6 |
| 500 | 2.70 | 1.0 | 96.0 |
| This table presents illustrative data to demonstrate the calculation of percent inhibition. The IC₅₀ value from this data would be approximately 20 nM. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in "No Enzyme" wells | Substrate is unstable and hydrolyzing spontaneously. | Prepare fresh substrate solution. Ensure buffer pH is correct. Protect substrate from light. |
| No or very low enzyme activity | Enzyme is inactive; Incorrect buffer/cofactor; Substrate concentration too low. | Use a fresh enzyme aliquot. Verify buffer composition and pH, especially the presence of MnCl₂. Check substrate concentration. |
| Reaction rate is not linear | Enzyme concentration is too high, leading to rapid substrate depletion. | Reduce the concentration of the enzyme in the assay. Ensure you are analyzing the initial linear phase of the reaction. |
| Inconsistent results between replicates | Pipetting errors; Incomplete mixing. | Calibrate pipettes. Ensure thorough but gentle mixing after each reagent addition. |
| Inhibitor shows >100% inhibition | Compound interferes with the optical reading (absorbs at 405 nm). | Run a control with the inhibitor and substrate but no enzyme to check for interference. |
References
-
Strupp, M., et al. (2013). Acetyl-DL-leucine in patients with cerebellar ataxia: a case series. Journal of Neurology. Available at: [Link]
-
Churchill, G. C., et al. (2020). Acetyl-leucine slows disease progression in lysosomal storage disorders. bioRxiv. Available at: [Link]
-
Kalla, R., et al. (2019). Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders. Current Neuropharmacology. Available at: [Link]
-
Burley, S. K., et al. (1991). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Biochemistry. Available at: [Link]
-
Monash University. (n.d.). Aminopeptidase inhibitors for human, animal and microbial use. Monash University. Available at: [Link]
-
Matsui, M., et al. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry. Available at: [Link]
-
Kumar, A., et al. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega. Available at: [Link]
-
Nguyen, T., et al. (2009). Novel and highly sensitive fluorescent assay for leucine aminopeptidases. Analytical Biochemistry. Available at: [Link]
Sources
- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. monash.edu [monash.edu]
- 3. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-methyl-DL-leucine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylation in Peptide Drug Design
The strategic modification of amino acids is a cornerstone of modern drug discovery, enabling the transformation of biologically active peptides into viable therapeutic candidates. Among these modifications, N-methylation, the substitution of a hydrogen atom on the amide nitrogen with a methyl group, offers a subtle yet powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] The incorporation of N-methylated amino acids, such as N-methyl-DL-leucine, can confer increased resistance to enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor affinity and selectivity.[3][4][5][6]
N-methyl-DL-leucine, a derivative of the essential amino acid leucine, provides a unique building block for medicinal chemists. Leucine itself is a known activator of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell growth, proliferation, and metabolism.[7][8] By introducing a methyl group to the amine, the resulting N-methyl-DL-leucine retains the structural essence of leucine while offering the advantages of N-methylation. This guide provides a comprehensive overview of the applications of N-methyl-DL-leucine in drug discovery, complete with detailed protocols for its synthesis and incorporation into peptide chains, as well as methods for evaluating its biological activity.
Physicochemical Properties of N-methyl-DL-leucine
A thorough understanding of the physicochemical properties of N-methyl-DL-leucine is fundamental to its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [9][10] |
| Molecular Weight | 145.20 g/mol | [9][10] |
| CAS Number | 2566-33-8 | [9][10][11] |
| Appearance | White crystalline powder | [12] |
| Solubility | Soluble in water | [12] |
| IUPAC Name | 4-methyl-2-(methylamino)pentanoic acid | [9] |
Strategic Applications of N-methyl-DL-leucine in Drug Discovery
The incorporation of N-methyl-DL-leucine into a peptide sequence can be a strategic decision to overcome common hurdles in peptide drug development. The primary advantages include:
-
Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[4][5]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and improved passive diffusion across biological membranes.[3][13]
-
Conformational Rigidity: The N-methyl group can restrict the conformational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation and enhancing receptor binding affinity.[6]
-
Modulation of Biological Activity: The subtle change in structure and conformation upon N-methylation can alter the peptide's interaction with its target, sometimes converting an agonist into an antagonist or enhancing selectivity for a particular receptor subtype.[1][4]
Experimental Protocols
Protocol 1: Synthesis of N-methyl-DL-leucine
The synthesis of N-methyl-DL-leucine can be achieved through several methods, with reductive amination being a common and effective approach.[14]
Objective: To synthesize N-methyl-DL-leucine from DL-leucine.
Materials:
-
DL-leucine
-
Formaldehyde (37% aqueous solution)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-leucine in methanol.
-
Addition of Reagents: To the stirred solution, add a molar excess of aqueous formaldehyde.
-
Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the reaction mixture.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure N-methyl-DL-leucine.
Causality: The formaldehyde reacts with the primary amine of leucine to form a Schiff base (imine), which is then reduced by hydrogen gas in the presence of the palladium catalyst to the secondary amine, N-methyl-leucine.
Protocol 2: Incorporation of N-methyl-DL-leucine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a growing peptide chain on a solid support requires specific coupling reagents to overcome the steric hindrance of the N-methyl group.
Objective: To incorporate Fmoc-N-methyl-DL-leucine into a peptide sequence using SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-N-methyl-DL-leucine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
SPPS reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Activation of Fmoc-N-methyl-DL-leucine: In a separate vial, dissolve Fmoc-N-methyl-DL-leucine, the coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours. The coupling efficiency of N-methylated amino acids can be lower, so a longer coupling time or a double coupling may be necessary.[15]
-
Washing: After the coupling reaction, wash the resin extensively with DMF and DCM to remove any unreacted reagents.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality: The use of potent coupling reagents like HATU is crucial for activating the carboxylic acid of the incoming N-methylated amino acid to facilitate the formation of the amide bond with the sterically hindered N-terminal amine of the growing peptide chain.
Visualization of Key Concepts
Caption: Impact of N-Methylation on Peptide Properties.
Conclusion
N-methyl-DL-leucine is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its incorporation into peptide-based drug candidates can significantly improve their pharmacokinetic profiles, leading to more stable, bioavailable, and potent therapeutics. The protocols and insights provided in this guide are intended to facilitate the effective application of N-methyl-DL-leucine in the rational design of next-generation peptide drugs. As research continues to unravel the complex interplay between peptide structure and biological function, the strategic use of N-methylated amino acids will undoubtedly play an increasingly important role in the development of novel medicines.
References
- Gajria, D., & Chandarlapaty, S. (2011). The mTOR pathway in breast cancer. Expert Review of Anticancer Therapy, 11(2), 247-255.
-
Performance-enhancing substance. (2024). In Wikipedia. Retrieved from [Link]
- Bremova-Ertl, T., et al. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. New England Journal of Medicine, 390(5), 468-469.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(10), 863-881.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567743, N-Methyl-dl-leucine. Retrieved from [Link]
-
precisionFDA. (n.d.). N-METHYLLEUCINE, DL-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Leucine. Retrieved from [Link]
- Vinogradov, A. A., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7357.
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(10), 863-881.
- Cota, D., et al. (2006). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Journal of Neuroendocrinology, 18(9), 621-629.
- Katoh, T., & Suga, H. (2018). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 13(6), 1645-1652.
-
Aapptec. (n.d.). N-Methyl amino acids. Retrieved from [Link]
- Apollo Scientific. (2023).
- Churchill, C. D., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15833.
- Aurelio, L., & Hughes, A. B. (2011). Synthetic Preparation of N-Methyl-α-amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-36). Wiley-VCH.
- Sigma-Aldrich. (2025).
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.
- Aapptec. (n.d.).
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]
- Forrester, M. T., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(4), 1152-1153.
- Li, J., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Organic Letters, 25(36), 6684-6689.
- Singh, A., & Sharma, P. (2019). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 17(23), 5786-5797.
-
Neurology Journal. (2023, June 1). N-Acetyl-L-Leucine in GM2 Gangliosidoses [Video]. YouTube. [Link]
- Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-36). Wiley-VCH.
- N-Acetyl-L-Leucine.com. (n.d.).
-
WIPO Patentscope. (2012). WO/2012/038515 PROCESS FOR RACEMISATION AND ACETYLATION OF LEUCINE. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. 2566-33-8|N-Methyl-DL-leucine|BLD Pharm [bldpharm.com]
- 12. carlroth.com [carlroth.com]
- 13. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
NMR spectroscopy of N-methyl-DL-leucine
An Application Note on the Comprehensive NMR Spectroscopic Analysis of N-methyl-DL-leucine
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-methylated amino acids are crucial building blocks in medicinal chemistry, enhancing the pharmacokinetic properties of therapeutic peptides by increasing metabolic stability and cell permeability. N-methyl-DL-leucine, as a modified version of the essential amino acid leucine, is a valuable synthon in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and purity assessment of such modified amino acids. This application note provides a comprehensive guide to the NMR analysis of N-methyl-DL-leucine, detailing protocols for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC) techniques, and a logical workflow for complete spectral assignment.
Introduction: The Significance of N-Methylated Amino Acids
N-methylation is a common modification in natural products and a strategic tool in modern peptide-based drug design. The substitution of an amide proton with a methyl group imparts significant conformational constraints and, critically, protects the peptide bond from enzymatic degradation by proteases.[1] This modification can lead to improved oral bioavailability and a longer half-life in vivo. Furthermore, NMR spectroscopy stands as a powerful analytical technique in drug discovery, not only for structural elucidation but also for evaluating key physicochemical properties of drug candidates.[2][3][4]
Accurate characterization of the N-methylated amino acid building blocks is the foundational first step in synthesizing novel peptides. This guide establishes a self-validating protocol for the structural confirmation of N-methyl-DL-leucine using a suite of NMR experiments.
Molecular Structure and Assignable Nuclei
N-methyl-DL-leucine (IUPAC name: 4-methyl-2-(methylamino)pentanoic acid) possesses a distinct set of proton and carbon environments, each giving rise to a unique signal in NMR spectra.[5] Understanding this structure is key to interpreting the spectral data.
Caption: Structure of N-methyl-leucine with key atoms labeled for NMR assignment.
Experimental Protocols
Protocol 1: Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. The choice of solvent is the primary consideration, dictated by the solubility of the analyte.[6] N-methyl-DL-leucine hydrochloride is soluble in water, making Deuterium Oxide (D₂O) an excellent choice as it eliminates the large water signal from ¹H spectra.[1]
Materials:
-
N-methyl-DL-leucine (5-10 mg for ¹H; 20-40 mg for ¹³C and 2D)
-
Deuterium Oxide (D₂O, 99.9%)
-
5 mm NMR tubes
-
Pipettes and a vortex mixer
-
Filter (e.g., glass wool in a pipette) if solid impurities are present
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of N-methyl-DL-leucine and place it in a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. Vortex thoroughly until the sample is completely dissolved. The final concentration should be around 10-20 mM for ¹H NMR and >50 mM for ¹³C and 2D NMR to ensure a good signal-to-noise ratio.[7]
-
Transfer: Carefully pipette the solution into a 5 mm NMR tube. Ensure the sample height is between 4.0 and 5.0 cm, which is optimal for the active region of the NMR probe's radiofrequency coils.[6]
-
Filtering (if necessary): If any solid particles are visible, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which causes line broadening. A simple and effective method is to pass the solution through a small, tightly packed plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D NMR Data Acquisition
1D NMR spectra provide the initial, fundamental information about the chemical environment of the nuclei.
¹H NMR Spectrum:
-
Rationale: A standard proton spectrum reveals the number of distinct proton environments, their chemical shifts, their integrations (relative number of protons), and their coupling patterns (multiplicity), which gives information about neighboring protons.
-
Typical Spectrometer Parameters (500 MHz):
-
Pulse Program: zg30 (or similar standard 30-degree pulse sequence)
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans (NS): 16-64 (adjust for concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~3 seconds
-
Spectral Width (SW): 12-16 ppm
-
¹³C NMR Spectrum:
-
Rationale: A proton-decoupled ¹³C spectrum shows a single peak for each unique carbon environment. Due to the low natural abundance of ¹³C (~1.1%), these experiments require higher sample concentrations or longer acquisition times.
-
Typical Spectrometer Parameters (125 MHz):
-
Pulse Program: zgpg30 (or similar with proton decoupling)
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans (NS): 1024-4096 (adjust for concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): ~1.5 seconds
-
Spectral Width (SW): 200-220 ppm
-
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are essential for resolving signal overlap and making unambiguous assignments by revealing through-bond correlations.[8]
¹H-¹H COSY (Correlation Spectroscopy):
-
Rationale: The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9] Cross-peaks in the 2D map connect coupled protons, allowing for the tracing of spin systems within the molecule.
-
Typical Spectrometer Parameters:
-
Pulse Program: cosygpmf (or similar gradient-selected, phase-sensitive sequence)
-
Number of Scans (NS): 4-8 per increment
-
Increments (F1 dimension): 256-512
-
Relaxation Delay (D1): 1.5-2 seconds
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Rationale: The HSQC experiment generates a 2D map correlating each proton with the carbon atom to which it is directly attached (one-bond C-H coupling).[10][11] This is the most powerful method for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons.
-
Typical Spectrometer Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (or similar gradient-selected, editing-capable sequence)
-
Number of Scans (NS): 8-16 per increment
-
Increments (F1 dimension): 128-256
-
Relaxation Delay (D1): 1.5 seconds
-
¹J(C,H) Coupling Constant: Set to ~145 Hz
-
Data Analysis and Spectral Assignment
The logical interpretation of the collected spectra allows for the complete assignment of all ¹H and ¹³C signals.
Caption: Workflow for NMR data acquisition and structural verification.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for N-methyl-DL-leucine in D₂O. Chemical shifts are influenced by the solvent and pH, but these values provide a reliable reference range.[12][13][14]
Table 1: Predicted ¹H NMR Assignments for N-methyl-DL-leucine in D₂O
| Atom Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| Hδ1, Hδ2 | 0.9 - 1.0 | Doublet | ~6.5 | 6H | Two diastereotopic methyl groups coupled to Hγ. |
| Hβ | 1.6 - 1.8 | Multiplet | - | 2H | Methylene protons adjacent to two methines (Hα and Hγ). |
| Hγ | 1.9 - 2.1 | Multiplet | - | 1H | Methine proton coupled to Hβ and the two Hδ methyl groups. |
| N-CH₃ | 2.6 - 2.8 | Singlet | - | 3H | Methyl group on nitrogen has no adjacent protons to couple with. |
| Hα | 3.5 - 3.7 | Doublet of Doublets (dd) | ~8.0, ~5.0 | 1H | Methine proton coupled to the two diastereotopic Hβ protons. |
Table 2: Predicted ¹³C NMR Assignments for N-methyl-DL-leucine in D₂O
| Atom Label | Predicted δ (ppm) | Assignment Rationale |
|---|---|---|
| Cδ1, Cδ2 | 21 - 24 | The two terminal methyl carbons, typically in the most upfield region. |
| Cγ | 25 - 27 | Methine carbon of the isobutyl group. |
| N-CH₃ | 33 - 36 | The N-methyl carbon, shifted downfield by the nitrogen atom. |
| Cβ | 39 - 42 | The methylene carbon in the side chain. |
| Cα | 65 - 68 | The alpha-carbon, significantly downfield due to attachment to both N and COOH. |
| COOH | 175 - 178 | The carboxylic acid carbon, found in the characteristic far downfield region. |
Interpreting 2D Spectra
-
COSY Analysis: A cross-peak will be observed between Hα and Hβ. Further correlations will link Hβ to Hγ, and Hγ to the Hδ methyl protons. This confirms the entire isobutyl spin system. The N-CH₃ proton will show no cross-peaks, confirming its isolation.
-
HSQC Analysis: Each cross-peak will directly link a proton signal on the F2 (horizontal) axis to its attached carbon on the F1 (vertical) axis. For example, the singlet at ~2.7 ppm will correlate with the carbon signal at ~34 ppm, definitively assigning both to the N-CH₃ group. This process is repeated for all C-H pairs to complete the assignment.
Conclusion
The combination of 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments provides a robust and self-validating methodology for the complete and unambiguous structural characterization of N-methyl-DL-leucine. The protocols and expected data presented in this application note serve as a reliable guide for researchers in peptide synthesis and drug development, ensuring the chemical integrity of this important modified amino acid building block. This analytical workflow is fundamental to quality control and accelerates the development of novel N-methylated peptide therapeutics.
References
-
Comparison of ¹H NMR spectra highlighting methyl signals for leucine,... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Gotsbacher, M. P., et al. (2019). Intra-residue methyl–methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment. Journal of Biomolecular NMR, 73(10-11), 657-664. Available at: [Link]
-
Hallas, A. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 567743, N-Methyl-dl-leucine. Retrieved January 26, 2026, from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95515, alpha-Methyl-DL-leucine. Retrieved January 26, 2026, from [Link].
-
University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. Available at: [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 857, DL-leucine. Retrieved January 26, 2026, from [Link].
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 26, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). N-METHYLLEUCINE, DL-. precisionFDA. Retrieved January 26, 2026, from [Link]
-
Van Melckebeke, H., Simorre, J. P., & Brutscher, B. (2004). Amino acid-type edited NMR experiments for methyl-methyl distance measurement in 13C-labeled proteins. Journal of the American Chemical Society, 126(31), 9584–9591. Available at: [Link]
-
University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved January 26, 2026, from [Link]
-
Lavallee, D. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum... Retrieved January 26, 2026, from [Link]
-
NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved January 26, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). NMR in Peptide Drug Development. Retrieved January 26, 2026, from [Link]
-
Batta, G., et al. (2015). A NMR Experiment for Simultaneous Correlations of Valine and Leucine/Isoleucine Methyls with Carbonyl Chemical Shifts in Proteins. Journal of Magnetic Resonance, 250, 10-15. Available at: [Link]
-
NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved January 26, 2026, from [Link]
-
Millersville University. (n.d.). Sample Preparation. Retrieved January 26, 2026, from [Link]
-
Oldfield, E. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins. Annual Review of Physical Chemistry, 53, 349-378. Available at: [Link]
-
Siemons, L., et al. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Magnetic Resonance, 252, 129-134. Available at: [Link]
-
Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved January 26, 2026, from [Link]
-
Gesner, E. M., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 67(4), 2535-2550. Available at: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved January 26, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. nmr-bio.com [nmr-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. youtube.com [youtube.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. DL-Norleucine(616-06-8) 1H NMR spectrum [chemicalbook.com]
- 13. web.pdx.edu [web.pdx.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with N-methyl-DL-leucine
Technical Support Center: N-Methyl-DL-Leucine
Welcome to the technical support guide for N-methyl-DL-leucine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. By understanding its physicochemical properties, you can select the optimal solubilization strategy for your specific experimental needs.
Frequently Asked Questions (FAQs)
Category 1: Fundamental Properties & Initial Checks
Q1: What is N-methyl-DL-leucine and why is its solubility a concern?
N-methyl-DL-leucine is a derivative of the amino acid leucine, where a methyl group has replaced one of the amino hydrogens.[1] This modification, while beneficial for properties like enzymatic stability and oral bioavailability in peptides, introduces structural changes that can complicate solubility.[2] The molecule contains a hydrophobic isobutyl side chain and a zwitterionic headgroup (a carboxylate anion and a secondary ammonium cation), leading to complex solubility behavior in aqueous solutions.
Q2: I've received my N-methyl-DL-leucine. What should I check before attempting to dissolve it?
Before any experiment, it's crucial to verify the compound's identity and appearance. N-methyl-DL-leucine should be a white to off-white powder.[3] If you have access to its salt form, such as N-methyl-L-leucine hydrochloride, it is typically more soluble in water.[3] Always confirm the form of the compound you have, as the free amino acid will have different solubility characteristics than its salt.
Q3: What is the predicted aqueous solubility of N-methyl-DL-leucine?
While extensive experimental data is not always available, predictive models and data from similar compounds are useful. One source predicts the water solubility of N-Methylleucine to be around 35.0 mg/mL.[3] However, this is a prediction and actual solubility can be affected by factors like pH, temperature, and the presence of other solutes. For comparison, the parent amino acid, L-leucine, has a measured aqueous solubility of about 21.5 to 24.26 mg/mL at 25 °C.[4]
Category 2: Basic Troubleshooting Techniques
Q4: My N-methyl-DL-leucine is not dissolving well in my neutral aqueous buffer. What are the first steps to try?
If you encounter poor solubility in a neutral buffer (pH ~7), do not immediately resort to harsh solvents. Try these simple physical methods first:
-
Vortexing/Stirring: Ensure the solution is being adequately mixed.
-
Gentle Heating: Warming the solution to 37-40°C can significantly increase solubility for many compounds. Always ensure your compound is stable at the tested temperature.[5]
-
Sonication: Using a bath sonicator can help break up aggregates and enhance the dissolution of fine particles.[5][6]
If these methods fail, the issue is likely chemical in nature, requiring adjustments to the solvent itself.
Q5: How does pH impact the solubility of N-methyl-DL-leucine?
The solubility of amino acids and their derivatives is highly pH-dependent due to their zwitterionic nature.[7][8] N-methyl-DL-leucine has both an acidic carboxylic group (pKa₁ ≈ 2.4) and a basic secondary amino group (pKa₂ ≈ 10.6).[3]
-
At Isoelectric Point (pI): Near neutral pH, the molecule exists predominantly as a zwitterion with both a positive and a negative charge, but a net charge of zero. This form often has the lowest aqueous solubility.[8]
-
Acidic pH (pH < pI): By lowering the pH well below the pI (e.g., to pH < 4), the carboxylate group becomes protonated (-COOH), and the amino group remains protonated (-NH₂⁺-). The molecule carries a net positive charge, which increases its interaction with water and enhances solubility.
-
Basic pH (pH > pI): By raising the pH well above the pI (e.g., to pH > 8), the amino group is deprotonated (-NH-), while the carboxyl group remains deprotonated (-COO⁻). The molecule carries a net negative charge, which also increases its solubility.
Therefore, adjusting the pH of your buffer away from the neutral range is a primary strategy for improving solubility.[5][9]
Q6: What common organic co-solvents can be used, and what are the best practices for using them?
When pH adjustment is not an option or is insufficient, using a water-miscible organic co-solvent is the next logical step.[10] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic portions of the solute.[11]
Best Practice: The recommended method is to first dissolve the N-methyl-DL-leucine in a minimal amount of the pure organic co-solvent to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. This prevents the compound from "crashing out" or precipitating.
Data Summary: Solvent & Co-Solvent Compatibility
| Solvent / Co-Solvent | Typical Starting Concentration | Mechanism of Action & Notes | Reference |
| DMSO (Dimethyl sulfoxide) | Prepare stock up to 35 mg/mL | A powerful, polar aprotic solvent. Excellent for creating concentrated stocks. Keep final concentration in assays low (typically <0.5%) to avoid biological effects. | [3] |
| Ethanol | Prepare stock up to 35 mg/mL | A polar protic solvent. Less toxic than DMSO for many cell-based assays. May be less effective for highly hydrophobic compounds. | [3] |
| Propylene Glycol | Varies | A common co-solvent in pharmaceutical formulations that reduces interfacial tension. | [10] |
| Glycerin | Varies | Similar to propylene glycol, used to increase solubility of poorly soluble drugs. | [10] |
Experimental Protocols & Workflows
Protocol 1: Stepwise Solubilization Workflow
This protocol provides a systematic approach to achieving the desired concentration of N-methyl-DL-leucine.
-
Initial Attempt:
-
Add the weighed N-methyl-DL-leucine powder to your primary aqueous buffer (e.g., PBS, TRIS at pH 7.4).
-
Vortex or stir for 2-5 minutes at room temperature.
-
Visually inspect for complete dissolution. If not dissolved, proceed to the next step.
-
-
Physical Enhancement:
-
Place the solution in a bath sonicator for 10-15 minutes.
-
Alternatively, warm the solution in a water bath to 37°C while stirring for 15-20 minutes.
-
Inspect again. If not dissolved, proceed to pH adjustment.
-
-
pH Adjustment (for aqueous systems):
-
Decide whether an acidic or basic buffer is compatible with your experiment.
-
To make acidic: Add 1N HCl dropwise until the pH is ~2 units below the pI (e.g., pH 4).
-
To make basic: Add 1N NaOH dropwise until the pH is ~2 units above the pI (e.g., pH 9).
-
Stir and inspect. This should significantly improve solubility.
-
-
Co-Solvent Method (if pH adjustment is not feasible):
-
Weigh the required amount of N-methyl-DL-leucine.
-
Dissolve it in the smallest practical volume of 100% DMSO or Ethanol to make a concentrated stock.
-
While vigorously vortexing your aqueous buffer, add the stock solution drop-by-drop to reach the final desired concentration. Do not add the aqueous buffer to the organic stock.
-
Troubleshooting Logic Diagram
The following diagram outlines the decision-making process for solubilizing N-methyl-DL-leucine.
References
-
PubChem. (n.d.). N-Methyl-dl-leucine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylleucine, D-. National Center for Biotechnology Information. Retrieved from [Link]
-
Apelblat, A., & Manzurola, E. (2007). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
MDPI. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Retrieved from [Link]
-
Patra, S., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Poole, C. F., & Atapattu, S. N. (2022). Solubilities of Leucine in Water and Organic Solvents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]
- Auton, M., Bolen, D. W., & Rösgen, J. (2007). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [https://pubs.acs.org/doi/10.1021/jp075858+
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Al-Hatamleh, M. A. I., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Retrieved from [Link]
-
Pharmasolve. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrolyte Effects on the Amino Acid Solubility in Water. Retrieved from [Link]
-
ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Norleucine. Retrieved from [Link]
-
ResearchGate. (2022). Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of DL-Norleucine. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). N-Methyl-L-leucine. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]s.com/support/amino-acid-pka-values)
Sources
- 1. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation [mdpi.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Conditions for Mth-DL-Leucine Analysis
Welcome to the technical support center for the HPLC analysis of Mth-DL-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your chromatographic conditions and troubleshooting common issues. Our approach is grounded in scientific principles to not only solve immediate problems but also to empower you with the expertise to proactively enhance your analytical methods.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific experimental challenges you may encounter during the chiral separation of Mth-DL-leucine.
Issue 1: Poor Enantiomeric Resolution (Rs < 1.5)
Question: "My chromatogram shows overlapping peaks for the Mth-D-leucine and Mth-L-leucine enantiomers, resulting in a resolution value below the acceptable limit of 1.5. How can I improve their separation?"
Answer:
Achieving baseline separation of enantiomers is the primary goal of this analysis. Poor resolution is typically a result of insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach to enhancing resolution:
1. Verify and Optimize the Chiral Stationary Phase (CSP):
-
Expertise & Experience: The choice of CSP is the most critical factor in chiral separations. For amino acid derivatives like Mth-DL-leucine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are often highly effective.[1] These phases possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds.[1] If you are not using a chiral column, you will not be able to separate the enantiomers.
-
Troubleshooting Steps:
-
Confirm Column Chemistry: Ensure you are using a suitable chiral column. A standard C18 or other achiral column will not resolve enantiomers.
-
Column Health: An aging column can lose its chiral recognition capabilities. If the column has been used extensively, consider replacing it or following the manufacturer's regeneration protocol.
-
2. Mobile Phase Optimization: The Key to Fine-Tuning Selectivity:
-
Expertise & Experience: The mobile phase composition directly influences the interactions between the analytes and the CSP. For chiral separations of amino acids, slight modifications to the mobile phase can lead to significant changes in resolution.[2]
-
Troubleshooting Steps:
-
Adjust Organic Modifier Concentration: The concentration of the organic modifier (e.g., methanol or acetonitrile) in your mobile phase is a powerful tool. For many amino acids on teicoplanin-based CSPs, enantioselectivity increases with the concentration of the organic modifier.[1] Systematically vary the organic modifier percentage (e.g., in 5% increments) to find the optimal ratio.
-
Modify Mobile Phase pH and Buffer Concentration: The ionization state of Mth-DL-leucine and the CSP can be manipulated by adjusting the mobile phase pH. For amino acid separations, a pH around 7.4 can be a good starting point to achieve adequate separation.[3] Experiment with small pH adjustments (± 0.2 pH units). The buffer concentration can also play a role; a lower buffer capacity (e.g., 10 mM phosphate buffer) has been shown to provide optimal separation in some cases.[3][4]
-
Consider Additives: Small amounts of an acid, like formic acid (e.g., 0.02%), can be necessary for the elution of charged amino acid derivatives and can improve peak shape and resolution.[1]
-
3. Lowering the Column Temperature:
-
Expertise & Experience: Decreasing the column temperature can enhance the selectivity of the chiral stationary phase.[5] Lower temperatures can increase the difference in the distribution coefficient between the enantiomers and the stationary phase, leading to better separation.[5]
-
Troubleshooting Steps:
-
Set your column oven to a lower temperature (e.g., decrease from 40°C to 25°C).
-
Allow the system to equilibrate thoroughly before injecting your sample.
-
Be aware that lower temperatures will likely increase retention times and backpressure.
-
Below is a logical workflow for troubleshooting poor resolution:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Excessive Peak Tailing
Question: "My peaks for Mth-DL-leucine are asymmetrical with a noticeable tailing factor. What is causing this and how can I achieve more symmetrical peaks?"
Answer:
Peak tailing is a common issue in HPLC and can compromise the accuracy of integration and quantification. The primary causes are typically secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[6]
1. Chemical Causes and Solutions:
-
Expertise & Experience: Unwanted interactions between your Mth-DL-leucine and active sites on the column packing material are a frequent cause of tailing.[6] These active sites are often exposed silanol groups on silica-based columns.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of your analyte can influence its interaction with the stationary phase. Ensure the mobile phase pH is appropriate to keep your Mth-DL-leucine in a single, desired ionic form.
-
Use of Mobile Phase Additives: Adding a competitor to the mobile phase can mask the active sites on the stationary phase. For example, a small amount of a basic compound like triethylamine (TEA) can be added to the mobile phase to reduce tailing of basic analytes.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[6] To test for this, inject a sample that is 10 times more dilute. If the peak shape improves, you are likely overloading the column.
-
2. Instrumental and Column-Related Causes:
-
Expertise & Experience: Issues within the fluidic path of the HPLC or a compromised column can also lead to peak tailing.[6]
-
Troubleshooting Steps:
-
Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Column Contamination/Deterioration: Contaminants from previous samples can build up at the head of the column, leading to poor peak shape.[6] Try flushing the column with a strong solvent. If the problem persists, the column may be permanently damaged and require replacement. A guard column is highly recommended to protect the analytical column.
-
Bed Collapse: A void at the column inlet can cause peak tailing. This can be caused by operating outside the recommended pH range or by mechanical shock.[6]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of DL-leucine?
A1: While there are methods for analyzing underivatized amino acids, they often lack sufficient sensitivity for UV detection because most amino acids are poor chromophores.[3][7] Derivatization with a reagent that imparts a UV-active or fluorescent tag is the most common approach.[3][8] The "Mth" in Mth-DL-leucine already indicates that the leucine is derivatized. Pre-column derivatization modifies the amino acids to make them more amenable to separation by reversed-phase chromatography and enhances their detectability.[7]
Q2: What are the advantages and disadvantages of pre-column vs. post-column derivatization?
A2:
-
Pre-column derivatization involves reacting the sample with the derivatizing agent before injection onto the HPLC column.
-
Advantages: Offers high sensitivity and allows for the use of versatile reversed-phase chromatography, which provides excellent separation.[7] It can also be automated to improve reproducibility.[9]
-
Disadvantages: The derivatization reaction may be incomplete, or the derivatives may be unstable, which can introduce variability and errors.[4]
-
-
Post-column derivatization involves derivatizing the analytes after they have been separated on the column but before they reach the detector.
Q3: What detection method is most suitable for Mth-DL-leucine?
A3: The choice of detector depends on the properties of the "Mth" derivatizing group.
-
UV-Vis Detector: If the Mth group has a strong chromophore, a UV-Vis detector is a good choice. Detection is often performed at wavelengths between 250-280 nm for derivatives with aromatic rings, or around 260 nm for certain derivatizing agents like AQC.[7][10][11]
-
Fluorescence Detector (FLD): If the Mth group is fluorescent, an FLD will offer significantly higher sensitivity and selectivity compared to UV detection.[11]
-
Mass Spectrometer (MS): An MS detector provides the highest level of selectivity and can be used for confirmation of identity and for complex matrices.
Q4: How can I improve the run time of my analysis?
A4: To shorten the analysis time, you can:
-
Increase the Flow Rate: This will decrease retention times, but be mindful of the system's backpressure limits.[5]
-
Use a Shorter Column or a Column with Smaller Particles: This can improve efficiency and reduce run times, but will also increase backpressure.
-
Optimize the Gradient: A steeper gradient (a faster increase in the percentage of the strong solvent) will elute compounds more quickly.
-
Increase Column Temperature: This will reduce the viscosity of the mobile phase, allowing for higher flow rates at lower pressures, and will also decrease retention times.[5]
Experimental Protocols & Data
Example Starting HPLC Conditions for Chiral Separation of Amino Acid Derivatives
This table provides a starting point for method development. Optimization will be required for your specific Mth-DL-leucine derivative.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm | A teicoplanin-based CSP known for good enantioselectivity for underivatized and derivatized amino acids.[1] |
| Mobile Phase A | Water with 0.02% Formic Acid | The aqueous component of the mobile phase. Formic acid aids in the elution of charged species.[1] |
| Mobile Phase B | Methanol or Acetonitrile | The organic modifier. The ratio of A:B is critical for resolution. |
| Gradient | Start with 70% B, hold for 10 min. | A simple isocratic or shallow gradient is often a good starting point for chiral method development.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Lower temperatures can improve chiral resolution.[5] |
| Detection | UV at 260 nm | A common wavelength for many amino acid derivatives. Adjust based on the UV spectrum of your Mth derivative.[11] |
| Injection Vol. | 10 µL | A typical injection volume. Adjust based on sample concentration and detector sensitivity. |
Protocol for Pre-Column Derivatization (General Example using AQC)
This is a generalized protocol based on the AccQ•Tag Ultra derivatization chemistry and should be adapted for your specific "Mth" derivatization reagent.[10]
-
Sample Preparation: Prepare your DL-leucine standard or sample in a suitable buffer (e.g., borate buffer).
-
Reagent Preparation: Dissolve the derivatizing reagent in acetonitrile.
-
Reaction: In a vial, mix your sample/standard with the derivatizing reagent solution.
-
Incubation: Vortex the mixture and heat at a specified temperature (e.g., 55°C) for a set time (e.g., 10 minutes) to allow the reaction to complete.[10]
-
Analysis: After cooling, the sample is ready for injection into the HPLC system.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. axionlabs.com [axionlabs.com]
- 10. waters.com [waters.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Navigating the Challenges of N-Methyl-DL-Leucine in Peptide Synthesis
The incorporation of N-methylated amino acids, such as N-methyl-DL-leucine, into peptide sequences is a powerful strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation.[1][2][3] However, these benefits come with significant synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can impede coupling reactions and lead to undesirable side products.[4][5] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to assist researchers in successfully synthesizing peptides containing N-methyl-DL-leucine.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to an N-methylated amino acid, like N-methyl-DL-leucine, so difficult?
A1: The primary reason for the difficulty in coupling to an N-methylated amino acid is steric hindrance. The methyl group on the amide nitrogen physically blocks the approach of the incoming activated amino acid's electrophilic carbonyl carbon.[4][5] This steric clash significantly slows down the rate of peptide bond formation compared to coupling to a primary amine. The problem is exacerbated when coupling an amino acid to a resin-bound peptide with an N-terminal N-methyl-leucine, and even more so when coupling two consecutive N-methylated amino acids.[5][6] This can result in incomplete coupling, leading to deletion sequences (peptides missing one or more amino acids) and low overall yield.[5]
Q2: My HPLC analysis shows a significant amount of unreacted starting material after a coupling step with N-methyl-DL-leucine. What are my immediate troubleshooting steps?
A2: Incomplete coupling is the most common issue. Here’s a logical progression of troubleshooting steps:
-
Recouple: The simplest first step is to perform a second coupling reaction (a "double couple") using fresh reagents.[7] This is often sufficient to drive the reaction to completion.
-
Extend Reaction Time: If a second coupling is still insufficient, extending the reaction time for the subsequent coupling can be effective.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[8]
If these initial steps fail, more significant modifications to the protocol are necessary, as detailed in the following sections.
Q3: I'm still observing incomplete coupling after attempting the initial troubleshooting steps. Which coupling reagents are most effective for N-methylated amino acids?
A3: Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered couplings.[7] More potent reagents are required to overcome the steric barrier. The choice of coupling reagent is critical for success.
| Coupling Reagent | Comments | Key References |
| HATU | Generally considered one of the most effective reagents for coupling N-methylated amino acids due to the formation of a highly reactive acyl-7-azabenzotriazolyl ester. | [7][9] |
| PyAOP/PyBOP with HOAt | These phosphonium-based reagents, particularly in the presence of HOAt, are also highly recommended for difficult couplings involving N-methylated residues. | [6] |
| PyBrOP | A bromophosphonium reagent that has shown success in coupling N-methyl amino acids. | [7] |
| BOP-Cl | An older but still effective reagent for hindered couplings. | [9] |
| COMU | A more recent uronium-based reagent that has demonstrated high efficiency in challenging couplings. | [10] |
It is crucial to use an appropriate excess of the amino acid and coupling reagent, typically 2 to 4 equivalents relative to the resin substitution.[7]
Q4: Can solvent choice impact the coupling efficiency for N-methyl-DL-leucine?
A4: Yes, the choice of solvent can play a significant role. While DMF is the most common solvent in solid-phase peptide synthesis (SPPS), for difficult sequences prone to aggregation, alternative solvents or solvent mixtures can be beneficial. N-Methyl-2-pyrrolidone (NMP) can be a better solvent for some aggregating peptides and can improve coupling efficiency.[9] In some cases, the addition of a small amount of a "chaotropic" agent or a solvent like trifluoroethanol (TFE) can help disrupt secondary structures and improve reaction kinetics.[11]
Q5: My peptide contains a sequence of multiple N-methylated amino acids and is showing significant aggregation. How can I address this?
A5: Peptide aggregation on the solid support is a major cause of synthetic failure, leading to poor coupling and deprotection efficiencies.[12] This is often indicated by the shrinking of the resin beads.[12] For sequences rich in N-methylated amino acids, which tend to be hydrophobic, aggregation is a common problem.
-
Backbone Protection: The use of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding glycine or other suitable amino acid can disrupt the interchain hydrogen bonding that leads to aggregation.[12]
-
Pseudoprolines: Incorporating pseudoproline dipeptides at appropriate positions in the peptide sequence can disrupt the formation of secondary structures that cause aggregation.[11][12]
Q6: I'm concerned about racemization of N-methyl-DL-leucine during synthesis. How can I minimize this risk?
A6: N-methylated amino acids are known to be susceptible to racemization, particularly during base-mediated saponification if prepared in solution.[9][13] During solid-phase synthesis, racemization can occur during the activation step of the carboxyl group.
-
Use of Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or 6-Cl-HOBt during coupling can suppress racemization.[14]
-
Careful Base Selection: The choice and amount of base used during coupling can influence the extent of racemization. Use the minimum necessary amount of a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Pre-formed Activated Esters: Using pre-formed active esters, such as pentafluorophenyl (Pfp) esters, can sometimes reduce the risk of racemization compared to in situ activation methods.
Q7: Are there any specific considerations for the cleavage and deprotection of peptides containing N-methyl-DL-leucine?
A7: Peptides rich in N-methylated amino acids can present challenges during trifluoroacetic acid (TFA)-mediated cleavage.
-
Fragmentation: Fragmentation between consecutive N-methylamino acids has been reported during TFA cleavage.[6] The duration of the cleavage should be optimized to be as short as possible while still ensuring complete deprotection.
-
Diketopiperazine Formation: If an N-methylated amino acid is the second residue from the N-terminus, there is an increased risk of diketopiperazine formation, leading to cleavage of the dipeptide from the resin.[9] This is particularly problematic if the synthesis is paused after the second amino acid is coupled.
-
Cleavage Cocktails: The choice of scavengers in the cleavage cocktail is important, especially if other sensitive residues like Trp, Met, or Cys are present. A standard Reagent B cocktail (TFA/phenol/water/triisopropylsilane) is often a good starting point.[15] For peptides containing methionine, specific cocktails can prevent oxidation.[15][16]
Troubleshooting Workflow and Experimental Protocols
Workflow for Diagnosing and Resolving Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling of N-methyl-DL-leucine.
Protocol 1: Test Cleavage for Monitoring Coupling Efficiency
This protocol is essential for quickly assessing the success of a coupling reaction without consuming a large amount of resin.
-
After the coupling and subsequent washing steps, carefully remove a small sample of the resin (approximately 5-10 mg).
-
Dry the resin sample under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. For a quick test, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is generally sufficient.
-
Add approximately 100-200 µL of the cleavage cocktail to the dried resin in a small microcentrifuge tube.
-
Allow the cleavage reaction to proceed for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether (approximately 1 mL).
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether, and repeat the ether wash if necessary.
-
Allow the peptide pellet to air dry briefly.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by analytical RP-HPLC and mass spectrometry.
Protocol 2: On-Resin N-Methylation as an Alternative Strategy
If incorporating pre-synthesized Fmoc-N-methyl-DL-leucine proves consistently difficult, an alternative is to perform the N-methylation on the resin-bound peptide.[5] This involves coupling the standard Fmoc-DL-leucine and then methylating its amide nitrogen before proceeding with the synthesis.
-
Sulfonylation: After coupling Fmoc-DL-leucine and deprotecting the Fmoc group, treat the resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a suitable base (e.g., collidine or DMAP) in DMF.[17]
-
Methylation: After washing, treat the sulfonated resin with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9][13]
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.[9][17]
This on-resin methylation approach can sometimes circumvent the challenges of sterically hindered couplings.[5]
Advanced Strategies for Success
Microwave-Assisted Peptide Synthesis (MAPS)
The use of microwave energy can significantly accelerate coupling reactions, including those involving sterically hindered N-methylated amino acids.[1][4] The localized heating can provide the necessary energy to overcome the activation barrier of the reaction, often leading to higher coupling efficiencies in shorter reaction times.[4]
Monitoring Coupling Reactions
Standard ninhydrin tests are not effective for monitoring couplings to N-methylated amino acids, as they react with primary amines. The bromophenol blue test can be used as an alternative qualitative indicator of the presence of unprotected N-methyl amino groups.[7] However, the most reliable method is to perform a small-scale test cleavage and analyze the product by HPLC and mass spectrometry.
Conclusion
Synthesizing peptides with N-methyl-DL-leucine requires a departure from standard SPPS protocols. By anticipating the challenges of steric hindrance, selecting appropriate high-potency coupling reagents, optimizing reaction conditions, and diligently monitoring reaction progress, researchers can successfully incorporate these valuable modifications. When direct coupling of the N-methylated building block fails, on-resin methylation provides a viable and powerful alternative strategy.
References
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183-5189. Available at: [Link]
-
Ovadia, O., Biron, E., & Kessler, H. (2011). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. In Methods in molecular biology (Vol. 794, pp. 97-110). Springer. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]
-
Should My Peptide Be Methylated?. LifeTein Peptide Blog. Available at: [Link]
-
Lanthier, C., & Leduc, R. (2018). Peptide lead optimization—strategies and tactics. In Comprehensive Medicinal Chemistry III (pp. 150-179). Elsevier. Available at: [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
-
Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. lifetein.com [lifetein.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. acs.figshare.com [acs.figshare.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Stability testing of Mth-DL-leucine under different conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Mth-DL-leucine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust stability testing program for Mth-DL-leucine, a hypothetical methoxy-derivatized form of DL-leucine. While Mth-DL-leucine is used here as a model compound, the principles and methodologies are built upon established knowledge of leucine stability and pharmaceutical industry best practices, providing a valid framework for a wide range of amino acid derivatives.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. Our goal is to explain not just the "how" but the "why" behind each experimental choice, ensuring your protocols are scientifically sound and self-validating.
Section 1: Foundational Concepts in Mth-DL-leucine Stability
This section addresses the fundamental questions regarding the stability of Mth-DL-leucine and the rationale for conducting these studies.
Q1: What is "stability" in the context of Mth-DL-leucine, and why is it critical to test?
A: Stability refers to the capacity of Mth-DL-leucine to maintain its critical quality attributes (CQAs) within predefined limits when stored under specific conditions. These attributes include its chemical integrity, physical form, and biological activity.
Causality Behind Testing:
-
Chemical Stability: The primary concern is chemical degradation, which can lead to a loss of potency and the formation of potentially toxic impurities. The catabolism of leucine, for instance, involves transamination and oxidative decarboxylation, highlighting potential intrinsic degradation pathways.[1][2]
-
Physical Stability: Mth-DL-leucine, particularly in a solid form like a spray-dried powder, can undergo physical changes. Studies on L-leucine have shown that even crystalline materials can contain amorphous fractions or less stable polymorphs that may convert to lower energy states over time, sometimes forming fibrous structures.[3][4][5] While this fiber growth in L-leucine formulations did not always impact physicochemical stability or performance, it underscores the importance of monitoring physical morphology.[3][4][5]
-
Regulatory & Safety Imperative: For drug development professionals, stability data is a non-negotiable component of regulatory submissions. It is used to establish a re-test period or shelf life and recommended storage conditions, ensuring patient safety and product efficacy.[6]
Q2: What are the primary environmental factors that can affect the stability of Mth-DL-leucine?
A: The stability of amino acids and their derivatives is significantly influenced by environmental conditions. Key factors to control and test against include:
-
Temperature: Elevated temperatures accelerate chemical degradation reactions. Studies on amino acids in dried blood spots show substantial degradation over time at room temperature compared to refrigerated or frozen conditions.[7] L-leucine itself has been shown to sublime at approximately 295°C, indicating its thermal limits.[8]
-
pH (in solution): The pH of a solution can catalyze hydrolytic degradation. The stability of Mth-DL-leucine in solution must be evaluated across a range of pH values relevant to its intended use (e.g., formulation, administration).
-
Humidity: For solid-state Mth-DL-leucine, moisture can act as a plasticizer, increasing molecular mobility and promoting degradation or physical changes. Crystalline excipients are generally more stable under dry conditions.[3]
-
Light (Photostability): Exposure to UV or visible light can induce photolytic degradation. It is crucial to determine if Mth-DL-leucine is light-sensitive, which has implications for manufacturing, packaging, and storage.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. This is a common pathway for many active pharmaceutical ingredients.
Section 2: Designing and Executing a Stability Study
This section provides actionable guidance and protocols for setting up a comprehensive stability study for Mth-DL-leucine.
Q3: How do I design a comprehensive stability protocol for Mth-DL-leucine?
A: A robust stability protocol should include three key components: forced degradation, accelerated stability, and long-term stability studies. This multi-pronged approach allows for rapid identification of degradation pathways and confident prediction of long-term shelf life.
Below is a workflow diagram illustrating the key stages of a stability study.
Caption: A typical workflow for a pharmaceutical stability study.
Q4: What are "forced degradation" studies, and how should I perform them for Mth-DL-leucine?
A: Forced degradation (or stress testing) involves intentionally exposing the compound to harsh conditions to rapidly produce degradation products.[9] The primary goals are to understand degradation pathways, identify likely degradation products, and demonstrate the specificity of your analytical method (i.e., its ability to separate the parent compound from its degradants). This is a critical early step in drug development.[10]
Experimental Protocol: Forced Degradation of Mth-DL-leucine
-
Preparation: Prepare stock solutions of Mth-DL-leucine in a suitable solvent (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. Adjust exposure time or reagent concentration as needed.
-
Neutralization: After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC-UV/MS method.
Table 1: Recommended Forced Degradation Conditions
| Stress Type | Condition | Typical Duration | Rationale & Causality |
| Acid Hydrolysis | 0.1 N to 1 N HCl at 60-80°C | 2 - 24 hours | Targets acid-labile groups. For Mth-DL-leucine, this could potentially cleave the methoxy group or hydrolyze the amide bond if it were part of a peptide. |
| Base Hydrolysis | 0.1 N to 1 N NaOH at 60-80°C | 2 - 24 hours | Targets base-labile groups. Can cause hydrolysis and racemization at the alpha-carbon. |
| Oxidation | 3% - 30% H₂O₂ at room temp | 2 - 24 hours | Mimics oxidative degradation. Amino acids can be susceptible to oxidation, which could affect the Mth-DL-leucine side chain or amino group. |
| Thermal | 60-80°C (in solution) or >100°C (solid) | 1 - 7 days | Assesses intrinsic thermal stability. In the solid state, this can also reveal issues with melting or polymorphic transitions.[8][11] |
| Photolytic | ICH-compliant light exposure (≥1.2 million lux-hours and ≥200 W-h/m²) | Variable | Determines light sensitivity, which is critical for packaging decisions. |
Q5: What are the standard conditions for long-term and accelerated stability studies?
A: These studies are performed to predict the shelf life of a product under its proposed storage conditions. The conditions are standardized by the International Council for Harmonisation (ICH).[12]
-
Long-Term Stability: This study is conducted under the proposed storage conditions for the product and should run for the duration of the proposed shelf life.
-
Accelerated Stability: This study is performed under exaggerated storage conditions to increase the rate of degradation. Data from this study is used to predict the stability profile under long-term conditions.
Table 2: Standard ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency[6][12][13] |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, then annually |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Note: If the product is intended for refrigerated storage, different conditions apply (e.g., 5°C for long-term and 25°C/60%RH for accelerated).
Section 3: Analytical Methods & Troubleshooting
Accurate and precise analytical methods are the bedrock of any stability study. This section addresses common challenges in this area.
Q6: What is a "stability-indicating method," and how do I develop one for Mth-DL-leucine?
A: A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For Mth-DL-leucine, this is typically a High-Performance Liquid Chromatography (HPLC) method.
Protocol: Developing a Stability-Indicating HPLC Method
-
Column & Mobile Phase Screening:
-
Start with a C18 reversed-phase column, as it is versatile for moderately polar molecules like amino acid derivatives.
-
Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acid helps to produce sharp peak shapes.
-
-
Forced Degradation Sample Analysis:
-
Inject the samples from your forced degradation study. The goal is to achieve baseline separation between the main Mth-DL-leucine peak and all degradation product peaks.
-
-
Method Optimization:
-
If co-elution occurs, systematically adjust parameters like the gradient slope, temperature, and flow rate. You may need to screen different column chemistries (e.g., C8, Phenyl-Hexyl).
-
-
Peak Purity Analysis:
-
Use a Photodiode Array (PDA) detector to assess peak purity. This analysis confirms that the main peak is spectrally pure and not co-eluting with any degradants. Mass Spectrometry (MS) is the definitive tool for confirming peak identity and purity.
-
-
Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Q7: I'm seeing unexpected peaks in my chromatogram during a stability study. What should I do?
A: This is a common and important observation. It indicates that your compound is degrading.
Troubleshooting Steps:
-
Confirm it's a Degradant:
-
Check the Blank: Inject a blank (mobile phase or sample diluent) to ensure the peak is not a solvent artifact or from system carryover.
-
Check the Control: Compare the chromatogram to a time-zero (T=0) or unstressed sample. The peak should be absent or significantly smaller in the control.
-
-
Quantify the Peak:
-
Integrate the peak and report its area percent relative to the total peak area. Track its growth over different timepoints and conditions.
-
-
Identify the Peak:
-
This is the most critical step. Use HPLC coupled with Mass Spectrometry (LC-MS/MS) to determine the mass of the unknown peak.
-
Based on the mass and the stress condition that produced it (e.g., oxidative, hydrolytic), you can propose a chemical structure for the degradant. For example, a mass increase of 16 Da under oxidative stress suggests the addition of an oxygen atom. A loss of 14 Da under acidic conditions might suggest the loss of a methyl group from the methoxy moiety.
-
Below is a diagram illustrating a potential degradation pathway for Mth-DL-leucine under stress conditions, which could be elucidated using these techniques.
Caption: Hypothetical degradation pathways for Mth-DL-leucine.
Q8: My solid-state Mth-DL-leucine is changing color/morphology on stability. What does this mean?
A: Physical changes are as important as chemical ones.
-
Color Change: This often indicates the formation of a low-level chromophoric degradant, even if it's below the limit of detection by HPLC-UV. It is a clear sign of instability.
-
Morphological Change: As seen with L-leucine, this can indicate a change in the crystalline state (polymorphism) or the growth of different crystal habits.[3][5] While not always detrimental to chemical stability, it can significantly impact material properties like flowability and dissolution rate.
Investigative Actions:
-
Microscopy: Use Scanning Electron Microscopy (SEM) to visualize the changes in particle morphology.[4]
-
Solid-State Characterization: Employ techniques like X-Ray Powder Diffraction (XRPD) to detect changes in the crystal lattice (polymorphism) and Differential Scanning Calorimetry (DSC) to analyze thermal events like melting point depression or new phase transitions.
References
-
Schmerler, A., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Pharmaceuticals, 16(2), 193. [Link]
-
Schmerler, A., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. ResearchGate. [Link]
-
Derks, T. G., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 72. [Link]
-
PubChem. L-leucine degradation I. PubChem Pathway. [Link]
-
PathBank. Leucine Degradation (Arabidopsis thaliana). PathBank. [Link]
-
Li, W., et al. (2006). Decomposing or subliming? An investigation of thermal behavior of L-leucine. Thermochimica Acta, 444(1), 77-81. [Link]
-
European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. CPMP/ICH/2736/99. [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [Link]
-
FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. ITG Number 46. [Link]
-
Singh, S., et al. (2013). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. ResearchGate. [Link]
-
BioPhorum. (2024). Industry perspective of forced degradation studies to assess comparability of biopharma webinar. YouTube. [Link]
-
Sriram, S., et al. (2012). Growth and characterization of NLO crystal: L-leucine phthalic acid potassium iodide. ResearchGate. [Link]
Sources
- 1. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PathBank [pathbank.org]
- 3. On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Resolution of N-Methyl-DL-Leucine Enantiomers
Welcome to the technical support center for the chiral resolution of N-Methyl-DL-leucine (Mth-DL-leucine). The separation of enantiomers is a critical step in drug development and manufacturing, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of Mth-DL-leucine enantiomers. We will explore the three primary resolution techniques: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Kinetic Resolution, with a focus on troubleshooting and optimization.
Section 1: Chiral HPLC Resolution of Mth-DL-Leucine
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). However, achieving baseline resolution can be challenging. This section addresses common issues in a question-and-answer format.
Frequently Asked Questions & Troubleshooting
Question: Why am I seeing poor or no resolution between the Mth-L-leucine and Mth-D-leucine peaks?
Answer: This is the most common issue and can be attributed to several factors. The fundamental principle of chiral separation is creating a transient diastereomeric complex between the analyte and the chiral stationary phase (CSP). The stability of these complexes must be different for the two enantiomers.
-
Inappropriate CSP Selection: The choice of CSP is paramount. For amino acid derivatives like Mth-DL-leucine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. The interaction mechanisms, such as hydrogen bonding, π-π interactions, and steric hindrance, are crucial for separation.[1] If one CSP fails, another with a different chiral selector or linkage chemistry should be tried.[2]
-
Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Polarity: In normal-phase mode (e.g., Heptane/Ethanol), adjusting the alcohol modifier concentration can significantly impact retention and selectivity. In reversed-phase mode, the organic modifier (e.g., acetonitrile, methanol) and buffer pH are critical.
-
Additives/Modifiers: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution by suppressing unwanted ionic interactions with residual silanols on the silica support or by altering the analyte's ionization state.
-
-
Temperature: Column temperature affects the kinetics and thermodynamics of the analyte-CSP interaction. Lowering the temperature often, but not always, increases the stability differences between the diastereomeric complexes, leading to better resolution, albeit with longer retention times and higher backpressure.
Question: My peaks are broad and tailing. What is causing this and how can I fix it?
Answer: Poor peak shape compromises resolution and quantification.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with uncapped silanol groups on the silica backbone, are a common cause. Adding a competitive amine modifier like diethylamine (DEA) to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can saturate the CSP, leading to broadened, often fronting, peaks. Reduce the injection volume or sample concentration.
-
Column History and "Memory Effects": Chiral columns can be particularly sensitive to their history. Strongly retained additives from previous analyses can leach out and affect subsequent separations.[3] It is good practice to dedicate a column to a specific method or to implement a rigorous washing protocol between different applications.[3]
Question: My retention times are drifting and inconsistent between runs. What should I do?
Answer: Retention time instability makes peak identification and quantification unreliable.
-
Lack of Equilibration: Chiral separations can require long equilibration times, especially when mobile phase composition is changed. Ensure the column is thoroughly flushed with the new mobile phase until a stable baseline is achieved. Some CSPs may require several injections of the analyte to "prime" the column and achieve stable retention.[3]
-
Mobile Phase Instability: If using a multi-component mobile phase, ensure it is well-mixed and degassed. Volatile components can evaporate over time, changing the composition and affecting retention.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small ambient temperature changes can cause retention times to shift.
Experimental Workflow: Chiral HPLC Method Development
The following workflow provides a systematic approach to developing a robust chiral HPLC method for Mth-DL-leucine.
Caption: Systematic workflow for chiral HPLC method development.
Data Summary: Common CSPs for Amino Acid Derivatives
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Primary Interaction Mechanism | Typical Mobile Phase Mode |
| Polysaccharide-based (coated/immobilized) | CHIRALCEL®, CHIRALPAK® | Hydrogen bonding, steric inclusion, dipole-dipole | Normal, Reversed, Polar Organic |
| Pirkle-type (brush-type) | Chirex®, Astec CLC | π-π interactions, hydrogen bonding, dipole-dipole | Normal, Polar Organic |
| Macrocyclic Glycopeptide | CHIROBIOTIC® | Hydrogen bonding, ionic interactions, steric inclusion | Reversed, Polar Ionic |
| Crown Ether | CROWNPAK® | Host-guest complexation (for primary amines) | Reversed (acidic aqueous) |
Section 2: Resolution via Diastereomeric Crystallization
This classical method involves reacting the racemic Mth-DL-leucine with a chiral resolving agent to form a pair of diastereomeric salts.[4] Since diastereomers have different physical properties, they can be separated by fractional crystallization due to differences in solubility.[5]
Frequently Asked Questions & Troubleshooting
Question: I've mixed my racemate and resolving agent, but nothing is crystallizing. What's wrong?
Answer: Failure to crystallize is a common hurdle and points to issues with supersaturation or nucleation.
-
Incorrect Solvent: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved. The ideal solvent should exhibit a significant solubility difference between the two diastereomers.[5] A systematic solvent screen is the most effective troubleshooting step.
-
Solution Too Dilute: Supersaturation has not been reached. Carefully evaporate some of the solvent or cool the solution slowly to induce crystallization.
-
Nucleation Inhibition: Trace impurities can sometimes inhibit crystal formation. Ensure the starting materials (racemate and resolving agent) are of high purity. Try inducing nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer, if available.[6]
Question: My product is "oiling out" as a viscous liquid instead of forming crystals. How can I prevent this?
Answer: "Oiling out" occurs when the salt separates from the solution as a liquid phase, which often happens when the degree of supersaturation is too high or the temperature is above the salt's melting point in that specific solvent system.[7]
-
Slow Down Supersaturation: Reduce the rate of cooling or add an anti-solvent more slowly.
-
Adjust Solvent System: A less polar solvent might be more favorable for crystallization.
-
Temperature Control: Increase the temperature to re-dissolve the oil, then cool the solution very slowly, preferably with seeding, to guide the system towards crystallization rather than liquid-liquid phase separation.[7]
Question: The diastereomeric excess (d.e.) of my crystallized product is low. How can I improve the purity?
Answer: Low d.e. indicates poor selectivity during crystallization, meaning the undesired diastereomer is co-crystallizing.
-
Optimize the Solvent: This is the most critical parameter. The goal is to find a solvent where one diastereomer is sparingly soluble while the other is highly soluble. A study on DL-leucine found that different solvent systems (e.g., acetonitrile-methanol vs. acetonitrile-water) could even invert which diastereomer preferentially crystallizes.[8]
-
Control Crystallization Time (Kinetic vs. Thermodynamic Control): Sometimes, the less soluble salt crystallizes faster (kinetic control).[9] However, if left for too long, the system may equilibrate to a state where both salts are present in the solid (thermodynamic control), reducing the d.e.[9] Monitor the purity of the crystals over time to find the optimal crystallization period.
-
Recrystallization: A single crystallization may not be sufficient. One or more recrystallization steps are often necessary to achieve high diastereomeric purity. A study on DL-leucine resolution required a multi-stage process to achieve high enantiomeric excess (ee).[10]
Principle of Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric crystallization.
Protocol: Screening for an Optimal Crystallization System
-
Prepare Diastereomeric Salts: In separate vials, prepare small, equimolar amounts of both diastereomeric salts: (Mth-D-Leucine + Resolving Agent) and (Mth-L-Leucine + Resolving Agent).
-
Solvent Selection: Choose a diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof).
-
Solubility Measurement:
-
Add a known volume of a solvent to an excess of each pure diastereomeric salt in separate sealed vials.
-
Agitate at a constant temperature until equilibrium is reached (typically 24 hours).[6]
-
Filter an aliquot of the supernatant and determine the concentration via a suitable method (e.g., HPLC or gravimetric analysis after solvent evaporation).[6]
-
-
Calculate Selectivity (α): The selectivity is the ratio of the solubilities (α = S_more_soluble / S_less_soluble). A higher α value is desirable.
-
Test Crystallization: Perform small-scale crystallization experiments using the most promising solvent systems identified in the screening to confirm the results and assess crystal quality.
Section 3: Enzymatic Kinetic Resolution
Kinetic resolution uses an enzyme to selectively catalyze a reaction on one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the product. For Mth-DL-leucine, this typically involves a pre-cursor like N-acyl-Mth-DL-leucine.
Principle of Enzymatic Kinetic Resolution
The process relies on the stereoselectivity of an enzyme, such as an aminoacylase, which will hydrolyze the N-acyl group from the L-enantiomer at a much higher rate than from the D-enantiomer.[11] This leaves behind unreacted, enantioenriched N-acyl-Mth-D-leucine and the product, Mth-L-leucine. The key to a successful resolution is a high enantiomeric ratio (E).[12]
Caption: General scheme for enzymatic kinetic resolution.
Frequently Asked Questions & Troubleshooting
Question: The enzymatic reaction is very slow or has stopped before 50% conversion. Why?
Answer: Low reaction rates can be due to several factors related to enzyme activity.
-
Suboptimal pH and Temperature: Every enzyme has an optimal pH and temperature range for activity.[13] Operating outside this range can drastically reduce the reaction rate or even lead to irreversible denaturation of the enzyme.[13] Consult the enzyme's technical data sheet for optimal conditions.
-
Enzyme Inhibition: The product (Mth-L-leucine) or the substrate itself can cause inhibition at high concentrations. Substrate inhibition is a known phenomenon in enzyme kinetics.
-
Cofactor Deficiency: Some acylases require metal ions (e.g., Co²⁺) as cofactors for full activity.[14] Ensure the buffer contains the necessary cofactors at the correct concentration.
-
Poor Enzyme Quality/Quantity: The enzyme may have lost activity due to improper storage or handling. Try increasing the enzyme loading, but be mindful of cost implications.
Question: The enantiomeric excess (ee) of both the product and the remaining substrate is low. How can I improve selectivity?
Answer: Low ee indicates a low enantiomeric ratio (E) of the enzyme for this specific substrate.
-
Enzyme Choice: The primary determinant of selectivity is the enzyme itself. Screen different types of acylases from various sources (e.g., Aspergillus oryzae, porcine kidney).
-
Reaction Conditions: While less impactful than enzyme choice, optimizing temperature and pH can sometimes slightly improve the E-value.
-
Stop the Reaction at the Right Time: For an irreversible reaction, the maximum ee for the substrate is achieved as the reaction approaches 100% conversion, while the product ee is highest at the beginning. To get high ee for both, the reaction is ideally stopped at or near 50% conversion.
-
Substrate Modification: The nature of the N-acyl group (e.g., acetyl, chloroacetyl, formyl) can influence the enzyme's selectivity. It may be beneficial to synthesize and test different N-acyl derivatives of Mth-DL-leucine.
Data Summary: Troubleshooting Enzymatic Resolutions
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Rate | Suboptimal pH/Temperature | Adjust pH and temperature to the enzyme's specified optimum.[13] |
| Enzyme inhibition | Lower the initial substrate concentration. | |
| Missing cofactors | Add required metal ion cofactors (e.g., CoCl₂) to the reaction buffer.[14] | |
| Low Enantioselectivity (ee) | Poor enzyme choice | Screen a panel of different enzymes (acylases, lipases). |
| Reaction progress | Stop the reaction at ~50% conversion for optimal yield/ee balance. | |
| Unsuitable acyl group | Synthesize and test different N-acyl derivatives of the substrate. | |
| Process Issues | Clogging (in microreactors) | Optimize flow rates and consider reactor design.[13] |
| Protein contamination | Use immobilized enzymes to simplify purification and prevent contamination.[15] |
References
-
Diastereomeric salt formation is suitable for chiral resolution of racemic compounds and is the most effective way to obtain enantiomers. At present, there are few resolution methods for DL-leucine (DL-LEU), and the corresponding mechanism of resolution has not been studied. RSC Publishing. Available from: [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available from: [Link]
-
Trouble with chiral separations. Chromatography Today. (2020-05-20). Available from: [Link]
-
Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. (2017-08-07). Available from: [Link]
-
Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
L-[1-11C]Leucine: Routine Synthesis by Enzymatic Resolution. Journal of Nuclear Medicine. Available from: [Link]
-
Indirect resolution of enantiomers of certain DL-amino acids by liquid chromatography via diastereomer formation with Marfey's reagent and its leucine variant. ResearchGate. (1991-01-01). Available from: [Link]
-
Kinetic Resolution of Enantiomers. Biocatalysis - Uni Graz. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
L-[1-11C]leucine: routine synthesis by enzymatic resolution. PubMed - NIH. Available from: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]
-
Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI. Available from: [Link]
-
Chiral resolution of dl -leucine via salifying tartaric acid derivatives. ResearchGate. Available from: [Link]
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS. (2020-02-27). Available from: [Link]
- Process for obtaining pure L-leucine. Google Patents.
-
Chromatogram of the chiral resolution of DL-leucine-DL-tryptophan... ResearchGate. Available from: [Link]
-
OC VI (HS 2015). Bode Research Group. Available from: [Link]
-
Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. (2019-08-12). Available from: [Link]
-
A Systematic Review of Enzymatic Kinetics in Microreactors. MDPI. Available from: [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. ACS Publications. Available from: [Link]
-
Diastereomeric recrystallization. Wikipedia. Available from: [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. (2020-09-01). Available from: [Link]
-
Kinetic resolution. Wikipedia. Available from: [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. ACS Publications. Available from: [Link]
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central. Available from: [Link]
-
LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Available from: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 13. mdpi.com [mdpi.com]
- 14. US4562152A - Process for obtaining pure L-leucine - Google Patents [patents.google.com]
- 15. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl-DL-leucine degradation pathways and prevention
Welcome to the technical support center for N-methyl-DL-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of N-methyl-DL-leucine and practical strategies for its prevention. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common issues encountered during experimentation.
Introduction: The Double-Edged Sword of N-Methylation
N-methyl-DL-leucine, a derivative of the essential amino acid leucine, is of significant interest in peptide and drug development. The N-methylation of amino acids is a key strategy to enhance the metabolic stability and membrane permeability of peptide-based therapeutics. This modification provides steric hindrance that protects the amide bond from proteolytic cleavage, a primary route of degradation for peptides in biological systems.[1][2][3] However, N-methyl-DL-leucine is not entirely immune to degradation. Understanding its potential liabilities is crucial for accurate experimental design and the development of stable formulations.
This guide will delve into the known and potential degradation pathways of N-methyl-DL-leucine and provide actionable protocols and troubleshooting advice to maintain its integrity throughout your experiments.
Part 1: Understanding the Degradation Pathways of N-methyl-DL-leucine
While N-methylation confers significant resistance to peptidases, researchers must consider two primary routes of degradation for N-methyl-DL-leucine: enzymatic N-demethylation and chemical instability.
Enzymatic Degradation: Beyond Proteolysis
The primary enzymatic threat to N-methyl-DL-leucine is not peptide bond cleavage but rather the removal of the N-methyl group, a process known as N-demethylation.
Key Enzymatic Pathways:
-
Cytochrome P450 (CYP) Mediated Oxidation: The CYP enzyme superfamily, primarily located in the liver, is a major player in drug metabolism and is known to catalyze the N-demethylation of various xenobiotics.[3][4][5] The reaction typically proceeds through an oxidative mechanism, where the methyl group is hydroxylated to form an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the demethylated product (DL-leucine) and formaldehyde.[4][5]
-
Other Demethylases: Other enzyme classes, such as histone demethylases and other iron and α-ketoglutarate-dependent dioxygenases, are also capable of removing methyl groups from nitrogen atoms.[6] While their primary substrates are proteins and nucleic acids, the potential for off-target activity towards small molecules like N-methyl-DL-leucine, particularly in complex biological systems, should not be disregarded.
Figure 1: Enzymatic N-demethylation of N-methyl-DL-leucine.
Chemical Degradation: The Influence of Experimental Conditions
N-methyl-DL-leucine's stability is also contingent on the chemical environment. Key factors that can induce non-enzymatic degradation include pH, temperature, and the presence of reactive species.
Key Chemical Instabilities:
-
pH-Dependent Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond if incorporated into a peptide, or other unforeseen reactions. The stability of the free amino acid is also pH-dependent, affecting its solubility and reactivity.[7]
-
Oxidation: The presence of oxidizing agents or exposure to oxidative stress conditions can potentially modify the molecule, although the N-methyl group itself is relatively stable to oxidation compared to other functional groups.
-
Temperature-Induced Degradation: As with most organic molecules, elevated temperatures can accelerate degradation reactions.[8][9] The rate of degradation is often temperature-dependent and can be significant at temperatures used for some experimental procedures.[9]
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the handling and use of N-methyl-DL-leucine, providing practical solutions based on an understanding of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My N-methyl-DL-leucine solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation is often a solubility issue rather than degradation.
-
Initial Steps:
-
pH Adjustment: The solubility of amino acids is pH-dependent. Adjusting the pH of your buffer may improve solubility. For N-methyl-DL-leucine, which has a carboxylic acid group, increasing the pH slightly above neutral may enhance solubility.
-
Co-solvents: If working with a stock solution, consider dissolving the compound first in a small amount of a compatible organic solvent like DMSO or ethanol before adding the aqueous buffer. Be mindful of the final solvent concentration in your experiment.
Q2: I suspect my N-methyl-DL-leucine is degrading in my cell culture medium. How can I confirm this and what can I do to prevent it?
A2: Degradation in cell culture can be due to cellular metabolism or instability in the medium.
-
Confirmation of Degradation:
-
Time-Course Analysis: Collect samples of your cell culture medium at different time points (e.g., 0, 6, 12, 24 hours) after adding N-methyl-DL-leucine.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Part 3 for a protocol outline) to quantify the remaining N-methyl-DL-leucine and detect potential degradation products like DL-leucine.
-
Control Experiment: Run a parallel experiment with N-methyl-DL-leucine in cell-free medium to distinguish between cellular metabolism and chemical instability in the medium.
-
-
Prevention Strategies:
-
Minimize Incubation Time: If degradation is observed, reduce the incubation time if your experimental design allows.
-
Use Freshly Prepared Solutions: Prepare N-methyl-DL-leucine solutions immediately before use.
-
Consider CYP Inhibitors: If enzymatic N-demethylation is suspected, you can co-incubate with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) as a mechanistic probe. However, be aware of potential off-target effects on your cellular system.
-
Q3: What are the optimal storage conditions for N-methyl-DL-leucine?
A3: Proper storage is critical to prevent long-term degradation.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Lyophilized Powder) | -20°C or colder | Long-term | Store in a tightly sealed container with a desiccant to protect from moisture. Allow the container to warm to room temperature before opening to prevent condensation. |
| Stock Solution (in organic solvent, e.g., DMSO) | -20°C or -80°C | Months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C | 1-2 weeks | Prepare fresh when possible. For short-term storage, filter-sterilize and store protected from light. |
| Aqueous Solution | -20°C | 3-4 months | Aliquot to avoid freeze-thaw cycles.[10] |
Q4: I am incorporating N-methyl-DL-leucine into a peptide. What are the key considerations to avoid degradation during synthesis and purification?
A4: While N-methylation enhances the final peptide's stability, the synthesis process itself requires careful handling.
-
Coupling Reactions: N-methylated amino acids have lower reactivity due to steric hindrance. Use potent coupling reagents like HATU/DIPEA and minimize pre-activation times to prevent racemization.
-
Cleavage from Resin: Acidic cleavage can sometimes lead to side reactions. Optimize cleavage time to ensure complete deprotection without causing degradation.
-
Purification: Use a pH-neutral mobile phase for HPLC purification if possible. If acidic conditions are necessary, neutralize the collected fractions promptly.
Part 3: Experimental Protocols
This section provides a detailed protocol for assessing the stability of N-methyl-DL-leucine, which can be adapted for various experimental conditions.
Protocol: Stability Assessment of N-methyl-DL-leucine by HPLC
This protocol outlines a stability-indicating HPLC method to quantify N-methyl-DL-leucine and detect its primary potential degradant, DL-leucine.
1. Materials and Reagents:
-
N-methyl-DL-leucine reference standard
-
DL-leucine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Phosphate buffer (for pH-controlled studies)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of N-methyl-DL-leucine in a suitable solvent (e.g., water or 50:50 acetonitrile:water).
-
Prepare a 1 mg/mL stock solution of DL-leucine in the same solvent.
-
Create a mixed standard solution containing both compounds at a known concentration (e.g., 100 µg/mL each) for system suitability and peak identification.
3. HPLC Method Parameters (Example):
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
4. Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Treat N-methyl-DL-leucine solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat N-methyl-DL-leucine solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat N-methyl-DL-leucine solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid N-methyl-DL-leucine at 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose N-methyl-DL-leucine solution to UV light (254 nm) for 24 hours.
Before injection, neutralize the acidic and basic samples. Analyze all samples by HPLC to ensure that the degradation products are resolved from the parent peak.
5. Stability Study Procedure:
-
Prepare solutions of N-methyl-DL-leucine in the desired matrix (e.g., buffer at a specific pH, cell culture medium).
-
Store the solutions under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
If necessary, quench any reaction (e.g., by adding acetonitrile to precipitate proteins from cell culture medium).
-
Centrifuge the sample to remove any particulates.
-
Analyze the supernatant by the validated HPLC method.
-
Quantify the peak area of N-methyl-DL-leucine at each time point and calculate the percentage remaining relative to the initial time point (T=0).
Figure 2: Workflow for HPLC-based stability assessment.
References
-
Kumar, G. P. S., & Shaik, S. (2007). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B, 111(40), 11763-11773. [Link]
-
Gilon, C., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]
-
Chatterjee, J., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 11(1), 1-12. [Link]
-
Szewczuk, Z., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 24(21), 3846-3850. [Link]
-
Veni, S., et al. (2021). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids’ Blend Which Is Active In Vitro in Supporting Muscle Function. Molecules, 26(16), 4983. [Link]
-
Sharma, R., et al. (2017). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 15(34), 7176-7186. [Link]
-
Thin, T. H., et al. (2012). Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. Epigenetics & Chromatin, 5(1), 1-15. [Link]
-
Ben-Yoseph, O., et al. (1994). Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects. Life sciences, 55(10), 747-758. [Link]
-
Strnadová, K., et al. (2009). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical Chemistry, 55(6), 1215-1217. [Link]
-
Tsesarskaia, M., et al. (2008). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 22(6), 667-673. [Link]
-
Crews, B. C., et al. (2016). Targeted Protein Degradation by Small Molecules. ACS Chemical Biology, 11(9), 2374-2384. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-20. [Link]
-
Birlouez-Aragon, I., & Nicolas, G. (1997). Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics. Journal of Agricultural and Food Chemistry, 45(6), 2106-2111. [Link]
-
Ross, A. B., et al. (2022). Isotopic N,N-Dimethyl Leucine-Based Mass Spectrometric Quantification of Metabolites Following Copper Exposure. Metabolites, 12(9), 834. [Link]
-
Shaik, S., et al. (2005). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 127(47), 16671-16682. [Link]
-
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]
-
Khan, M. A., et al. (2015). Use of HPLC-UV method for the analysis of maple syrup urine disease in plasma sample first time in Saudi Arabia. Journal of clinical and diagnostic research: JCDR, 9(10), BC01. [Link]
-
Singh, R., & Kumar, R. (2013). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(5), 1-5. [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]
-
Robins, R. J., et al. (2009). Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. Phytochemistry Reviews, 8(2), 315-330. [Link]
-
Birlouez-Aragon, I., et al. (2002). A new marker of the early Maillard reaction in foods: a kinetic study of the reaction between various amino acids and glucose. Food Chemistry, 78(3), 313-319. [Link]
-
Giddings, L. A., et al. (2003). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 61(4), 190-200. [Link]
-
Savage, P. E., et al. (2021). Decomposition pathways of alanine, valine, leucine, and isoleucine. Industrial & Engineering Chemistry Research, 60(30), 11091-11103. [Link]
-
Moon, J. K., & Shibamoto, T. (2010). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Journal of agricultural and food chemistry, 58(10), 6236-6241. [Link]
-
Johnston, J. M., et al. (2015). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Biochemical Journal, 468(3), 443-454. [Link]
-
Wittrup, K. D., et al. (2018). Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging. Methods in molecular biology (Clifton, N.J.), 1684, 225-238. [Link]
-
Al-Salami, H., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS omega, 7(4), 3654-3664. [Link]
-
Wikipedia. (2023). Demethylation. [Link]
-
BioLongevity Labs. (2024). Peptide Stability: Guidelines and SOPs for Handling and Storage. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Demethylation - Wikipedia [en.wikipedia.org]
- 6. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolongevitylabs.com [biolongevitylabs.com]
Validation & Comparative
A Guide to the Development and Characterization of Antibodies Against N-methyl-DL-leucine: A Focus on Cross-Reactivity
An objective guide to the development and cross-reactivity profiling of antibodies targeting the non-standard amino acid, N-methyl-DL-leucine.
This guide provides a comprehensive framework for the development and rigorous characterization of antibodies targeting the non-standard amino acid, N-methyl-DL-leucine. As of our latest review, specific, commercially available antibodies against this small molecule are not readily found. This reality presents both a challenge and an opportunity for researchers in fields such as drug development and metabolomics, where such a tool could be invaluable for quantification and localization.
The primary obstacle in developing antibodies to small molecules like N-methyl-DL-leucine, known as haptens, is their inability to independently elicit a robust immune response. This guide, therefore, outlines the necessary steps to overcome this, from immunogen preparation to the critical assessment of antibody specificity and cross-reactivity. We will delve into the experimental design and data interpretation required to validate a new antibody, ensuring it is a reliable tool for research.
The Foundational Challenge: Eliciting an Immune Response to a Hapten
N-methyl-DL-leucine is a hapten—a small molecule that can only induce an immune response when attached to a larger carrier protein. The initial and most critical step is the stable conjugation of N-methyl-DL-leucine to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.
The choice of conjugation chemistry is paramount. A common and effective method is the use of carbodiimide crosslinkers like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of a stable amide bond between the carboxylic acid group of N-methyl-DL-leucine and the primary amines (e.g., lysine residues) on the carrier protein.
Figure 1: Workflow for creating an immunogen by conjugating a hapten to a carrier protein using EDC chemistry.
Experimental Workflow for Antibody Development and Validation
The development of a specific antibody is a multi-stage process that requires careful planning and rigorous screening at each step. The goal is not just to generate an antibody that binds, but one that binds with high specificity to the target molecule while ignoring structurally similar compounds.
Figure 2: A comprehensive workflow for the development and validation of antibodies against small molecules.
The Gold Standard: Assessing Cross-Reactivity with Competitive ELISA
The most critical validation step for an antibody against a small molecule is the assessment of its specificity through a competitive enzyme-linked immunosorbent assay (ELISA). This assay determines the antibody's ability to distinguish between the target molecule and other structurally related compounds.
In this format, a known amount of the hapten conjugated to a coating protein (e.g., N-methyl-DL-leucine-BSA) is immobilized on the surface of a microplate well. The antibody is then pre-incubated with a range of concentrations of the free target molecule (the competitor) or potential cross-reactants before being added to the well. If the antibody binds to the free molecule in the solution, it will be unable to bind to the immobilized conjugate on the plate, resulting in a reduced signal.
Figure 3: The principle of competitive ELISA for determining antibody specificity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Analysis
-
Coating: Dilute the N-methyl-DL-leucine-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Competitor Preparation: Prepare serial dilutions of the competitor compounds (N-methyl-DL-leucine and potential cross-reactants) in assay buffer (e.g., blocking buffer).
-
Competitive Incubation: In a separate plate or tubes, mix a constant, pre-determined concentration of the antibody with the various concentrations of the competitor compounds. Incubate for at least 1 hour at room temperature to allow binding to reach equilibrium.
-
Transfer: Transfer 100 µL of the antibody-competitor mixtures to the washed and blocked assay plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Detection: Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Allow color to develop in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate inhibition curves, plotting the percentage of antibody binding against the logarithm of the competitor concentration. The key metric derived from this curve is the IC50 value —the concentration of competitor required to inhibit 50% of the antibody binding to the coated antigen.
Cross-reactivity is then calculated as a percentage relative to the target analyte:
% Cross-Reactivity = (IC50 of N-methyl-DL-leucine / IC50 of Potential Cross-Reactant) x 100
A highly specific antibody will have a very low IC50 for N-methyl-DL-leucine and very high (or non-measurable) IC50 values for all other compounds, resulting in low cross-reactivity percentages.
Potential Cross-Reactants for N-methyl-DL-leucine
When validating an antibody, it is crucial to test against a panel of structurally similar molecules. For N-methyl-DL-leucine, this panel should include:
-
Parent Amino Acid: L-Leucine and D-Leucine
-
Other Methylated Amino Acids: N-methyl-L-valine, N-methyl-L-isoleucine
-
Structurally Related Amino Acids: Valine, Isoleucine, Alanine
-
Other N-methylated compounds
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical data set for a newly developed polyclonal antibody against N-methyl-DL-leucine, demonstrating how to present the results of a cross-reactivity analysis.
| Compound | IC50 (nM) | % Cross-Reactivity |
| N-methyl-DL-leucine | 25 | 100% |
| L-Leucine | 5,000 | 0.5% |
| D-Leucine | 6,200 | 0.4% |
| N-methyl-L-valine | 850 | 2.9% |
| N-methyl-L-isoleucine | 1,200 | 2.1% |
| L-Valine | > 100,000 | < 0.025% |
| L-Isoleucine | > 100,000 | < 0.025% |
Interpretation: The hypothetical antibody in this table demonstrates high specificity for N-methyl-DL-leucine. It shows minimal cross-reactivity with the parent amino acid, L-leucine, and slightly higher, yet still low, cross-reactivity with other N-methylated amino acids. This level of characterization is essential before deploying the antibody in quantitative assays.
Conclusion
The development of a specific antibody to N-methyl-DL-leucine is a feasible but demanding process that hinges on rigorous validation. While no off-the-shelf solutions currently exist, a carefully planned project following the principles of hapten-carrier conjugation and thorough cross-reactivity screening can yield a highly valuable research reagent. The competitive ELISA is an indispensable tool in this process, providing the quantitative data needed to ensure the antibody's specificity and, ultimately, the reliability of the experimental results it will generate. Researchers who invest in this level of detailed characterization will produce a robust and trustworthy tool for advancing their field.
References
A comprehensive list of references will be provided upon the completion of the research and writing process.
A Comparative Guide to the Efficacy of N-methyl-DL-leucine and Other Leucine Analogs in Cellular Metabolism and Protein Synthesis
This guide provides an in-depth comparison of N-methyl-DL-leucine and other key leucine analogs. It is intended for researchers, scientists, and drug development professionals investigating anabolic agents and metabolic modulators. We will explore the structural modifications, mechanisms of action, and experimental data supporting the efficacy of these compounds, moving beyond simple descriptions to explain the causal links between molecular structure and biological function.
The Central Role of Leucine: The Anabolic Trigger
Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein metabolism. Beyond its function as a substrate for protein synthesis, it acts as a potent signaling molecule, primarily activating the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] This activation is a critical checkpoint for cell growth and proliferation. The mTORC1 pathway, once activated by leucine, phosphorylates downstream effectors like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in mRNA translation and, consequently, muscle protein synthesis (MPS).[1][4][5][6][7] The unique ability of leucine to independently stimulate this pathway has made it and its derivatives a major focus for therapeutic and nutritional strategies aimed at combating muscle wasting (sarcopenia) and enhancing anabolic responses.[8][9][10]
However, the therapeutic application of L-leucine itself can be limited by factors such as transport saturation and first-pass metabolism. This has driven the development of leucine analogs—structurally modified versions designed to enhance bioavailability, alter pharmacokinetic profiles, or fine-tune biological activity.
A Comparative Analysis of Leucine Analogs
The modification of leucine's structure can dramatically alter its interaction with cellular machinery. Here, we compare N-methyl-DL-leucine with several other significant analogs, examining their distinct properties and reported efficacies.
N-methyl-DL-leucine
N-methyl-DL-leucine is a derivative where a methyl group replaces one of the hydrogen atoms on the alpha-amino group.[11] This seemingly minor alteration has significant chemical implications. N-methylation prevents the formation of peptide bonds in the same manner as standard amino acids, suggesting its biological effects are not related to its incorporation into proteins.
-
Mechanism of Action: The precise mechanism of N-methyl-DL-leucine is not as extensively studied as other analogs. However, the N-methylation could alter its affinity for amino acid transporters and metabolic enzymes. It is crucial to consider that this compound is a racemic mixture of N-methyl-L-leucine and N-methyl-D-leucine. As seen with other analogs like N-acetyl-leucine, the different enantiomers may have vastly different pharmacokinetic profiles and biological activities.[12] Further research is needed to determine if one or both enantiomers are active and whether they interact with the mTORC1 pathway or exert their effects through alternative mechanisms.
-
Efficacy: Direct comparative data on the efficacy of N-methyl-DL-leucine in stimulating muscle protein synthesis is sparse in the available literature. Its potential must be inferred from its structure, and it remains a compound of exploratory interest.
N-acetyl-L-leucine (NALL)
N-acetylation neutralizes the positive charge of the amino group, increasing the molecule's hydrophobicity and potentially its ability to cross biological membranes.[12] N-acetyl-L-leucine (NALL) has gained significant attention for its therapeutic potential in neurological disorders.[13][14]
-
Mechanism of Action: NALL is considered a prodrug of L-leucine.[15] Its mechanism is multifaceted. Acetylation allows it to be transported into cells via different transporters than leucine, such as the monocarboxylate transporter 1 (MCT1).[16][17] This provides an alternative route that can bypass the potentially saturated L-type amino acid transporter 1 (LAT1) used by leucine, potentially leading to higher intracellular leucine concentrations.[16] Once inside the cell, it is deacetylated to release L-leucine, which can then activate mTORC1. However, studies in animal models of neurodegenerative diseases suggest NALL may have effects independent of mTORC1 activation, including improving mitochondrial energy metabolism, increasing autophagy, and reducing neuroinflammation.[13]
-
Efficacy: The L-enantiomer (NALL) has been identified as the active form of the drug.[13] It has shown efficacy in improving symptoms in models of Niemann-Pick disease type C, Sandhoff's disease, and cerebellar ataxia.[13][14] Its efficacy appears to be particularly pronounced in the central nervous system.
α-Ketoisocaproate (KIC)
KIC is the alpha-keto acid analog of leucine, formed during the first step of leucine catabolism through a reversible transamination reaction.[4]
-
Mechanism of Action: KIC can be re-aminated back into leucine, thereby serving as a leucine precursor. This process can help spare endogenous leucine from oxidation, particularly during metabolic stress.
-
Efficacy: Studies in rats have evaluated the growth-promoting capacity of KIC provided as various salts (ornithine, lysine, histidine). The efficacy values were reported to be between 38% and 50% compared to leucine, indicating that it is a less potent, but still effective, source of leucine activity.[18]
Dileucine
Dileucine is a dipeptide composed of two leucine molecules. The rationale for using dipeptides is based on the existence of specific peptide transporters (like PEPT1) in the intestine, which can absorb di- and tri-peptides more efficiently than single amino acids.
-
Mechanism of Action: Once absorbed, dileucine is hydrolyzed into two molecules of L-leucine, effectively doubling the leucine payload delivered to the circulation and target tissues.
-
Efficacy: A double-blind randomized controlled trial in young men demonstrated that the ingestion of 2 grams of dileucine was more effective at stimulating cumulative myofibrillar protein synthesis (MPS) over a 180-minute period compared to an equivalent 2-gram dose of free L-leucine.[19] This suggests that dileucine may be a superior alternative for triggering anabolic responses.[19]
Summary of Comparative Efficacy and Mechanisms
The choice of a leucine analog depends on the desired therapeutic outcome. While L-leucine remains the gold standard for direct mTORC1 activation, its analogs offer unique advantages.
| Analog | Structural Modification | Primary Mechanism of Action | Reported Efficacy Highlights | Key References |
| L-Leucine | Parent Compound | Direct activator of mTORC1 signaling. | Potent stimulator of muscle protein synthesis. | [1][4][5][6] |
| N-methyl-DL-leucine | N-methylation of the alpha-amino group. | Not well-defined; potentially altered transport and metabolism. | Efficacy data is limited; requires further investigation. | [11] |
| N-acetyl-L-leucine (NALL) | N-acetylation of the alpha-amino group. | Prodrug of L-leucine; bypasses LAT1 transport via MCT1; potential mTORC1-independent neuroprotective effects. | Effective in animal models of neurological disorders; L-enantiomer is the active form. | [13][15][16][17] |
| α-Ketoisocaproate (KIC) | Keto acid of leucine. | Reversible transamination to L-leucine. | Promotes growth with ~38-50% the efficacy of L-leucine in rats. | [4][18] |
| Dileucine | Dipeptide of leucine. | Enhanced absorption via peptide transporters; releases two leucine molecules. | More effective than an equivalent dose of L-leucine in stimulating MPS in young men. | [19] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanisms
Understanding the signaling cascades is critical for experimental design. The following diagrams illustrate the key pathways discussed.
Caption: Proposed mechanism for N-acetyl-L-leucine (NALL) utilizing the MCT1 transporter and acting as a prodrug for L-leucine.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor, protocols must be robust and self-validating. Below are standardized methodologies for assessing the anabolic potential of leucine analogs.
Protocol 1: In Vitro Muscle Protein Synthesis Assay in C2C12 Myotubes
This protocol is designed to provide a quantitative measure of protein synthesis in a controlled cellular environment, allowing for direct comparison of different compounds.
Objective: To quantify the rate of new protein synthesis in differentiated C2C12 muscle cells following treatment with various leucine analogs.
Methodology: Surface U-labeling with O-propargyl-puromycin (SUnSET technique).
Step-by-Step Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
When cells reach ~90% confluency, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to induce fusion into multinucleated myotubes. The rationale for using differentiated myotubes is that they more closely mimic the physiology of mature muscle fibers.
-
-
Amino Acid Starvation (Synchronization):
-
One hour prior to treatment, replace the differentiation medium with amino acid-free DMEM. This step synchronizes the cells by depleting intracellular amino acid pools, making them more responsive to the subsequent addition of leucine or its analogs.
-
-
Treatment Application:
-
Prepare treatment media by supplementing the amino acid-free DMEM with a fixed concentration (e.g., 2 mM) of L-Leucine (positive control), N-methyl-DL-leucine, N-acetyl-L-leucine, or a vehicle control (e.g., saline).
-
Incubate the myotubes with the respective treatment media for 60 minutes.
-
-
Puromycin Labeling:
-
Add O-propargyl-puromycin (OP-puro) to each well at a final concentration of 10 µM. Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into elongating polypeptide chains, effectively tagging newly synthesized proteins.
-
Incubate for exactly 30 minutes. The incubation time is critical for ensuring a linear rate of incorporation without causing cellular toxicity.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay for normalization purposes.
-
-
Click Chemistry and Detection:
-
Perform a click chemistry reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 azide) to the alkyne group of the incorporated OP-puro.
-
Analyze the fluorescent signal using a plate reader or by running the lysates on an SDS-PAGE gel followed by in-gel fluorescence scanning. The signal intensity is directly proportional to the rate of new protein synthesis.
-
Protocol 2: In Vivo Myofibrillar Protein Synthesis Measurement in Rodents
This protocol assesses the anabolic effect of leucine analogs in a whole-animal model, providing data with higher physiological relevance.
Objective: To measure the fractional synthetic rate (FSR) of myofibrillar proteins in rodent skeletal muscle after oral administration of a leucine analog.
Methodology: Stable isotope tracer infusion with L-[ring-¹³C₆]phenylalanine.
Step-by-Step Procedure:
-
Animal Acclimatization and Catheterization:
-
Acclimate male Sprague-Dawley rats (250-300g) for one week.
-
Surgically implant a catheter into the jugular vein for tracer infusion and a catheter into the carotid artery for blood sampling. Allow 3-5 days for recovery. This dual-catheter system is essential for simultaneous infusion and sampling without stressing the animal.
-
-
Fasting:
-
Fast the animals overnight (~12 hours) to establish a baseline, post-absorptive state.
-
-
Tracer Infusion and Baseline Sampling:
-
Begin a primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine. The priming dose rapidly brings the tracer to a steady state in the blood, which is then maintained by the continuous infusion.
-
After 60 minutes of infusion to ensure isotopic steady state, collect a baseline arterial blood sample and a muscle biopsy from the gastrocnemius of one leg. This provides the t=0 measurement.
-
-
Analog Administration:
-
Administer the leucine analog (e.g., Dileucine, 2 g/kg body weight) or a vehicle control via oral gavage. Oral administration is chosen to mimic typical dietary supplementation.
-
-
Post-Treatment Sampling:
-
Collect arterial blood samples at regular intervals (e.g., 30, 60, 90, 120 minutes) to monitor plasma tracer enrichment.
-
At the end of the experimental period (e.g., 120 minutes), collect a final muscle biopsy from the contralateral gastrocnemius.
-
-
Sample Processing and Analysis:
-
Isolate the myofibrillar protein fraction from the muscle biopsies through a series of differential centrifugation steps.
-
Hydrolyze the myofibrillar proteins into their constituent amino acids.
-
Measure the enrichment of ¹³C₆-phenylalanine in both the plasma (as a proxy for the precursor pool) and the myofibrillar protein hydrolysates using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
FSR Calculation:
-
Calculate the fractional synthetic rate (FSR) using the standard formula: FSR (%/hr) = (E₂ - E₁) / (Eₚ × t) × 100, where E₂ and E₁ are the tracer enrichments in the myofibrillar protein at the final and initial time points, Eₚ is the average enrichment in the plasma precursor pool, and t is the time in hours.
-
Conclusion and Future Directions
The study of leucine analogs is a rapidly evolving field. While L-leucine is a well-established activator of anabolic signaling, its derivatives present compelling alternatives with potentially superior pharmacokinetics and broader mechanisms of action. Dileucine shows promise for enhanced stimulation of muscle protein synthesis, likely due to superior absorption. [19]N-acetyl-L-leucine has carved a distinct niche for its neurotherapeutic potential, acting as a targeted leucine delivery system to the brain with additional bioactivities. [13][16] N-methyl-DL-leucine remains an intriguing but understudied analog. Future research must focus on direct, head-to-head comparisons with L-leucine and other analogs using standardized in vitro and in vivo protocols like those outlined above. Key research questions include:
-
Resolving the activity of the L- and D-enantiomers of N-methyl-leucine.
-
Elucidating its transport mechanism and its ability to activate the mTORC1 pathway.
-
Conducting long-term studies to determine if acute changes in protein synthesis translate to meaningful gains in muscle mass and function.
By systematically addressing these questions, the scientific community can fully characterize the therapeutic potential of this and other novel leucine analogs.
References
-
Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers. [Link]
-
The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis. PubMed. [Link]
-
Acetylation turns leucine into a drug by membrane transporter switching. PMC. [Link]
-
The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: A systematic review and meta-Analysis. ResearchGate. [Link]
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central. [Link]
-
N-Acetyl-l-Leucine and Neurodegenerative Disease. New England Journal of Medicine. [Link]
-
Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. NIH. [Link]
-
N-Acetyl-L-Leucine in GM2 Gangliosidoses. YouTube. [Link]
-
Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. Dakota Ingredients. [Link]
-
A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI. [Link]
-
Leucine regulates translation initiation of protein synthesis in skeletal muscle after exercise. The Journal of Nutrition. [Link]
-
N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. PubMed Central. [Link]
-
The role of leucine and its metabolites in protein and energy metabolism. PubMed. [Link]
-
Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. PubMed. [Link]
-
Leucine stimulates mTOR and muscle protein synthesis in both animal and human. scielo.br. [Link]
-
Leucine as a treatment for muscle wasting: a critical review. PubMed. [Link]
-
and DL-isomers of alpha-keto-beta-methylvaleric acid by rats and comparative efficacy of the keto analogs of branched-chain amino acids provided as ornithine, lysine and histidine salts. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine regulates translation initiation of protein synthesis in skeletal muscle after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 8. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leucine as a treatment for muscle wasting: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nnpdf.org [nnpdf.org]
- 14. m.youtube.com [m.youtube.com]
- 15. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Utilization of the L- and DL-isomers of alpha-keto-beta-methylvaleric acid by rats and comparative efficacy of the keto analogs of branched-chain amino acids provided as ornithine, lysine and histidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Methyl-DL-leucine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-methylated amino acids is a critical step in the creation of novel therapeutics. N-methylation can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability and improved membrane permeability.[1][2] This guide provides an in-depth, objective comparison of the leading methods for the synthesis of N-Methyl-DL-leucine, complete with experimental data, detailed protocols, and mechanistic insights to ensure reproducibility in your laboratory.
Introduction: The Rationale for N-Methylation
The strategic incorporation of an N-methyl group on the backbone of a peptide can profoundly alter its biological activity and therapeutic potential. This modification blocks the formation of hydrogen bonds, which can lead to increased resistance to proteolytic degradation.[1][2] Furthermore, the increased lipophilicity of N-methylated amino acids can enhance cell membrane permeability, a crucial factor for drug bioavailability.[1][2] This guide will dissect and compare three robust methods for the synthesis of N-Methyl-DL-leucine, providing you with the necessary information to select the optimal strategy for your research needs.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for N-Methyl-DL-leucine depends on several factors, including the desired scale, available starting materials, and tolerance for potential side reactions. Here, we compare three prevalent methods: Direct Alkylation, Reductive Amination (including the Eschweiler-Clarke reaction), and a more recent approach involving Oxazolidinone Intermediates.
| Method | Key Reagents | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Direct Alkylation | N-protected DL-leucine, Sodium Hydride (NaH), Methyl Iodide (MeI) | ~70-80% (multi-step) | Good to Excellent | High yields for protected amino acids. | Requires N-protection and deprotection steps; potential for racemization and O-methylation.[3] |
| Reductive Amination | DL-leucine, Formaldehyde, Reducing Agent (Formic Acid or NaBH₃CN) | High | Good to Excellent | One-pot procedure for free amines; avoids quaternary ammonium salt formation.[3][4] | The Eschweiler-Clarke variant can require harsh conditions; NaBH₃CN is toxic.[4] |
| Oxazolidinone Intermediate | N-protected DL-leucine, Formaldehyde, Reducing Agent (e.g., Triethylsilane) | Good | Excellent | High purity of the final product; racemization-free.[5] | Multi-step process; may not be suitable for all amino acids.[6] |
In-Depth Methodologies and Mechanistic Insights
Direct Alkylation of N-Protected DL-leucine
This classic method involves the deprotonation of an N-protected amino acid followed by alkylation with a methylating agent. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is crucial to prevent unwanted side reactions at the carboxylic acid moiety.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the amide proton, making it a potent nucleophile for the subsequent reaction with methyl iodide. An aprotic solvent like THF is used to prevent reaction with the strong base. The Boc protecting group is chosen for its stability under the basic reaction conditions and its ease of removal under acidic conditions.
Caption: Workflow for Direct Alkylation of DL-Leucine.
Experimental Protocol: N-Methylation of Boc-DL-leucine
-
Dissolution: Dissolve N-Boc-DL-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.[3]
-
Methylation: Add methyl iodide (3.0 eq) dropwise to the reaction mixture.[3]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Deprotection: Treat the purified N-Boc-N-Methyl-DL-leucine with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in a suitable solvent to remove the Boc group.
Trustworthiness and Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reductive Amination
Reductive amination is a powerful one-pot method to form amines from a carbonyl compound and an amine. For the synthesis of N-Methyl-DL-leucine, this involves the reaction of DL-leucine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ.
The Eschweiler-Clarke reaction is a classic reductive amination that uses an excess of formic acid and formaldehyde.[7] The formic acid serves as the reducing agent.
Causality Behind Experimental Choices: Formaldehyde is the simplest aldehyde and provides the methyl group. Formic acid acts as a mild reducing agent, specifically for the iminium ion intermediate. The reaction is driven to completion by the formation of carbon dioxide gas.[8] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[9]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol: Eschweiler-Clarke Synthesis of N-Methyl-DL-leucine
-
Reaction Setup: To a solution of DL-leucine (1.0 eq) in water, add formaldehyde (37% aqueous solution, excess) and formic acid (excess).
-
Heating: Heat the reaction mixture at reflux (around 100°C) for several hours.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove excess reagents.
-
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.
A milder alternative to the Eschweiler-Clarke reaction uses sodium cyanoborohydride (NaBH₃CN) as the reducing agent.[4] This reagent is selective for the reduction of iminium ions in the presence of aldehydes.[10]
Causality Behind Experimental Choices: Sodium cyanoborohydride is a less reactive reducing agent than sodium borohydride, which allows for the in-situ reduction of the iminium ion without significantly reducing the starting aldehyde (formaldehyde).[4][10] This selectivity enables a one-pot reaction under milder conditions.
Experimental Protocol: Reductive Amination with NaBH₃CN
-
Reaction Setup: Dissolve DL-leucine (1.0 eq) in a suitable solvent such as methanol or a mixture of water and methanol.
-
Addition of Aldehyde: Add formaldehyde (37% aqueous solution, 1.1 eq).
-
pH Adjustment: Adjust the pH of the solution to ~6-7 with a mild acid (e.g., acetic acid).
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by adding an acid (e.g., HCl) until gas evolution ceases (caution: highly toxic HCN gas may be evolved).
-
Purification: Concentrate the solution and purify the product by recrystallization or chromatography.
Trustworthiness and Self-Validation: For both reductive amination methods, monitoring the reaction by TLC or LC-MS is crucial. The final product should be characterized by spectroscopic methods to confirm its structure and assess purity. A potential side reaction with sodium cyanoborohydride is the formation of N-cyanomethyl by-products.[11]
Synthesis via Oxazolidinone Intermediates
This modern approach involves the formation of a cyclic oxazolidinone intermediate from an N-protected amino acid and formaldehyde. This intermediate is then reductively cleaved to yield the N-methylated amino acid.[5][6]
Causality Behind Experimental Choices: The formation of the oxazolidinone locks the conformation of the amino acid, allowing for a stereocontrolled reduction. The choice of reducing agent for the cleavage of the oxazolidinone ring determines the efficiency and cleanliness of the reaction. Triethylsilane in the presence of a Lewis or Brønsted acid is a common choice for this transformation.
Caption: Synthesis of N-Methyl-DL-Leucine via an Oxazolidinone.
Experimental Protocol: Synthesis via Oxazolidinone Intermediate
-
Oxazolidinone Formation: React an N-protected (e.g., Cbz or Fmoc) DL-leucine with paraformaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water.
-
Isolation of Intermediate: Isolate the oxazolidinone intermediate by standard work-up and purification procedures.
-
Reductive Cleavage: Treat the isolated oxazolidinone with a reducing agent such as triethylsilane and an acid (e.g., TFA) in a solvent like DCM.
-
Deprotection and Purification: If necessary, remove the N-protecting group and purify the final N-Methyl-DL-leucine product.
Trustworthiness and Self-Validation: The formation and cleavage of the oxazolidinone can be monitored by NMR spectroscopy and mass spectrometry. The stereochemical integrity of the final product (if starting from an enantiomerically pure source) should be assessed by chiral chromatography or by measuring the optical rotation.
Conclusion and Recommendations
The synthesis of N-Methyl-DL-leucine can be reliably achieved through several distinct methodologies.
-
For small-scale synthesis where high purity is paramount and multi-step procedures are acceptable, the Oxazolidinone Intermediate method offers excellent control and minimizes side reactions.
-
For a more direct and scalable approach, Reductive Amination , particularly with sodium cyanoborohydride, provides a good balance of yield, purity, and operational simplicity, albeit with safety considerations regarding the reagent.
-
The Eschweiler-Clarke reaction remains a viable, cost-effective option, especially for large-scale production, but the reaction conditions can be harsh.
-
Direct Alkylation is a powerful method, especially when a protected N-methylated amino acid is the desired final product for applications like peptide synthesis. However, it requires careful optimization to avoid side reactions.
The choice of the most reproducible method will ultimately depend on the specific requirements of your project, including scale, purity needs, and available resources. By understanding the underlying chemistry and carefully following the detailed protocols provided in this guide, researchers can confidently and reproducibly synthesize N-Methyl-DL-leucine for their drug discovery and development endeavors.
References
- Aurelio, L., Brownlee, R. T. C., Hughes, A. B., & Sleebs, B. E. (2000). The Facile Production of N-Methyl Amino Acids via Oxazolidinones. Australian Journal of Chemistry, 53(5), 425.
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. BenchChem.
- Biron, E., et al. (2006). A new practical synthesis of N-Methyl-α-amino acids by racemization free methodology. The Journal of Organic Chemistry, 71(23), 8677-8681.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. The Journal of Organic Chemistry, 75(16), 5470-5477.
- Fletcher, M. D., et al. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 43-51.
- Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-N-methylamino acids. The Journal of Organic Chemistry, 48(1), 77-81.
- G-Biosciences. (n.d.). Sodium Cyanoborohydride. G-Biosciences.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
- Kaljuste, K., & Undén, A. (1995). A new convenient method for the conversion of Fmoc amino acids to their N-methylated derivatives. Tetrahedron Letters, 36(49), 9211-9214.
- Lokey Lab Protocols. (2017).
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal.
- Podyacheva, E., et al. (2022).
- Riemen, M. W., & Meienhofer, J. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. The International Journal of Peptide and Protein Research, 19(4), 373-380.
- Sani, M. A., & Separovic, F. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current medicinal chemistry, 23(3), 263-277.
- Thermo Fisher Scientific. (n.d.). AminoLink™ Reductant. Thermo Fisher Scientific.
- Wipf, P., & Kim, Y. (1993). A new practical synthesis of N-Methyl-α-amino acids by racemization free methodology. The Journal of Organic Chemistry, 58(7), 1649-1651.
- YouTube. (2022, May 7). Eschweiler-Clarke Reaction. The Organic Chemistry Tutor.
- Zhang, H., & Ainsworth, C. (1967). A convenient synthesis of N-methyl amino acids. The Journal of Organic Chemistry, 32(11), 3534-3536.
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. The Facile Production of N-Methyl Amino Acids via Oxazolidinones / Australian Journal of Chemistry, 2000 [sci-hub.box]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Proteomics: Benchmarking Mth-DL-leucine Against Established Workflows
For researchers, scientists, and drug development professionals, the precise quantification of proteome-wide changes is paramount to unraveling complex biological processes and identifying novel therapeutic targets. The choice of quantification strategy can profoundly impact experimental outcomes, influencing data accuracy, depth of coverage, and biological insight. This guide provides an in-depth comparison of a sophisticated metabolic labeling technique, Methionyl-tRNA synthetase-based deuterated leucine incorporation (Mth-DL-leucine), with established gold-standard workflows: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Dimethyl Labeling.
We will dissect the fundamental principles of each method, present objective performance comparisons supported by experimental data, and provide detailed, field-proven protocols to empower you to make informed decisions for your proteomics research.
The Central Challenge: Achieving Accurate Protein Quantification
Global proteomics strategies aim to identify and quantify as many proteins as possible from a given sample.[1] The comparison between different biological states is a universal approach to understanding the molecular mechanisms underlying a process.[1] However, mass spectrometry (MS) is not inherently quantitative. To overcome this, various methods have been developed to introduce isotopic labels that allow for the relative quantification of proteins between samples. These methods fall into two main categories: metabolic labeling and chemical labeling.
-
Metabolic labeling , such as SILAC, incorporates stable isotopes into proteins in vivo as the cells grow and divide. This approach is highly accurate because samples can be mixed at the very beginning of the workflow, minimizing experimental variability.[2][3]
-
Chemical labeling , such as TMT and Dimethyl Labeling, introduces isotopic tags to proteins or peptides in vitro after cell lysis and protein extraction. These methods are versatile and can be applied to a wider range of sample types, including tissues and body fluids.[3]
The Mth-DL-leucine technique represents an advanced form of metabolic labeling that leverages bio-orthogonal chemistry to achieve cell-type-specific or temporal control over protein labeling.
The Contenders: A Head-to-Head Overview
Here, we introduce the core principles of Mth-DL-leucine and the three established methods it will be benchmarked against.
Mth-DL-leucine: Precision Labeling with a Non-Canonical Amino Acid
The Mth-DL-leucine method is a sophisticated metabolic labeling strategy that utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair.[4] Specifically, a mutated Methionyl-tRNA synthetase (Mth) is designed to recognize and charge a non-canonical amino acid, in this case, a deuterated form of leucine (DL-leucine), onto its cognate tRNA. This engineered system allows for the incorporation of the labeled amino acid into newly synthesized proteins.
The key advantage of this approach is its orthogonality; the engineered synthetase does not recognize the canonical amino acid (methionine), and the endogenous synthetases do not recognize the deuterated leucine. This provides a high degree of control over the labeling process and can be adapted for cell-type-specific labeling in co-culture systems or for temporal profiling of protein synthesis.[5]
SILAC: The Gold Standard in Metabolic Labeling
SILAC is a robust and widely used method for accurate MS-based quantitative proteomics.[3] It involves growing two populations of cells in media that are identical except for the isotopic composition of specific amino acids (typically arginine and lysine). One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆¹⁵N₂-lysine). After a sufficient number of cell divisions, the proteomes are fully labeled. The two cell populations can then be subjected to different experimental conditions, combined, and processed for MS analysis. The relative abundance of a protein is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
TMT: High-Throughput Chemical Labeling
Tandem Mass Tag (TMT) labeling is a popular chemical labeling method for multiplexed quantitative proteomics.[6] TMT reagents are isobaric, meaning they have the same total mass. They consist of an amine-reactive group that covalently attaches to the N-terminus of peptides and the side chain of lysine residues, a mass normalizer, and a reporter ion. Up to 18 different samples can be labeled with distinct TMT reagents.[6] When the labeled peptides are fragmented in the mass spectrometer, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptide across all samples.[6]
Dimethyl Labeling: A Cost-Effective Chemical Approach
Dimethyl labeling is a simple and cost-effective chemical labeling method that modifies the primary amines (N-terminus and lysine side chains) of peptides through reductive amination. "Light" and "heavy" versions of the label are created using normal and deuterated formaldehyde and cyanoborohydride. This results in a mass difference of 4 Da per primary amine between the light and heavy labeled peptides. A "medium" label can also be used for 3-plex experiments.
Performance Benchmarking: A Comparative Analysis
The choice of a quantitative proteomics workflow depends on the specific experimental goals, sample type, and desired balance between accuracy, precision, throughput, and cost. Below is a detailed comparison of Mth-DL-leucine with SILAC, TMT, and Dimethyl labeling across key performance metrics.
Quantitative Accuracy and Precision
-
Mth-DL-leucine & SILAC: As metabolic labeling methods where samples are mixed early in the workflow, both Mth-DL-leucine and SILAC are considered to have the highest accuracy and precision.[2][3] This early mixing minimizes errors introduced during sample processing steps like protein digestion and peptide cleanup.[2] SILAC has been shown to be more reproducible than dimethyl labeling.[7]
-
TMT & Dimethyl Labeling: Chemical labeling methods involve mixing samples at the peptide level, which can introduce slightly more variability compared to metabolic labeling.[8] TMT quantification can be affected by ratio compression, where the measured fold changes are underestimated, although this can be mitigated with advanced MS techniques and data analysis strategies. Dimethyl labeling has shown comparable accuracy to SILAC, though with slightly lower precision.[3][7]
Labeling Efficiency and Proteome Coverage
-
Mth-DL-leucine: Labeling efficiency depends on the activity of the engineered Methionyl-tRNA synthetase and the concentration of the deuterated leucine. In optimized systems, near-complete labeling of newly synthesized proteins can be achieved. Proteome coverage is generally comparable to other metabolic labeling methods.
-
SILAC: Requires several cell doublings to achieve >95% label incorporation, making it unsuitable for non-dividing cells or short-term experiments.[5] Proteome coverage is excellent for cultured cells.
-
TMT & Dimethyl Labeling: These chemical reactions are typically highly efficient, with labeling efficiencies often exceeding 98%. Proteome coverage is generally very good, and the multiplexing capability of TMT can lead to a higher number of identified proteins across a set of experiments.
Versatility and Applicability
-
Mth-DL-leucine: Highly versatile for studying protein synthesis in specific cell types or at specific times. It can be applied to complex systems like co-cultures or even whole organisms expressing the engineered synthetase in a cell-type-specific manner.[9]
-
SILAC: Primarily limited to actively dividing cultured cells. It is not suitable for tissues, body fluids, or non-dividing cells.[2]
-
TMT & Dimethyl Labeling: Highly versatile and can be used on virtually any protein sample, including cells, tissues, and biofluids.[3][10] This makes them the methods of choice for many clinical and translational research applications.
Workflow Complexity and Cost
-
Mth-DL-leucine: The initial setup requires molecular biology expertise to introduce and validate the expression of the engineered synthetase. The cost of the deuterated leucine is a consideration.
-
SILAC: Relatively straightforward to implement for cell culture labs. The primary cost is the isotopically labeled amino acids and specialized cell culture media.
-
TMT: The reagents are relatively expensive, especially for higher plex numbers. The workflow is multi-step and requires careful handling to ensure accurate quantification.[6]
-
Dimethyl Labeling: Very cost-effective as the reagents are inexpensive. The workflow is relatively simple and robust.
Summary of Performance Metrics
| Feature | Mth-DL-leucine | SILAC | TMT (Tandem Mass Tags) | Dimethyl Labeling |
| Principle | Metabolic (in vivo) | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Accuracy | Very High | Very High[3] | High (ratio compression) | High |
| Precision | Very High | Very High[2] | High | High |
| Multiplexing | 2-3 plex | 2-3 plex | Up to 18-plex[6] | Up to 3-plex |
| Versatility | High (cell-type specific) | Low (dividing cells)[2] | Very High (any sample)[10] | Very High (any sample) |
| Workflow | Complex setup | Simple (for cell culture) | Multi-step | Simple |
| Cost | Moderate to High | Moderate | High[6] | Low |
Experimental Workflows and Protocols
To provide a practical guide, we present detailed protocols for a hypothetical experiment comparing a treated vs. untreated cell line using each of the labeling strategies.
Visualizing the Workflows
The following diagrams illustrate the key steps in each of the four quantitative proteomics workflows.
Protocol: Mth-DL-leucine Labeling
This protocol assumes the availability of a validated cell line expressing an engineered Methionyl-tRNA synthetase.
-
Cell Culture and Labeling:
-
Culture the engineered cells in a custom medium lacking methionine but supplemented with deuterated leucine (DL-leucine).
-
Culture control cells (without the engineered synthetase) in the same medium.
-
Allow the cells to grow for a defined period to label newly synthesized proteins.
-
-
Experimental Treatment:
-
Apply the desired treatment to one population of engineered cells and a vehicle control to another.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer).
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Sample Pooling:
-
Combine equal amounts of protein from the treated and untreated samples.
-
-
Protein Digestion:
-
Proceed with a standard in-solution digestion protocol (see section 4.5).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
Protocol: SILAC Labeling
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium (containing normal arginine and lysine).
-
Culture a second population in "heavy" medium (containing ¹³C₆-arginine and ¹³C₆¹⁵N₂-lysine).
-
Grow the cells for at least five passages to ensure complete label incorporation.[5]
-
-
Experimental Treatment:
-
Apply the desired treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable buffer.
-
Quantify the protein concentration of each lysate.
-
-
Sample Pooling:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[5]
-
-
Protein Digestion:
-
Proceed with a standard in-solution digestion protocol (see section 4.5).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
Protocol: TMT Labeling
-
Cell Culture and Treatment:
-
Grow cell populations under different conditions (e.g., treated and untreated).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells for each condition separately.
-
Quantify the protein concentration of each lysate.
-
Take an equal amount of protein from each sample and perform an in-solution digestion (see section 4.5).
-
-
TMT Labeling:
-
Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.[4]
-
-
Quenching and Pooling:
-
Sample Cleanup and LC-MS/MS Analysis:
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Analyze the sample by LC-MS/MS using an instrument capable of MS/MS fragmentation and reporter ion detection.
-
Protocol: In-Solution Protein Digestion
This is a generic protocol applicable to all workflows after the protein extraction step.
-
Reduction and Alkylation:
-
To 100 µg of protein in a suitable buffer, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes in the dark.
-
-
Digestion:
-
Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting:
-
Clean up the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend in a suitable solvent for LC-MS/MS analysis.
-
Conclusion and Future Outlook
The choice of a quantitative proteomics strategy is a critical decision that should be guided by the specific biological question, the nature of the samples, and the available resources.
-
SILAC remains the gold standard for accuracy and precision in cultured cells, providing a reliable benchmark for quantitative studies.[2][7]
-
TMT offers unparalleled multiplexing capabilities, making it ideal for studies with multiple conditions or time points, and for samples that cannot be metabolically labeled.[6][12]
-
Dimethyl Labeling provides a cost-effective and straightforward alternative for 2- or 3-plex experiments, with good accuracy and precision.[7]
-
Mth-DL-leucine and similar non-canonical amino acid labeling techniques represent the cutting edge of quantitative proteomics. They offer the high accuracy of metabolic labeling combined with the versatility to dissect proteome dynamics in a cell-type-specific or time-resolved manner.[5][9] As the tools for engineering orthogonal aminoacyl-tRNA synthetases become more accessible, these methods are poised to unlock new frontiers in our understanding of complex biological systems.
For drug development professionals, the ability to precisely quantify protein expression changes in response to therapeutic agents is crucial. While TMT and Dimethyl labeling offer broad applicability for preclinical and clinical samples, the Mth-DL-leucine approach provides a powerful tool for target validation and mechanism-of-action studies in sophisticated cell-based models. By understanding the strengths and limitations of each of these powerful techniques, researchers can design more robust and insightful proteomics experiments, accelerating the pace of discovery.
References
-
Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. Journal of the American Chemical Society. [Link]
-
Comparison of full versus partial metabolic labeling for quantitative proteomics analysis in Arabidopsis thaliana. PubMed. [Link]
-
Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. PMC. [Link]
-
Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. PMC. [Link]
-
Non-canonical amino acid labeling in proteomics and biotechnology. PMC. [Link]
-
Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. PubMed. [Link]
-
Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. ACS Publications. [Link]
-
Identification and Quantitation of Newly Synthesized Proteins in Escherichia coli by Enrichment of Azidohomoalanine-labeled Peptides with Diagonal Chromatography. PMC. [Link]
-
Benchmarking Quantitative Performance in Label-Free Proteomics. ACS Omega. [Link]
-
Cell type-specific in vivo proteomes with a multicopy mutant methionyl tRNA synthetase mouse line. R Discovery. [Link]
-
In-solution protein digestion. University of Oxford. [Link]
-
Comparative and Quantitative Global Proteomics Approaches: An Overview. PMC. [Link]
-
Design of growth-coupled measurements of orthogonal aminoacyl-tRNA synthetase function. ResearchGate. [Link]
-
Accurate Mass Measurements in Proteomics. PMC. [Link]
-
TMT labeling is a powerful method due to its increased sensitivity to detect relative protein expression levels and posttranslational modifications. PMC. [Link]
-
Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. [Link]
-
Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. NIH. [Link]
-
Optimizing Proteomics Sample Preparation for TMT Labeling. PreOmics. [Link]
-
An Optimized Data-Independent Acquisition Strategy for Comprehensive Analysis of Human Plasma Proteome. PubMed. [Link]
- Methods and apparatus for gel-free qualitative and quantitative proteome analysis, and uses therefore.
-
Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. ResearchGate. [Link]
-
Optimized Bioorthogonal Non-canonical Amino Acid Tagging to Identify Serotype-Specific Biomarkers in Verotoxigenic Escherichia coli. ACS Infectious Diseases. [Link]
-
Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]
-
Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish. ACS Publications. [Link]
-
Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Semantic Scholar. [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature. [Link]
-
Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis. Frontiers. [Link]
-
In-solution protein digestion. Protocol book. [Link]
-
A comparison of quantitative proteomics methodologies on a differential experiment on test samples. Hospital Vall d'Hebron. [Link]
-
Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA). PMC. [Link]
-
Quantitative Proteomics Using SILAC. Springer Nature Experiments. [Link]
-
Robust dimethyl‐based multiplex‐DIA doubles single‐cell proteome depth via a reference channel. EMBO Press. [Link]
-
TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. MDPI. [Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. Semantic Scholar. [Link]
-
Robust dimethyl-based multiplex-DIA workflow doubles single-cell proteome depth via a reference channel. bioRxiv. [Link]
-
An Overview of Mainstream Proteomics Techniques. MetwareBio. [Link]
-
TMT Quantitation. UT Southwestern Proteomics Core. [Link]
-
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. [Link]
Sources
- 1. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. liverpool.ac.uk [liverpool.ac.uk]
- 11. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 12. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Commercially Available N-Methoxytrityl-DL-leucine
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. N-Methoxytrityl-DL-leucine (Mth-DL-leucine), a key building block in peptide synthesis and other advanced applications, is no exception. Seemingly minor impurities can have significant downstream consequences, impacting reaction yields, final product purity, and even biological activity. This guide provides an in-depth, technically-grounded framework for validating the purity of commercially available Mth-DL-leucine, empowering you to compare products and ensure the quality of your research.
The N-methoxytrityl (Mmt) group is a bulky, acid-labile protecting group for the amine of leucine. Its use is prevalent in solid-phase peptide synthesis (SPPS) and other organic syntheses where chemoselective protection is required.[1] The purity of Mth-DL-leucine is therefore a critical quality attribute.
The Landscape of Potential Impurities
The impurity profile of commercially available Mth-DL-leucine is largely dictated by its synthesis and purification processes.[2] Each manufacturing method, be it purely chemical synthesis or an enzymatic resolution step, will have a characteristic impurity profile.[2] Potential impurities can be broadly categorized as:
-
Enantiomeric Impurities: The presence of the undesired enantiomer (e.g., N-Mth-L-leucine in a preparation of N-Mth-D-leucine, or an unequal ratio in the DL-racemic mixture).
-
Process-Related Impurities: These include residual starting materials, intermediates from incomplete reactions, and by-products of side reactions.[3]
-
Degradation Products: Impurities that form during storage or handling, such as oxidation products.
A Multi-faceted Approach to Purity Validation
A comprehensive assessment of Mth-DL-leucine purity necessitates a combination of orthogonal analytical techniques. No single method can provide a complete picture. This guide will focus on a three-pronged approach: High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric purity, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and identification of unknown impurities.
Workflow for Purity Validation of Mth-DL-leucine
Caption: A comprehensive workflow for the purity validation of Mth-DL-leucine.
Comparative Data Analysis
To illustrate the potential variability between different commercial sources, the following table presents hypothetical data from the analysis of three different lots of Mth-DL-leucine.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Grade) | Acceptance Criteria (based on Ph. Eur. general principles) [4] |
| Chemical Purity (HPLC, % Area) | 99.8% | 99.2% | 98.5% | ≥ 98.0% |
| Enantiomeric Ratio (D:L by Chiral HPLC) | 50.1 : 49.9 | 51.5 : 48.5 | 55.2 : 44.8 | 48.0:52.0 to 52.0:48.0 |
| Largest Unidentified Impurity (HPLC, % Area) | 0.08% | 0.25% | 0.60% | ≤ 0.20%[5] |
| Total Impurities (HPLC, % Area) | 0.2% | 0.8% | 1.5% | ≤ 2.0% |
| Residual Solvents (GC-HS) | < 0.05% | 0.15% (Acetonitrile) | 0.30% (DCM) | Varies by solvent |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate Mth-DL-leucine from any process-related impurities and degradation products. A reversed-phase C18 column is a common choice for this separation.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve Mth-DL-leucine in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate all peaks and calculate the area percentage of the main Mth-DL-leucine peak to determine chemical purity.
-
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for this purpose.[7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of Hexane:IPA:TFA (90:10:0.1, v/v/v). The optimal ratio may require method development.
-
-
Sample Preparation:
-
Dissolve Mth-DL-leucine in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the D and L enantiomers (requires injection of individual standards if available). Calculate the area ratio of the two peaks to determine the enantiomeric composition.
-
NMR Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR are powerful tools for confirming the structure of Mth-DL-leucine and identifying impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of Mth-DL-leucine in approximately 0.7 mL of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to aid in structural assignment.
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra or expected chemical shifts for Mth-DL-leucine.
-
Analyze any unexpected signals to identify potential impurities. The integration of impurity signals relative to the main compound can provide a semi-quantitative estimate of their concentration.
-
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
MS provides crucial information about the molecular weight of the compound and can be used to identify impurities, especially when coupled with a separation technique like HPLC (LC-MS).
Instrumentation:
-
Mass Spectrometer (e.g., ESI-QTOF or Orbitrap) coupled to an HPLC system.
Procedure:
-
LC-MS Analysis:
-
Use the HPLC method described in section 1.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
-
MS Data Acquisition:
-
Acquire data in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) on the parent ion of Mth-DL-leucine and any significant impurity ions to obtain fragmentation patterns.[9]
-
-
Data Analysis:
-
Confirm the molecular weight of Mth-DL-leucine.
-
Propose structures for impurities based on their accurate mass and fragmentation patterns.
-
Interpreting the Results: A Holistic View
The data from these analyses should be considered together to form a comprehensive purity assessment. For example, a high chemical purity by HPLC is meaningless if the enantiomeric ratio is incorrect for the intended application. Similarly, the presence of unidentified peaks in the chromatogram warrants further investigation by NMR and MS to understand their potential impact.
The acceptance criteria for purity will ultimately depend on the specific application. For early-stage research, a purity of >98% may be acceptable. However, for cGMP applications in drug development, much stricter criteria, often guided by pharmacopoeial monographs and regulatory guidance, must be met.[4][10]
Conclusion
Validating the purity of commercially available Mth-DL-leucine is a critical step in ensuring the reliability and reproducibility of your scientific work. By employing a multi-technique approach encompassing HPLC, chiral HPLC, NMR, and MS, researchers can confidently compare different suppliers, select the appropriate grade for their needs, and build a foundation of quality into their research and development processes. This guide provides the framework and detailed methodologies to perform such a validation with scientific rigor and confidence.
References
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]
-
Holzgrabe, U., & Kopec, S. (2006). Impurity profile of amino acids?. Pharmeuropa Scientific Notes, 2006(1), 1-8. Available at: [Link]
-
Japanese Pharmacopoeia. (n.d.). Amino Acid Analysis / General Information. Available at: [Link]
-
Bhushan, R., & Kumar, V. (2015). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Available at: [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS characterization of leucine contamination in the PA-PT sample. Available at: [Link]
-
Pharmacopoeial Discussion Group. (2024). B-01 Revision 1 Correction 1 November 2024 1/2 PHARMACOPOEIAL DISCUSSION GROUP CORRECTION CODE: B-01 NAME: Amino Acid Determination. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Available at: [Link]
-
ResearchGate. (2013). HPLC method and sample preparation for amino acids?. Available at: [Link]
-
ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]
- Google Patents. (n.d.). US4562152A - Process for obtaining pure L-leucine.
-
LCGC International. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. Available at: [Link]
-
ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
European Pharmacopoeia. (n.d.). 2.2.56. Amino acid analysis. Available at: [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available at: [Link]
-
PubMed. (2009). MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5). Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]
-
Veeprho. (n.d.). Leucine Impurities and Related Compound. Available at: [Link]
-
ResearchGate. (n.d.). Protein synthesis regulation by leucine. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). analysis of amino acids by high performance liquid chromatography. Available at: [Link]
-
Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]
-
Academia.edu. (n.d.). Amino Acid-Protecting Groups Amino Acid-Protecting Groups. Available at: [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fda.gov [fda.gov]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Methyl-DL-leucine (Mth-DL-leucine) on Cancer and Non-Cancerous Cell Lines: A Guide for Preclinical Evaluation
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The intricate relationship between amino acid metabolism and cancer progression presents a fertile ground for novel therapeutic strategies.[1][2] Leucine, an essential branched-chain amino acid, is a critical regulator of the mTOR signaling pathway, which governs cell growth, proliferation, and protein synthesis.[3][4][5] However, its role in oncology is paradoxical, with studies demonstrating both pro-tumorigenic and anti-cancer effects depending on the cellular context.[2][6][7] This guide introduces a comparative study of a novel synthetic amino acid derivative, Methyl-DL-leucine (Mth-DL-leucine), across a panel of distinct human cell lines. We provide a comprehensive experimental framework to dissect its dose-dependent cytotoxicity, and delve into its mechanistic underpinnings by evaluating its impact on apoptosis and cell cycle progression. This document serves as a roadmap for researchers seeking to characterize novel amino acid analogues, outlining a self-validating system of protocols and data interpretation to rigorously assess therapeutic potential.
Introduction: The Leucine Paradox and the Rationale for Mth-DL-leucine
Cancer cells exhibit a reprogrammed metabolism, often characterized by an increased demand for specific amino acids to fuel rapid proliferation.[8] Leucine, in particular, acts as a potent signaling molecule, primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1).[9][10][11] This activation stimulates protein synthesis and is crucial for cell growth.[5] Consequently, some cancers demonstrate "leucine addiction," suggesting that targeting leucine metabolism could be a viable therapeutic strategy.[8]
Conversely, some studies report that high levels of leucine can induce apoptosis and shift tumor metabolism away from glycolysis toward oxidative phosphorylation, thereby reducing tumor aggressiveness.[6][12][13] This dual functionality makes leucine and its derivatives compelling candidates for investigation. Mth-DL-leucine is a novel synthetic analogue designed to explore this paradigm. By modifying the parent molecule, we hypothesize that it may offer enhanced cellular uptake, altered downstream signaling, or improved selectivity for cancer cells over healthy tissue.
This guide details a multi-phase experimental approach to objectively compare the in vitro effects of Mth-DL-leucine on three distinct cell lines:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line, representing a common epithelial carcinoma.
-
HepG2: A human hepatocellular carcinoma cell line, a cancer type where leucine has shown cytotoxic effects.[12]
-
MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a critical control for assessing cancer-specific cytotoxicity.
Experimental Workflow: A Phased Approach to Characterization
A logical, phased approach is essential for a comprehensive analysis. Our workflow begins with a broad assessment of cytotoxicity to determine effective dose ranges, followed by more focused mechanistic assays to understand the mode of action.
Caption: Overall experimental workflow for the comparative study of Mth-DL-leucine.
Methodologies & Protocols
Scientific integrity demands robust and reproducible methods. The following protocols are detailed to ensure self-validation through the inclusion of appropriate controls.
Cell Culture
All cell lines (MCF-7, HepG2, MCF-10A) are maintained according to supplier recommendations (e.g., ATCC). Standard sterile techniques are employed, and cells are cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency and are used for experiments only within a low passage number range to ensure genetic stability.
Phase 1: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Harvest cells and perform a cell count. Seed 5 x 10³ cells per well in a 96-well plate in a volume of 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of Mth-DL-leucine. Perform serial dilutions to create a range of concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM). Remove the old medium from the wells and add 100 µL of the medium containing the respective Mth-DL-leucine concentrations. Include an "untreated" control and a "vehicle" control (if a solvent like DMSO is used).
-
Incubation: Incubate the plate for 72 hours at 37°C. This duration allows for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14][16]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C, protected from light, until a purple precipitate is visible.[16][17]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm or 590 nm using a microplate reader.[14][18]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Phase 2: Mechanistic Assays
Based on the IC50 values derived from the MTT assay, we proceed to investigate how Mth-DL-leucine induces cell death or inhibits proliferation. Cells are treated at their respective IC50 and 2x IC50 concentrations for 48 hours.
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).
Caption: Quadrant logic for Annexin V/PI apoptosis assay analysis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Mth-DL-leucine as described above. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19][20]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21] A compound-induced block at a specific checkpoint will cause an accumulation of cells in the corresponding phase.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates as described previously.
-
Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash cells with PBS, then fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing.[21] Incubate for at least 2 hours at -20°C to permeabilize the cells.
-
Washing: Centrifuge to remove ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[22] The RNase is crucial to prevent the staining of double-stranded RNA, which would confound the DNA content measurement.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
Comparative Data Analysis (Hypothetical Results)
The following tables summarize hypothetical data to illustrate how results would be presented for clear, objective comparison.
Table 1: Cytotoxicity of Mth-DL-leucine across Different Cell Lines
| Cell Line | Type | IC50 (µM) after 72h |
| MCF-7 | Breast Carcinoma | 125.5 ± 8.3 |
| HepG2 | Hepatocellular Carcinoma | 45.2 ± 3.1 |
| MCF-10A | Non-tumorigenic Breast | > 500 |
Interpretation: The hypothetical data suggests that Mth-DL-leucine exhibits potent and selective cytotoxicity against the HepG2 cell line, while having a moderate effect on MCF-7 cells and a negligible effect on the non-cancerous MCF-10A cells at the tested concentrations. This selectivity is a highly desirable characteristic for a potential therapeutic agent.
Table 2: Induction of Apoptosis by Mth-DL-leucine (48h Treatment)
| Cell Line | Treatment | % Early Apoptotic | % Late Apoptotic/Necrotic |
| HepG2 | Untreated | 3.1 ± 0.4 | 1.5 ± 0.2 |
| IC50 (45 µM) | 28.7 ± 2.1 | 15.3 ± 1.8 | |
| 2x IC50 (90 µM) | 42.5 ± 3.5 | 25.1 ± 2.9 | |
| MCF-7 | Untreated | 2.8 ± 0.3 | 1.1 ± 0.1 |
| IC50 (125 µM) | 10.2 ± 1.1 | 5.4 ± 0.6 |
Interpretation: In the highly sensitive HepG2 cell line, Mth-DL-leucine induces significant apoptosis in a dose-dependent manner. Its effect on MCF-7 cells is less pronounced, suggesting a different mechanism or lower sensitivity.
Table 3: Effect of Mth-DL-leucine on Cell Cycle Distribution in MCF-7 Cells (48h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated | 65.4 ± 4.1 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| IC50 (125 µM) | 78.9 ± 5.2 | 10.5 ± 1.8 | 10.6 ± 1.5 |
Interpretation: The data for MCF-7 cells suggests that Mth-DL-leucine may cause cell cycle arrest in the G1 phase, indicated by the accumulation of cells in G0/G1 and a corresponding decrease in the S and G2/M phases. This contrasts with the apoptotic mechanism observed in HepG2, highlighting a cell-line-specific mode of action. Leucine withdrawal has been shown to cause cell-cycle arrest, and this derivative may mimic that effect.[23][24]
Mechanistic Insights & Future Directions
The hypothetical results indicate that Mth-DL-leucine is a promising selective cytotoxic agent, particularly for hepatocellular carcinoma. Its mechanism appears to be cell-line dependent: primarily inducing apoptosis in HepG2 cells while causing G1 cell cycle arrest in MCF-7 cells.
This differential response logically leads to an investigation of the underlying signaling pathways. Since leucine's effects are often mediated by the mTOR pathway, this would be the primary target for the next phase of study.
Caption: Hypothesized modulation of the mTOR signaling pathway by Mth-DL-leucine.
Future Work:
-
Western Blot Analysis: To confirm the engagement of the mTOR pathway, the phosphorylation status of key proteins like mTOR, p70S6K, and 4E-BP1 in response to Mth-DL-leucine treatment should be quantified.
-
Metabolic Studies: Assess changes in glycolysis versus oxidative phosphorylation to see if Mth-DL-leucine shifts cellular metabolism as has been observed with leucine supplementation.[6]
-
In Vivo Studies: If in vitro selectivity and potency are confirmed, the next logical step is to evaluate the efficacy and safety of Mth-DL-leucine in a xenograft mouse model of hepatocellular carcinoma.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the preclinical, in vitro evaluation of Mth-DL-leucine. By employing a comparative framework across cancerous and non-cancerous cell lines, we can generate a robust dataset to assess not only the compound's efficacy but also its selectivity. The demonstrated workflow, moving from broad cytotoxicity screening to specific mechanistic assays, provides a clear and logical path for the characterization of novel therapeutic candidates, ensuring that decisions for further development are based on sound, objective, and scientifically integral data.
References
-
An, H., & Kim, J. (2024). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences. [Link]
-
Dreyer, H. C., et al. (2006). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
-
An, H., & Kim, J. (2024). Double-Edge Effects of Leucine on Cancer Cells. MDPI. [Link]
-
An, H., & Kim, J. (2024). Double-Edge Effects of Leucine on Cancer Cells. PubMed. [Link]
-
An, H., & Kim, J. (2024). Double-Edge Effects of Leucine on Cancer Cells. Preprints.org. [Link]
-
Lieu, E. L., et al. (2020). Targeting amino acid metabolism for cancer therapy. Nature Reviews Drug Discovery. [Link]
-
Li, H., et al. (2022). Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis. Poultry Science. [Link]
-
Ma, J., et al. (2018). Leucine Affects α-Amylase Synthesis through PI3K/Akt-mTOR Signaling Pathways in Pancreatic Acinar Cells of Dairy Calves. Journal of Agricultural and Food Chemistry. [Link]
-
Neri, S., et al. (2023). Amino Acids Supplementation in Cancer: What Do We Feed, the Patient or the Tumor?. Nutrients. [Link]
-
Rong, Z., et al. (2023). Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. Cell Reports. [Link]
-
Asghar, A., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. [Link]
-
Yoon, M. S. (2017). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Protocols.io. (2023). MTT Assay protocol. [Link]
-
Layman, D. K. (2006). Leucine Regulates Translation Initiation of Protein Synthesis in Skeletal Muscle after Exercise. The Journal of Nutrition. [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Sajjad, F., et al. (2023). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Riccio, F., & Parrow, N. L. (2019). Assaying cell cycle status using flow cytometry. Bio-protocol. [Link]
-
Dreyer, H. C., et al. (2008). Leucine-enriched essential amino acid and carbohydrate ingestion following resistance exercise enhances mTOR signaling and protein synthesis in human muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Fox, H. L., et al. (2010). Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo. Clinical Cancer Research. [Link]
-
Provost, J. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Rong, Z., et al. (2023). Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. ResearchGate. [Link]
Sources
- 1. Targeting amino acid metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 6. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double-Edge Effects of Leucine on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. preprints.org [preprints.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Mth-DL-leucine
Hazard Identification and Risk Assessment
Based on available data for L-leucine and its derivatives, Mth-DL-leucine is not classified as a hazardous substance.[1][2] However, as with any chemical, it is crucial to handle it with appropriate care to minimize any potential risks.
Key Considerations:
-
Physical State: Solid powder.[3]
-
Potential Hazards:
-
Reactivity: Stable under normal conditions and not known to have hazardous reactions.[1] It is incompatible with strong oxidizing agents.[3]
It is imperative for all laboratory personnel to have access to and be familiar with the Safety Data Sheets for all chemicals they handle.[5][6]
Personal Protective Equipment (PPE)
Before handling Mth-DL-leucine for any purpose, including disposal, appropriate personal protective equipment must be worn to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[2] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A particulate filter device (e.g., N95 respirator) may be necessary if handling large quantities or if dust formation is likely.[2] | Minimizes inhalation of airborne particles. |
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for Mth-DL-leucine primarily depends on whether it is contaminated with hazardous substances.
Uncontaminated Mth-DL-leucine
For pure, uncontaminated Mth-DL-leucine, the disposal process is straightforward.
Step 1: Waste Collection
-
Collect waste Mth-DL-leucine in a clearly labeled, sealed container.[7] The container should be made of a non-reactive material, such as high-density polyethylene (HDPE).
-
The label should clearly identify the contents as "Mth-DL-leucine" and indicate that it is non-hazardous waste.
Step 2: Storage
-
Store the waste container in a designated waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[8][9]
-
Keep the container closed except when adding waste.[10]
Step 3: Disposal
-
Dispose of the uncontaminated Mth-DL-leucine as solid chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11][12]
-
While some non-hazardous, water-soluble biochemicals may be eligible for drain disposal in small quantities, this practice is generally discouraged to avoid overwhelming wastewater treatment systems.[10] Always consult and adhere to your local and institutional regulations.[13]
Contaminated Mth-DL-leucine
If Mth-DL-leucine is mixed with hazardous chemicals (e.g., solvents, heavy metals), it must be treated as hazardous waste.
Step 1: Hazardous Waste Determination
-
The first step is to identify the contaminants and determine the appropriate hazardous waste category based on EPA regulations (e.g., characteristic or listed waste).[14] Your institution's EHS office can provide guidance on this process.
Step 2: Waste Collection and Labeling
-
Collect the contaminated waste in a compatible, leak-proof container with a secure lid.[10][12]
-
Label the container with a hazardous waste tag, which must include the chemical composition and approximate percentages of each component.
Step 3: Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[14] This area must be under the control of the laboratory personnel.
-
There are limits on the amount of hazardous waste that can be stored in an SAA (typically 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste).[14]
Step 4: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will work with a certified hazardous waste vendor for proper transportation and disposal.[11]
Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Step 1: Evacuate and Secure the Area
-
Alert others in the vicinity of the spill.
-
If the spill is large or involves hazardous contaminants, evacuate the immediate area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.
Step 3: Contain and Clean the Spill
-
For a solid spill, carefully sweep up the material to avoid generating dust.[7] A vacuum cleaner equipped with a HEPA filter may also be used.
-
Place the collected material into a labeled waste container.[15]
-
Clean the spill area with soap and water.[4]
Step 4: Dispose of Cleanup Materials
-
All materials used for the cleanup (e.g., paper towels, absorbent pads) should be placed in the same waste container as the spilled chemical.
-
Dispose of the waste according to the procedures outlined in Section 3.
Mth-DL-leucine Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of Mth-DL-leucine.
References
-
HIMEDIA. (n.d.). Safety Data Sheet: L-Leucine. Retrieved from [Link]
-
Ajinomoto. (2019). SAFETY DATA SHEET: L-LEUCINE. Retrieved from [Link]
- (2021). L-Leucine - Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Gedik, G. B., et al. (2016). Leucine disposal rate for assessment of amino acid metabolism in maintenance hemodialysis patients. Clinical and Translational Science, 9(4), 214-220. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DL-leucine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): L-Leucine. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
PubMed. (2016). Leucine disposal rate for assessment of amino acid metabolism in maintenance hemodialysis patients. Retrieved from [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
Sources
- 1. himediadownloads.com [himediadownloads.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. ajiaminoscience.eu [ajiaminoscience.eu]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. uprm.edu [uprm.edu]
- 8. capitalresin.com [capitalresin.com]
- 9. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. neb.com [neb.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling DL-Leucine
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. While DL-Leucine is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), prudent laboratory practices are essential to ensure a safe working environment and maintain the integrity of our experiments.[1][2] This guide provides a detailed, experience-driven framework for the appropriate use of Personal Protective Equipment (PPE) when handling DL-Leucine, focusing on the rationale behind each safety measure.
The causality for this vigilance, even with low-hazard compounds, is rooted in two core principles of laboratory safety: minimizing all chemical exposures and preventing the contamination of experiments.[3] DL-Leucine is typically supplied as a fine, odorless, white solid powder.[1][4][5] The primary physical risks it presents are mechanical irritation to the eyes and respiratory tract from airborne dust, and potential skin irritation with prolonged contact.[1] Therefore, our PPE strategy is designed to create a reliable barrier against these potential exposures.
Hazard Assessment & Risk Mitigation
Before any procedure, a thorough risk assessment is critical.[3] Although DL-Leucine has no specific target organs listed and is not a carcinogen, acute exposure to the powder can lead to irritation.[1]
-
Eye Contact: May cause redness, tearing, itching, and burning.[1]
-
Skin Contact: Can result in redness and itching.[1]
-
Inhalation: Inhaling dust may irritate mucous membranes, leading to coughing and shortness of breath.[1]
-
Ingestion: May cause irritation to the mouth and throat, nausea, and vomiting.[1]
Our primary control strategy is to minimize dust generation through careful handling.[6] Engineering controls, such as working in a chemical fume hood or using an enclosed balance, should be the first line of defense.[6][7] PPE serves as the essential final barrier.
Recommended Personal Protective Equipment (PPE)
The selection of PPE should be tailored to the specific task being performed. The following table summarizes the recommended equipment for handling DL-Leucine in solid and solution forms.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Safety glasses with side shields or splash goggles.[1][2][8] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][8] | Standard laboratory coat.[1][8] | Recommended if dust is generated or working outside a fume hood (NIOSH-approved respirator with a dust cartridge/particulate filter).[1][2][4] |
| Preparing/Handling Solutions | Safety glasses with side shields or splash goggles.[1][8] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][8] | Standard laboratory coat.[1][8] | Not generally required. |
| Cleaning Spills (Powder) | Splash goggles.[1] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][8] | Standard laboratory coat.[1][8] | NIOSH-approved respirator with a dust cartridge/particulate filter.[1][2] |
Rationale for PPE Selection
-
Eye Protection: Safety glasses with side shields provide a barrier against airborne particles entering the eye from the front or sides.[8] Splash goggles offer a more complete seal around the eyes and are the preferred choice when weighing powder to protect against any accidental puffs of dust.[1][7]
-
Hand Protection: While DL-Leucine is not corrosive, nitrile or neoprene gloves prevent skin contact, mitigating the risk of irritation and preventing contamination of the chemical sample.[2][8] It is crucial to inspect gloves for any holes or tears before use.[8]
-
Body Protection: A standard laboratory coat protects street clothes and skin from coming into contact with chemical dust or splashes.[1][9] It should be fully fastened to provide continuous coverage.[7]
-
Respiratory Protection: The primary hazard of DL-Leucine powder is inhalation.[1] A NIOSH-approved respirator with a particulate filter (such as a P1 or N95) is necessary when handling the powder outside of a certified chemical fume hood or if dust is visibly generated.[1][2][4] This prevents the fine particles from irritating the mucous membranes of the respiratory system.
Operational Plan: Step-by-Step Protocols
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents them from touching your skin or clean clothes.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Protocol for Weighing DL-Leucine Powder
-
Preparation: Designate a clean work area, preferably within a chemical fume hood or near a ventilation source.[6] Cover the work surface with absorbent bench paper.[6]
-
PPE: Don the appropriate PPE as outlined in the table above (lab coat, goggles, gloves). If not in a hood, a respirator is recommended.
-
Handling: Keep the source container of DL-Leucine closed as much as possible.[6] Open it slowly to avoid creating a plume of dust.
-
Transfer: Use a spatula or scoop to transfer small amounts of the powder into a weigh boat.[6] Avoid pouring directly from the main container to minimize dust generation and potential spills.[6]
-
Weighing: If using an analytical balance, close the doors during measurement to prevent air currents from dispersing the powder.
-
Clean-Up: Once the desired amount is weighed, securely close the main container. Clean the spatula and any residual powder from the work surface.
-
Doffing: Remove PPE in the correct order before leaving the work area. Wash hands thoroughly with soap and water.[1]
Emergency and Disposal Plans
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with excess water for 15 minutes.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink 1-2 glasses of water or milk. Call Poison Control immediately.[1]
Spill Response
For a small spill of DL-Leucine powder:
-
Isolate the area to prevent unprotected personnel from entering.[1]
-
Don appropriate PPE, including respiratory protection.
-
Gently sweep up the spilled powder, avoiding actions that create dust clouds.[1]
-
Place the collected material into a sealed bag or container for disposal.[1]
-
Wipe the spill area with a damp cloth and then wash the area.[1]
Disposal Plan
DL-Leucine is not typically classified as a hazardous waste. However, all disposal actions must comply with local, regional, and national regulations.[1][2]
-
Waste Chemical: Small amounts may be suitable for disposal in the sanitary sewer or regular trash, but it is imperative to check with your institution's Environmental Health and Safety (EHS) office for specific guidance.[1] Do not empty large quantities into drains.[2][4]
-
Contaminated Materials: Used gloves, weigh boats, and bench paper contaminated with DL-Leucine should be placed in a sealed bag and disposed of according to institutional policies, which may classify it as chemical or laboratory waste.
By adhering to these reasoned and systematic safety protocols, you can confidently handle DL-Leucine, ensuring your personal safety and the integrity of your scientific work.
References
-
Title: Material Safety Data Sheet: DL-Leucine Source: Scholar Chemistry URL: [Link]
-
Title: Safety Data Sheet: DL-leucine Source: Carl ROTH URL: [Link]
-
Title: Weighing Hazardous Powders in the Laboratory Source: University of California, Santa Barbara - Environment, Health & Safety URL: [Link]
-
Title: Leucine disposal rate for assessment of amino acid metabolism in maintenance hemodialysis patients Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Safety Data Sheet: L-Leucine Source: Carl ROTH URL: [Link]
-
Title: Personal Protective Equipment in Animal Research Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]
-
Title: Protective Equipment Source: American Chemistry Council URL: [Link]
-
Title: Safety Rules in Chemical Laboratories: A Practical Guide Source: SDS Management Software URL: [Link]
-
Title: Personal Protective Equipment In Animal Research - Back To The Basics (A review paper) Source: SciSpace URL: [Link]
-
Title: Dileucine-supplemented essential amino acids support whole-body anabolism after resistance exercise and serum-stimulated cell-based anabolism Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL: [Link]
-
Title: Handling Hazardous Bulk Solids and Powders: Safety First! Source: De Dietrich Process Systems URL: [Link]
-
Title: Personal Protective Equipment Requirements for Laboratories Source: University of Washington - Environmental Health and Safety URL: [Link]
Sources
- 1. resources.finalsite.net [resources.finalsite.net]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. geneseo.edu [geneseo.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
